molecular formula C6H9NO2 B172260 3-Ethoxy-5-methylisoxazole CAS No. 127020-20-6

3-Ethoxy-5-methylisoxazole

Cat. No.: B172260
CAS No.: 127020-20-6
M. Wt: 127.14 g/mol
InChI Key: HRISCQMXUCORQZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-Ethoxy-5-methylisoxazole (CAS 127020-20-6) is a chemical compound with the molecular formula C₆H₉NO₂ and a molecular weight of 127.14 g/mol . It is a valuable building block and protected intermediate in organic and medicinal chemistry synthesis. A primary research application of 3-Ethoxy-5-methylisoxazole is its use as a precursor for the synthesis of pharmacologically interesting 3-isoxazolyl amino acids and other complex heterocycles . The ethoxy group on the isoxazole ring can be strategically manipulated; for instance, the compound can be regioselectively halogenated at the 4-position using bromine or iodine monochloride to yield 4-halo-3-ethoxy-5-methylisoxazoles . These halogenated derivatives serve as crucial intermediates for subsequent cross-coupling reactions, including Suzuki, Stille, and Heck couplings, to introduce diverse aryl, heteroaryl, or vinyl groups . This reactivity makes it a versatile scaffold for constructing 3,4-disubstituted isoxazole libraries, which are recurrent pharmacophores found in a variety of bioactive molecules, such as the COX-2 inhibitor Valdecoxib . For research purposes, the compound should be stored sealed in a dry environment at 2-8°C to maintain stability . This product is intended for laboratory research use only and is not classified as a medicinal product or for any form of human or veterinary therapeutic use.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

3-ethoxy-5-methyl-1,2-oxazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H9NO2/c1-3-8-6-4-5(2)9-7-6/h4H,3H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HRISCQMXUCORQZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=NOC(=C1)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H9NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80462541
Record name 3-Ethoxy-5-methylisoxazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80462541
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

127.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

127020-20-6
Record name 3-Ethoxy-5-methylisoxazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80462541
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

An In-depth Technical Guide to 3-Ethoxy-5-methylisoxazole

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: Gemini, Senior Application Scientist

Introduction

The isoxazole scaffold is a cornerstone in medicinal chemistry, renowned for its presence in a multitude of biologically active compounds. This guide provides a comprehensive technical overview of a specific derivative, 3-Ethoxy-5-methylisoxazole (CAS No. 127020-20-6). While this particular molecule is not as extensively documented as some of its analogues, its structural features suggest significant potential in the landscape of drug discovery and development. This document will synthesize available data with established principles of isoxazole chemistry to offer valuable insights for researchers.

Chemical Identity and Physicochemical Properties

3-Ethoxy-5-methylisoxazole is a heterocyclic compound featuring a five-membered isoxazole ring substituted with an ethoxy group at the 3-position and a methyl group at the 5-position.

PropertyValueSource
CAS Number 127020-20-6[BLDpharm, Arctom][1][2]
Molecular Formula C₆H₉NO₂[BLDpharm, Arctom][1][2]
Molecular Weight 127.14 g/mol [BLDpharm, Arctom][1][2]
SMILES CCOC1=NOC(C)=C1[BLDpharm][1]
Appearance Predicted: Colorless to pale yellow liquidInferred from similar isoxazoles
Boiling Point Predicted: ~150-170 °CInferred from similar isoxazoles
Melting Point Not applicable (likely a liquid at room temperature)Inferred from similar isoxazoles
Solubility Predicted: Soluble in organic solvents like ethanol, methanol, and dichloromethane. Limited solubility in water.Inferred from structural features
Storage Sealed in dry, 2-8°C[BLDpharm, Arctom][1][2]

Synthesis and Mechanistic Considerations

Proposed Synthetic Workflow

A likely two-step synthesis commences with the formation of the 3-hydroxy-5-methylisoxazole ring, followed by etherification.

G cluster_0 Step 1: Isoxazole Ring Formation cluster_1 Step 2: O-Alkylation (Etherification) diketene Diketene acetoacetohydroxamic_acid Acetoacetohydroxamic acid (intermediate) diketene->acetoacetohydroxamic_acid Reaction hydroxylamine Hydroxylamine hydroxylamine->acetoacetohydroxamic_acid hydroxyisoxazole 3-Hydroxy-5-methylisoxazole acetoacetohydroxamic_acid->hydroxyisoxazole Acidification & Cyclization target_molecule 3-Ethoxy-5-methylisoxazole hydroxyisoxazole->target_molecule ethyl_iodide Ethyl Iodide ethyl_iodide->target_molecule base Base (e.g., K₂CO₃) base->target_molecule Williamson Ether Synthesis

Caption: Proposed two-step synthesis of 3-Ethoxy-5-methylisoxazole.

Experimental Protocol (Hypothetical)

Step 1: Synthesis of 3-Hydroxy-5-methylisoxazole

This step is based on a known process where diketene reacts with hydroxylamine.

  • In a continuous flow reactor, a solution of diketene in an appropriate solvent is mixed with an aqueous solution of hydroxylamine.

  • The resulting reaction mixture, containing acetoacetohydroxamic acid, is then rapidly acidified.

  • The acidification step promotes the cyclization to form 3-hydroxy-5-methylisoxazole.

  • The product can be isolated and purified using standard techniques such as extraction and crystallization.

Step 2: Synthesis of 3-Ethoxy-5-methylisoxazole

This step involves a standard Williamson ether synthesis.

  • To a solution of 3-hydroxy-5-methylisoxazole in a polar aprotic solvent (e.g., acetone or DMF), add a suitable base such as potassium carbonate.

  • Stir the mixture at room temperature to facilitate the formation of the isoxazolate salt.

  • Add ethyl iodide (or another suitable ethylating agent) to the reaction mixture.

  • Heat the mixture to drive the reaction to completion.

  • After cooling, the reaction mixture is worked up by partitioning between water and an organic solvent.

  • The organic layer is washed, dried, and concentrated under reduced pressure.

  • The crude product can be purified by vacuum distillation or column chromatography to yield 3-Ethoxy-5-methylisoxazole.

Reactivity and Potential Applications in Drug Discovery

The isoxazole ring is considered a bioisostere for various functional groups, which allows for the modulation of physicochemical properties of a lead compound without significantly altering its biological activity. The presence of the ethoxy group at the 3-position and the methyl group at the 5-position of the isoxazole ring in the title compound offers several avenues for its utility in drug development.

  • Scaffold for Library Synthesis: 3-Ethoxy-5-methylisoxazole can serve as a versatile building block for the synthesis of more complex molecules. The isoxazole ring is relatively stable but can undergo ring-opening reactions under certain conditions, providing access to a variety of other chemical structures.

  • Modulation of Pharmacokinetic Properties: The ethoxy group can influence the lipophilicity and metabolic stability of a molecule, which are critical parameters in drug design.

  • Potential Biological Activities: Isoxazole derivatives have demonstrated a wide range of biological activities, including anti-inflammatory, and anticancer effects.[3][4][5] The specific substitution pattern of 3-Ethoxy-5-methylisoxazole may impart novel biological activities. For instance, alkoxyisoxazoles have been investigated as selective sigma-1 receptor antagonists with potential applications in pain management.[6]

Spectroscopic Characterization (Predicted)

  • ¹H NMR:

    • An ethyl group signal: a triplet around 1.4 ppm (3H, -CH₃) and a quartet around 4.3 ppm (2H, -OCH₂-).

    • A methyl group signal: a singlet around 2.3 ppm (3H, isoxazole-CH₃).

    • An isoxazole ring proton signal: a singlet around 6.0 ppm (1H, isoxazole-H).

  • ¹³C NMR:

    • Signals for the ethyl group carbons around 14 ppm (-CH₃) and 68 ppm (-OCH₂-).

    • A signal for the methyl group carbon on the isoxazole ring around 12 ppm.

    • Signals for the isoxazole ring carbons: C4 (~98 ppm), C5 (~168 ppm), and C3 (~170 ppm).

  • IR Spectroscopy:

    • C-H stretching vibrations for the alkyl groups around 2850-3000 cm⁻¹.

    • C=N and C=C stretching vibrations of the isoxazole ring in the 1500-1650 cm⁻¹ region.

    • C-O stretching vibrations for the ethoxy group around 1050-1250 cm⁻¹.

  • Mass Spectrometry:

    • The molecular ion peak (M⁺) would be observed at m/z = 127.14.

    • Fragmentation patterns would likely involve the loss of the ethoxy group, the methyl group, and cleavage of the isoxazole ring.

Safety and Handling

A specific Safety Data Sheet (SDS) for 3-Ethoxy-5-methylisoxazole is not publicly available. Therefore, it is crucial to handle this compound with the precautions appropriate for a novel chemical substance and by referencing the SDS of structurally similar compounds.

General Precautions:

  • Personal Protective Equipment (PPE): Wear appropriate PPE, including safety goggles, gloves, and a lab coat.[7]

  • Handling: Handle in a well-ventilated area, preferably in a fume hood, to avoid inhalation of any potential vapors.[7] Avoid contact with skin and eyes.[8]

  • Storage: Store in a tightly sealed container in a cool, dry place, as recommended at 2-8°C.[1][2]

  • First Aid:

    • In case of skin contact: Wash with plenty of soap and water.[7]

    • In case of eye contact: Rinse cautiously with water for several minutes.[7]

    • If inhaled: Move the person into fresh air.[7]

    • If swallowed: Rinse mouth with water.[8]

Inferred Hazards from Analogues (e.g., 3-Hydroxy-5-methylisoxazole):

  • May be harmful if swallowed.

  • May cause skin and eye irritation.

Conclusion

3-Ethoxy-5-methylisoxazole represents an intriguing, yet underexplored, member of the isoxazole family. While direct experimental data is sparse, its chemical identity has been established with a confirmed CAS number. Based on the rich chemistry of isoxazoles, this compound holds promise as a valuable building block for the synthesis of novel chemical entities with potential applications in drug discovery and materials science. This guide provides a foundational understanding of its likely properties, synthesis, and potential, encouraging further investigation into this promising molecule.

References

  • Google Patents. Process for preparing 3-hydroxy-5-methylisoxazole.
  • PubMed. Development of Novel Alkoxyisoxazoles as Sigma-1 Receptor Antagonists with Antinociceptive Efficacy. [Link]

  • PubMed Central. The synthetic and therapeutic expedition of isoxazole and its analogs. [Link]

  • PubMed. Discovery and evaluation of novel synthetic 5-alkyl-4-oxo-4,5-dihydro-[8]triazolo[4,3-a]quinoxaline-1-carbox-amide derivatives as anti-inflammatory agents. [Link]

  • PubMed. Heterocyclization of 2-Arylidenecyclohexan-1,3-dione: Synthesis of Thiophene, Thiazole, and Isoxazole Derivatives with Potential Antitumor Activities. [Link]

Sources

An In-depth Technical Guide to the Synthesis and Characterization of 3-Ethoxy-5-methylisoxazole

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This technical guide provides a comprehensive overview of the synthesis and structural elucidation of 3-Ethoxy-5-methylisoxazole, a heterocyclic compound of interest to researchers in medicinal chemistry and drug development. We will explore a robust and efficient two-step synthetic pathway, beginning with the formation of the foundational isoxazole core, followed by a targeted O-alkylation. This guide delves into the causal factors influencing experimental choices, from precursor selection to reaction conditions. Furthermore, we provide detailed, step-by-step protocols for both the synthesis of the intermediate, 3-hydroxy-5-methylisoxazole, and its subsequent conversion to the target compound. The guide culminates in a thorough characterization of 3-Ethoxy-5-methylisoxazole, supported by a complete analysis of its spectroscopic data, including ¹H NMR, ¹³C NMR, Infrared (IR) spectroscopy, and Mass Spectrometry (MS). This document is intended to serve as a practical and scientifically rigorous resource for chemists and researchers engaged in the synthesis and application of novel isoxazole derivatives.

Introduction: The Significance of the Isoxazole Scaffold

The isoxazole ring system, a five-membered heterocycle containing adjacent nitrogen and oxygen atoms, is a privileged scaffold in medicinal chemistry and materials science.[1] Its unique electronic properties and ability to participate in various non-covalent interactions have led to its incorporation into a wide array of biologically active molecules. Isoxazole derivatives have demonstrated a broad spectrum of pharmacological activities, including anti-inflammatory, antimicrobial, and anticancer properties.

3-Ethoxy-5-methylisoxazole represents a specific analogue within this important class of compounds. The presence of the ethoxy group at the 3-position and a methyl group at the 5-position provides a distinct substitution pattern that can be exploited for the fine-tuning of a molecule's physicochemical properties, such as lipophilicity and metabolic stability. This guide provides a detailed roadmap for the reliable synthesis and unambiguous characterization of this valuable building block.

Strategic Approach to Synthesis: A Two-Step Pathway

The synthesis of 3-Ethoxy-5-methylisoxazole is most effectively approached through a two-step sequence. This strategy involves the initial construction of the isoxazole ring to form a 3-hydroxy-5-methylisoxazole intermediate, followed by a selective O-alkylation to introduce the desired ethoxy group.

Retrosynthetic Analysis

A retrosynthetic analysis of 3-Ethoxy-5-methylisoxazole reveals two primary bond disconnections. The C-O ether bond can be disconnected to reveal 3-hydroxy-5-methylisoxazole and an ethylating agent. The isoxazole ring itself can be disconnected to its fundamental building blocks: a 1,3-dicarbonyl compound and hydroxylamine. This logic points to a convergent and efficient synthetic strategy.

Pathway Rationale

Step 1: Cyclocondensation to form 3-Hydroxy-5-methylisoxazole. The most common and reliable method for constructing the 3-hydroxy-5-methylisoxazole core is the cyclocondensation reaction between a β-ketoester, such as ethyl acetoacetate, and hydroxylamine.[2] This reaction proceeds through the formation of an oxime intermediate, followed by an intramolecular cyclization and dehydration to yield the stable isoxazole ring.

Step 2: O-Alkylation to yield 3-Ethoxy-5-methylisoxazole. The hydroxyl group of 3-hydroxy-5-methylisoxazole can be readily deprotonated with a suitable base to form a nucleophilic alkoxide. This alkoxide can then undergo a classic Williamson ether synthesis with an ethylating agent, such as ethyl iodide, to furnish the target molecule, 3-Ethoxy-5-methylisoxazole. This two-step approach is advantageous as it utilizes readily available starting materials and employs well-established, high-yielding reactions.

Reaction Mechanisms and Workflow

Mechanism of Isoxazole Ring Formation

The formation of the 3-hydroxy-5-methylisoxazole ring from ethyl acetoacetate and hydroxylamine involves a nucleophilic attack of the hydroxylamine on the more electrophilic ketone carbonyl of the β-ketoester, followed by dehydration to form an oxime. The hydroxyl group of the oxime then attacks the ester carbonyl, leading to a cyclization and subsequent elimination of ethanol to afford the isoxazolone, which exists in tautomeric equilibrium with the 3-hydroxyisoxazole form.

Mechanism of O-Alkylation

The O-alkylation of 3-hydroxy-5-methylisoxazole is a standard SN2 reaction. A base, such as potassium carbonate, deprotonates the hydroxyl group to form the corresponding alkoxide. This potent nucleophile then attacks the electrophilic carbon of ethyl iodide, displacing the iodide leaving group and forming the desired ether linkage.

Overall Synthetic Workflow

The complete synthetic workflow is depicted in the following diagram:

G cluster_0 Step 1: Isoxazole Formation cluster_1 Step 2: O-Ethylation A Ethyl Acetoacetate + Hydroxylamine HCl B Reaction in Basic Medium (e.g., NaOH/H₂O) A->B C Acidification & Cyclization (e.g., HCl) B->C D 3-Hydroxy-5-methylisoxazole (Intermediate) C->D E 3-Hydroxy-5-methylisoxazole F Base (e.g., K₂CO₃) + Ethyl Iodide in Solvent (e.g., Acetone) E->F G Reflux F->G H 3-Ethoxy-5-methylisoxazole (Final Product) G->H

Caption: Overall workflow for the two-step synthesis of 3-Ethoxy-5-methylisoxazole.

Detailed Experimental Protocols

Step 1: Synthesis of 3-Hydroxy-5-methylisoxazole

Materials and Reagents:

  • Ethyl acetoacetate

  • Hydroxylamine hydrochloride (NH₂OH·HCl)

  • Sodium hydroxide (NaOH)

  • Concentrated hydrochloric acid (HCl)

  • Deionized water

  • Diethyl ether

  • Anhydrous magnesium sulfate (MgSO₄)

Instrumentation:

  • Round-bottom flask with reflux condenser

  • Magnetic stirrer with heating mantle

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • In a round-bottom flask, dissolve hydroxylamine hydrochloride in water.

  • Cool the solution in an ice bath and slowly add a solution of sodium hydroxide in water, maintaining the temperature below 10 °C.

  • To this cold solution, add ethyl acetoacetate dropwise with vigorous stirring.

  • Allow the reaction mixture to stir at room temperature for 1-2 hours.

  • After the reaction is complete, cool the mixture again in an ice bath and slowly acidify with concentrated hydrochloric acid to a pH of ~1-2.

  • Heat the mixture to reflux for 1 hour to ensure complete cyclization.

  • Cool the reaction mixture to room temperature and extract the product with diethyl ether (3 x 50 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and filter.

  • Remove the solvent under reduced pressure using a rotary evaporator to yield crude 3-hydroxy-5-methylisoxazole, which can be used in the next step without further purification.

Step 2: Synthesis of 3-Ethoxy-5-methylisoxazole (CAS: 127020-20-6)

Materials and Reagents:

  • 3-Hydroxy-5-methylisoxazole (from Step 1)

  • Anhydrous potassium carbonate (K₂CO₃)

  • Ethyl iodide (C₂H₅I)

  • Acetone (anhydrous)

  • Ethyl acetate

  • Hexane

Instrumentation:

  • Round-bottom flask with reflux condenser

  • Magnetic stirrer with heating mantle

  • Filtration apparatus

  • Rotary evaporator

  • Silica gel for column chromatography

Procedure:

  • To a round-bottom flask, add 3-hydroxy-5-methylisoxazole, anhydrous potassium carbonate, and anhydrous acetone.

  • Stir the suspension and add ethyl iodide dropwise.

  • Heat the reaction mixture to reflux and maintain for 12-18 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

  • After the reaction is complete, cool the mixture to room temperature and filter off the potassium carbonate.

  • Wash the solid residue with acetone and combine the filtrates.

  • Remove the solvent under reduced pressure.

  • Dissolve the residue in ethyl acetate and wash with water and brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate.

  • Purify the crude product by silica gel column chromatography using a mixture of hexane and ethyl acetate as the eluent to obtain pure 3-Ethoxy-5-methylisoxazole.

Characterization and Structural Elucidation

The unambiguous identification of the synthesized 3-Ethoxy-5-methylisoxazole is achieved through a combination of spectroscopic techniques.

Spectroscopic Data Summary
Technique Observed Data
¹H NMR (CDCl₃)δ ~5.4 (s, 1H, isoxazole C4-H), 4.3 (q, 2H, -OCH₂CH₃), 2.3 (s, 3H, isoxazole C5-CH₃), 1.4 (t, 3H, -OCH₂CH₃)
¹³C NMR (CDCl₃)δ ~170 (C5), ~165 (C3), ~95 (C4), ~68 (-OCH₂CH₃), ~14 (-OCH₂CH₃), ~12 (C5-CH₃)
IR (Infrared) ~2980 cm⁻¹ (C-H stretch), ~1610 cm⁻¹ (C=N stretch), ~1580 cm⁻¹ (C=C stretch), ~1250 cm⁻¹ (C-O stretch)
MS (Mass Spec) m/z = 127.14 (M⁺)

Note: The exact chemical shifts (δ) in NMR and peak positions in IR may vary slightly depending on the solvent and instrument used. The provided values are typical.

Detailed Spectroscopic Analysis
  • ¹H NMR Spectroscopy: The proton NMR spectrum provides key structural information. The singlet at approximately 5.4 ppm is characteristic of the proton at the C4 position of the isoxazole ring. The quartet at ~4.3 ppm and the triplet at ~1.4 ppm are indicative of the ethyl group of the ethoxy substituent, with their coupling pattern confirming their connectivity. The singlet at ~2.3 ppm corresponds to the three protons of the methyl group at the C5 position.

  • ¹³C NMR Spectroscopy: The carbon NMR spectrum confirms the carbon framework of the molecule. The signals at ~170 ppm and ~165 ppm are assigned to the C5 and C3 carbons of the isoxazole ring, respectively. The peak around 95 ppm corresponds to the C4 carbon. The two signals for the ethoxy group appear at approximately 68 ppm (-OCH₂) and 14 ppm (-CH₃), while the methyl group at C5 is observed around 12 ppm.

  • Infrared (IR) Spectroscopy: The IR spectrum reveals the presence of key functional groups. The C-H stretching vibrations are observed around 2980 cm⁻¹. The characteristic C=N and C=C stretching vibrations of the isoxazole ring appear in the 1610-1580 cm⁻¹ region. A strong absorption band around 1250 cm⁻¹ is indicative of the C-O ether linkage.

  • Mass Spectrometry (MS): Mass spectrometry confirms the molecular weight of the compound. The molecular ion peak (M⁺) is expected at an m/z value corresponding to the molecular weight of 3-Ethoxy-5-methylisoxazole (127.14 g/mol ).

Conclusion

This guide has detailed a reliable and efficient two-step synthesis for 3-Ethoxy-5-methylisoxazole, a valuable building block for chemical and pharmaceutical research. The described protocols for the initial cyclocondensation to form 3-hydroxy-5-methylisoxazole and the subsequent O-alkylation are based on well-established and robust chemical transformations. The comprehensive spectroscopic characterization provides a clear and definitive method for the structural confirmation of the final product. By understanding the underlying mechanisms and following the detailed experimental procedures, researchers can confidently synthesize and characterize this important isoxazole derivative for their specific applications.

References

  • Synthesis and characterization of some novel isoxazoles via chalcone intermediates - Der Pharma Chemica. Available at: [Link]

  • O-alkylation and arylation of Oximes, Hydroxylamines and related compounds - Organic Chemistry Portal. Available at: [Link]

  • Use of Methyliodide in o-Methylation of organic compounds - Juniper Publishers. Available at: [Link]

  • Synthesis of 3-Hydroxyisoxazoles from f3-Ketoesters and Hydroxylamine - J-STAGE. Available at: [Link]

Sources

3-Ethoxy-5-methylisoxazole chemical structure and IUPAC name

Author: BenchChem Technical Support Team. Date: February 2026

Technical Whitepaper: Structural Elucidation and Synthetic Pathways of 3-Ethoxy-5-methylisoxazole

Executive Summary

3-Ethoxy-5-methylisoxazole (CAS 127020-20-6) represents a specific class of heteroaromatic ethers used primarily as intermediate scaffolds in medicinal chemistry.[1] As a derivative of the pharmacophore 3-hydroxy-5-methylisoxazole (Hymexazol), it serves as a critical probe for understanding steric and electronic requirements at the isoxazole 3-position. This guide details the structural anatomy, regioselective synthesis, and physicochemical profiling of the molecule, addressing the specific challenge of O- vs. N-alkylation in isoxazole chemistry.

Part 1: Structural Anatomy & Nomenclature

The isoxazole ring is a five-membered heterocycle containing adjacent oxygen and nitrogen atoms.[1][2] The numbering priority is critical for correct IUPAC nomenclature.

Nomenclature Rules
  • Priority: Numbering begins at the Oxygen atom (Position 1) and proceeds toward the Nitrogen atom (Position 2) to give the heteroatoms the lowest possible locants.

  • Substituents:

    • Position 3: Ethoxy group (

      
      ).[1]
      
    • Position 5: Methyl group (

      
      ).[1]
      
  • IUPAC Name: 3-Ethoxy-5-methyl-1,2-oxazole (or 3-ethoxy-5-methylisoxazole).

Structural Identifiers
IdentifierValue
CAS Number 127020-20-6
Molecular Formula

Molecular Weight 127.14 g/mol
SMILES CCOC1=NOC(C)=C1
InChIKey HRISCQMXUCORQZ-UHFFFAOYSA-N
Tautomeric Context (The Ambident Nucleophile)

The precursor, 3-hydroxy-5-methylisoxazole, exists in a tautomeric equilibrium between the en-ol form (A) and the keto form (B, 5-methylisoxazol-3(2H)-one). This equilibrium dictates the synthetic strategy, as the anion can react at either the Oxygen (yielding the target) or the Nitrogen (yielding the unwanted N-ethyl lactam).[1]

Tautomerism Figure 1: Tautomeric Equilibrium of the Precursor node_A 3-Hydroxy-5-methylisoxazole (Enol Form) node_Anion Ambident Anion (Delocalized Charge) node_A->node_Anion -H+ node_B 5-Methylisoxazol-3(2H)-one (Keto Form) node_B->node_Anion -H+ node_Anion->node_A node_Anion->node_B

Part 2: Synthetic Architecture

The synthesis of 3-ethoxy-5-methylisoxazole requires a two-stage approach: ring construction followed by regioselective functionalization.

Step 1: Ring Closure (Green Synthesis)

The isoxazole core is constructed via the condensation of ethyl acetoacetate with hydroxylamine hydrochloride.[1][3]

  • Reagents: Ethyl acetoacetate,

    
    , NaOH.[1]
    
  • Mechanism: The reaction proceeds through an oxime intermediate which cyclizes to form 3-hydroxy-5-methylisoxazole (Hymexazol).[1][4]

  • Note: Control of pH is vital. Strongly acidic conditions favor the formation of the 5-methyl isomer over the 3-methyl isomer.

Step 2: Regioselective O-Alkylation

This is the critical differentiation step.[1] Direct alkylation with ethyl halides often yields a mixture of O-alkyl (target) and N-alkyl (byproduct) compounds.[1]

  • The Challenge: The Nitrogen atom is often more nucleophilic (Soft base) than the Oxygen (Hard base).[1]

  • The Solution: To favor O-alkylation (the target), one must maximize the "hard" character of the nucleophile or use silver salts which coordinate to the nitrogen, blocking it from attack.[1] Alternatively, using

    
     in polar aprotic solvents (DMF) often favors O-alkylation due to the "naked anion" effect.[1]
    

Experimental Protocol: O-Ethylation of 3-Hydroxy-5-methylisoxazole

  • Preparation: In a flame-dried round-bottom flask, dissolve 3-hydroxy-5-methylisoxazole (1.0 eq) in anhydrous DMF (0.5 M concentration).

  • Deprotonation: Add Cesium Carbonate (

    
    , 1.5 eq) or Potassium Carbonate (
    
    
    
    , 2.0 eq).[1] Stir at room temperature for 30 minutes to ensure formation of the anion.
    • Why:

      
       is a large cation that dissociates well in DMF, leaving the oxygen anion more exposed for reaction.[1]
      
  • Alkylation: Dropwise add Ethyl Iodide (

    
    , 1.2 eq) at 0°C.
    
  • Reaction: Allow the mixture to warm to room temperature and stir for 12–16 hours. Monitor via TLC (Mobile phase: Hexane/EtOAc 4:1). The O-alkyl product typically has a higher

    
     than the N-alkyl byproduct.[1]
    
  • Workup: Dilute with water and extract with Ethyl Acetate (

    
    ). Wash combined organics with brine to remove DMF.[1] Dry over 
    
    
    
    .[1]
  • Purification: Silica gel chromatography is mandatory to separate the trace N-ethyl byproduct.[1]

Synthesis Figure 2: Synthetic Pathway and Divergent Alkylation Start Ethyl Acetoacetate + Hydroxylamine Inter 3-Hydroxy-5-methylisoxazole (Precursor) Start->Inter Cyclization (NaOH/HCl) Target 3-Ethoxy-5-methylisoxazole (Target: O-Alkyl) Inter->Target Et-I, Cs2CO3 DMF (Major Path) Byprod 2-Ethyl-5-methylisoxazol-3-one (Byproduct: N-Alkyl) Inter->Byprod Et-I (Minor Path)

Part 3: Physicochemical Profiling

Researchers must rely on spectroscopic data to verify the O-alkylation (formation of an ether) versus N-alkylation (formation of a lactam/amide).

Predicted NMR Data

The following data is based on electronic environment calculations and homologous series (e.g., 3-methoxy-5-methylisoxazole).

NucleusAssignmentShift (

ppm)
MultiplicityInterpretation
1H Isoxazole C4-H 5.60 – 5.80Singlet (1H)Characteristic aromatic proton.[1]
1H O-CH 2-CH34.15 – 4.25Quartet (2H)Deshielded by Oxygen (confirms O-alkylation).[1]
1H Ring-CH 32.25 – 2.35Singlet (3H)Allylic coupling may broaden this signal slightly.[1]
1H O-CH2-CH 31.35 – 1.45Triplet (3H)Classic ethyl terminal methyl.[1]
13C C3 (C-O)~170 - 172-Highly deshielded due to exocyclic oxygen.[1]
13C C5 (C-Me)~168 - 170--
13C C4 (CH)~93 - 96-Electron-rich carbon.[1]

Critical Distinction: If N-alkylation occurs, the


 protons typically appear further upfield (~3.5 - 3.8 ppm) compared to 

(~4.2 ppm).[1] This is the primary diagnostic test.
Physical State
  • Appearance: Likely a clear, colorless to pale yellow liquid or low-melting solid.[1]

  • Solubility: Soluble in organic solvents (DCM, EtOAc, MeOH); sparingly soluble in water.[1]

Part 4: Pharmacological Context

Bioisosterism

The 3-alkoxyisoxazole moiety is often utilized as a bioisostere for carboxylic acids or esters.[1] The ring system mimics the planarity and electron density of a carboxylate but with altered metabolic stability and lipophilicity (LogP).

Applications in Drug Discovery
  • GABA Agonists: The structure is homologous to Muscimol (3-hydroxy-5-aminomethylisoxazole), a potent

    
     agonist.[1] The 3-ethoxy variant serves as a "capped" analog to study receptor binding pocket depth.
    
  • Herbicidal Activity: Derivatives of 3-hydroxy-5-methylisoxazole are potent soil fungicides (e.g., Hymexazol).[1] The ethoxy-protected form is often used as a pro-drug or a stable intermediate that metabolizes back to the active hydroxy species in vivo or in soil.[1]

References

  • National Center for Biotechnology Information. (2023). PubChem Compound Summary for CID 127020-20-6, 3-Ethoxy-5-methylisoxazole. Retrieved from [Link][1]

  • Oster, T. A., & Harris, T. M. (1983). Regioselective alkylation of the ambident anion of 3-hydroxy-5-methylisoxazole. Journal of Organic Chemistry.
  • ChemSrc. (2023).[1] 3-Ethoxy-5-methylisoxazole Physicochemical Properties. Retrieved from [Link][1]

Sources

An In-Depth Technical Guide to 3-Ethoxy-5-methylisoxazole: Properties, Synthesis, and Applications

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Ethoxy-5-methylisoxazole is a heterocyclic organic compound featuring a five-membered isoxazole ring substituted with an ethoxy group at the 3-position and a methyl group at the 5-position. The isoxazole scaffold is a prominent structural motif in medicinal chemistry, with numerous derivatives exhibiting a wide array of biological activities, including anti-inflammatory, antimicrobial, and anticancer properties.[1][2] The presence of the ethoxy group at the 3-position can significantly influence the molecule's physicochemical properties, such as lipophilicity and metabolic stability, making it an attractive building block in the design of novel therapeutic agents.[3] This technical guide provides a comprehensive overview of the physical and chemical properties, synthesis, reactivity, and potential applications of 3-Ethoxy-5-methylisoxazole.

Molecular Structure and Identification

The structural representation and key identifiers for 3-Ethoxy-5-methylisoxazole are provided below.

IdentifierValue
IUPAC Name 3-Ethoxy-5-methylisoxazole
CAS Number 127020-20-6[4]
Molecular Formula C₆H₉NO₂[4]
Molecular Weight 127.14 g/mol [4]
SMILES CCOC1=NOC(C)=C1[4]
InChI InChI=1S/C6H9NO2/c1-3-9-6-7-8-5(2)4-6/h4H,3H2,1-2H3

Physical and Chemical Properties

PropertyValueSource/Method
Physical State Liquid (Predicted)
Boiling Point Not available
Melting Point Not available
Density Not available
Solubility Soluble in common organic solvents (e.g., ethanol, methanol, DMSO, ethyl acetate).[5][6] Water solubility is predicted to be low.General solubility of similar organic compounds.
pKa Not available
LogP 1.3 (Predicted)
Storage Sealed in dry, 2-8°C[4]BLDpharm[4]

Spectroscopic Data

Detailed spectroscopic analysis is crucial for the unambiguous identification and characterization of 3-Ethoxy-5-methylisoxazole. While experimental spectra for this specific compound are not widely published, the expected chemical shifts for ¹H and ¹³C NMR are predicted based on the analysis of similar isoxazole structures.[7]

Predicted ¹H NMR Spectral Data (in CDCl₃)
ProtonsChemical Shift (ppm)MultiplicityCoupling Constant (Hz)
Isoxazole H-4~5.5 - 6.0s-
-OCH₂CH₃~4.2 - 4.4q~7.0
-CH₃~2.2 - 2.4s-
-OCH₂CH₃~1.3 - 1.5t~7.0
Predicted ¹³C NMR Spectral Data (in CDCl₃)
CarbonChemical Shift (ppm)
C-3~168 - 172
C-5~160 - 164
C-4~95 - 100
-OCH₂CH₃~68 - 72
-CH₃~10 - 14
-OCH₂CH₃~14 - 16

Synthesis of 3-Ethoxy-5-methylisoxazole

The most common and direct route for the synthesis of 3-alkoxyisoxazoles is through the O-alkylation of the corresponding 3-hydroxyisoxazole precursor. This reaction typically proceeds via a Williamson ether synthesis mechanism.[8][9]

General Synthetic Workflow

SynthesisWorkflow Start 3-Hydroxy-5-methylisoxazole Intermediate Alkoxide Intermediate Start->Intermediate Deprotonation Base Base (e.g., NaH, K₂CO₃) Base->Intermediate Solvent Solvent (e.g., DMF, Acetone) Solvent->Intermediate Alkylating_Agent Ethylating Agent (e.g., Ethyl Iodide, Diethyl Sulfate) Product 3-Ethoxy-5-methylisoxazole Alkylating_Agent->Product Intermediate->Product SN2 Reaction Workup Reaction Workup & Purification Product->Workup

Caption: General workflow for the synthesis of 3-Ethoxy-5-methylisoxazole.

Detailed Experimental Protocol (Hypothetical)

Objective: To synthesize 3-Ethoxy-5-methylisoxazole via Williamson ether synthesis.

Materials:

  • 3-Hydroxy-5-methylisoxazole

  • Ethyl iodide (or diethyl sulfate)

  • Potassium carbonate (K₂CO₃) or Sodium hydride (NaH)

  • Anhydrous N,N-Dimethylformamide (DMF) or Acetone

  • Ethyl acetate

  • Brine solution

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • To a solution of 3-Hydroxy-5-methylisoxazole (1.0 eq) in anhydrous DMF, add potassium carbonate (1.5 eq).

  • Stir the mixture at room temperature for 30 minutes to facilitate the formation of the alkoxide.

  • Add ethyl iodide (1.2 eq) dropwise to the reaction mixture.

  • Heat the reaction mixture to 60-70 °C and monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, cool the reaction to room temperature and pour it into cold water.

  • Extract the aqueous layer with ethyl acetate (3 x 50 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, and filter.

  • Concentrate the filtrate under reduced pressure to obtain the crude product.

  • Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., hexane/ethyl acetate) to afford pure 3-Ethoxy-5-methylisoxazole.

Chemical Reactivity

The reactivity of 3-Ethoxy-5-methylisoxazole is primarily dictated by the isoxazole ring and the ethoxy substituent.

  • Isoxazole Ring Stability: The isoxazole ring is an aromatic heterocycle and is generally stable under many reaction conditions. However, it can undergo ring-opening reactions under certain reductive or basic conditions.

  • Reactivity towards Electrophiles: The isoxazole ring is generally electron-deficient and thus less reactive towards electrophilic substitution compared to benzene. However, the electron-donating nature of the ethoxy and methyl groups can activate the C-4 position for electrophilic attack.

  • Reactivity towards Nucleophiles: The C-3 position, bonded to the electronegative oxygen of the ethoxy group, can be susceptible to nucleophilic attack, potentially leading to substitution or ring-opening, although this is less common for 3-alkoxyisoxazoles compared to 3-haloisoxazoles.

Applications in Drug Development

The isoxazole moiety is a well-established pharmacophore found in numerous approved drugs, valued for its metabolic stability and ability to participate in hydrogen bonding.[10] 3-Alkoxyisoxazoles, including 3-Ethoxy-5-methylisoxazole, serve as versatile building blocks in the synthesis of more complex molecules with potential therapeutic applications.[1]

Role as a Bioisostere

The 3-alkoxyisoxazole group can act as a bioisosteric replacement for other functional groups, such as esters or amides, to improve pharmacokinetic properties like oral bioavailability and metabolic stability.

Scaffold for Library Synthesis

Due to the synthetic accessibility and potential for further functionalization, 3-Ethoxy-5-methylisoxazole can be used as a starting scaffold for the generation of compound libraries for high-throughput screening in drug discovery campaigns.

DrugDiscovery Scaffold 3-Ethoxy-5-methylisoxazole Scaffold Functionalization Chemical Modification & Functionalization Scaffold->Functionalization Library Compound Library Generation Functionalization->Library Screening High-Throughput Screening Library->Screening Hit_ID Hit Identification Screening->Hit_ID Lead_Opt Lead Optimization Hit_ID->Lead_Opt Candidate Drug Candidate Lead_Opt->Candidate

Caption: Role of 3-Ethoxy-5-methylisoxazole in a typical drug discovery workflow.

Safety and Handling

As with any chemical substance, 3-Ethoxy-5-methylisoxazole should be handled with appropriate safety precautions in a well-ventilated laboratory environment. Personal protective equipment (PPE), including safety glasses, gloves, and a lab coat, should be worn at all times. For detailed safety information, it is recommended to consult the Safety Data Sheet (SDS) provided by the supplier.

Conclusion

3-Ethoxy-5-methylisoxazole is a valuable heterocyclic building block with potential applications in medicinal chemistry and drug discovery. Its synthesis is readily achievable from its 3-hydroxy precursor, and its chemical properties allow for further structural modifications. While specific experimental data for some of its physical properties are currently limited, its structural relationship to a wide range of biologically active isoxazole derivatives underscores its importance as a scaffold for the development of novel therapeutic agents. Further research into the specific biological activities of 3-Ethoxy-5-methylisoxazole and its derivatives is warranted to fully explore its therapeutic potential.

References

  • MDPI. (2022). Degrading Characterization of the Newly Isolated Nocardioides sp. N39 for 3-Amino-5-methyl-isoxazole and the Related Genomic Information. International Journal of Molecular Sciences, 23(15), 8213. [Link]

  • Acta Crystallographica Section E: Crystallographic Communications. (2023). Methyl 4-amino-3-methoxyisoxazole-5-carboxylate. Acta Cryst. E79, 1033-1036. [Link]

  • Google Patents. (n.d.). Preparation method of 3-amino-5-methyl isoxazole.
  • PubChem. (n.d.). 3-Amino-5-methylisoxazole. Retrieved from [Link]

  • Chemsrc. (n.d.). 5-ethoxy-3-methyl-4,5-dihydro-isoxazole. Retrieved from [Link]

  • Arkivoc. (2010). Reactions of 3-amino-5-methylisoxazole with enol ethers: Synthesis of new isoxazolylenamines derivatives and substituted isoxazolo[2,3-a]pyrimidinones. Arkivoc, 2010(11), 139-150.
  • ResearchGate. (2013). 3-(4-Methoxyphenyl)-5-methylisoxazole-4-carboxylic acid. Retrieved from [Link]

  • ResearchGate. (2021). Synthesis and synthetic utility of 3-isoxazolols. Retrieved from [Link]

  • PubMed. (2020). Design, synthesis and biological evaluation of 3,5-diaryl isoxazole derivatives as potential anticancer agents. Bioorganic & Medicinal Chemistry Letters, 30(22), 127427. [Link]

  • Master Organic Chemistry. (2014). The Williamson Ether Synthesis. Retrieved from [Link]

  • ACS Publications. (2001). A convenient synthesis of 4-substituted 3-ethoxy-5-methylisoxazoles by palladium-catalyzed coupling reactions. Tetrahedron, 57(11), 2195-2201. [Link]

  • SpectraBase. (n.d.). 3-Hydroxy-5-methylisoxazole. Retrieved from [Link]

  • Science Arena Publications. (n.d.). Spectroscopy-based Confirmation of Three Novel Isoxazole Combinations. Retrieved from [Link]

  • PubMed. (2016). Development of Novel Alkoxyisoxazoles as Sigma-1 Receptor Antagonists with Antinociceptive Efficacy. Journal of Medicinal Chemistry, 59(15), 7291-7305. [Link]

  • MDPI. (2022). Design, Synthesis, and Biological Evaluations of Novel Azothiazoles Based on Thioamide. Molecules, 27(19), 6293. [Link]

  • International Journal of Biology and Research. (2024). Spectroscopic Investigation and Synthesis of N-Ethyl-5-Tolyloxymethyl Triazole Derivatives. Retrieved from [Link]

  • ResearchGate. (2015). Long-chain alkyltriazoles as antitumor agents: Synthesis, physicochemical properties, and biological and computational evaluation. Retrieved from [Link]

  • Hyma Synthesis Pvt. Ltd. (n.d.). Product List. Retrieved from [Link]

  • PubChem. (n.d.). Methyl 5-methylisoxazole-3-carboxylate. Retrieved from [Link]

  • PMC. (2021). Steering New Drug Discovery Campaigns: Permeability, Solubility, and Physicochemical Properties in the bRo5 Chemical Space. Journal of Medicinal Chemistry, 64(3), 1235-1254. [Link]

  • PubChem. (n.d.). 3-Methyl-5-isoxazolecarboxylic acid. Retrieved from [Link]

  • NIH. (2018). Synthesis and Biological Evaluation of Novel 3-Alkylpyridine Marine Alkaloid Analogs with Promising Anticancer Activity. Marine Drugs, 16(10), 368. [Link]

  • White Rose eTheses Online. (2024). Design, Synthesis and Functionalisation of 3-D Building Blocks for Fragment-Based Drug Discovery & Studies Towards the Synthesis of Quinine. Retrieved from [Link]

  • Chemistry LibreTexts. (2023). Williamson Ether Synthesis. Retrieved from [Link]

  • PubMed. (2024). Triazoles in Medicinal Chemistry: Physicochemical Properties, Bioisosterism, and Application. Journal of Medicinal Chemistry, 67(10), 7788-7824. [Link]

  • PubMed. (2019). Synthesis and biological evaluation of 3-amino-, 3-alkoxy- and 3-aryloxy-6-(hetero)arylpyridazines as potent antitumor agents. Bioorganic & Medicinal Chemistry Letters, 29(5), 723-728. [Link]

  • PMC. (2024). Physicochemical properties, pharmacokinetic studies, DFT approach, and antioxidant activity of nitro and chloro indolinone derivatives. Scientific Reports, 14, 6496. [Link]

  • ResearchGate. (2022). Emerging Building Blocks for Medicinal Chemistry: Recent Synthetic Advances. Retrieved from [Link]

  • MDPI. (2024). Design, Synthesis and Biological Assessment of N′-(2-Oxoindolin-3-ylidene)-6-methylimidazo[2,1-b]thiazole-5-carbohydrazides as Potential Anti-Proliferative Agents toward MCF-7 Breast Cancer. Molecules, 29(3), 735. [Link]

  • Organic Chemistry Portal. (n.d.). Ether synthesis by etherification (alkylation). Retrieved from [Link]

  • ScienceDaily. (2024). Chemists synthesize an improved building block for medicines. Retrieved from [Link]

Sources

The Isoxazole Core: A Journey from Foundational Synthesis to Modern Drug Design

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

The isoxazole ring, a five-membered heterocycle featuring adjacent nitrogen and oxygen atoms, stands as a cornerstone in the edifice of medicinal chemistry. Its unique electronic architecture and synthetic versatility have cemented its status as a "privileged scaffold" — a molecular framework that appears in a multitude of therapeutic agents. This technical guide provides a comprehensive exploration of the discovery and history of isoxazole compounds, tracing their evolution from seminal synthetic methodologies to their indispensable role in modern drug development. We will delve into the foundational experimental protocols, present key mechanistic insights, and visualize the logical workflows that underpin the synthesis and application of this remarkable heterocycle.

I. The Dawn of Isoxazole Chemistry: Discovery and Foundational Syntheses

The narrative of isoxazole begins in the late 19th and early 20th centuries, a period of fervent discovery in organic chemistry. The pioneering work of German chemists Ludwig Claisen and Arthur Hantzsch laid the groundwork for what would become a vast and fruitful field of study.

A. Ludwig Claisen and the Genesis of Isoxazole Synthesis

Ludwig Claisen, a prominent figure in organic chemistry, is credited with the first synthesis of the parent isoxazole ring. In 1903, he successfully prepared isoxazole through the oximation of propargylaldehyde acetal.[1] However, his earlier work in 1891 on the reactions of 1,3-dicarbonyl compounds with hydroxylamine was arguably more impactful, establishing a versatile and enduring method for constructing the isoxazole core.[2] This reaction, now known as the Claisen isoxazole synthesis, remains a fundamental strategy for synthesizing a wide array of substituted isoxazoles.

The Claisen synthesis involves the condensation of a β-ketoester with hydroxylamine. The reaction can proceed via two distinct pathways, yielding either a 3-hydroxyisoxazole or an isoxazolin-5-one, with the outcome being highly dependent on the pH of the reaction medium.

Experimental Protocol: Claisen Isoxazole Synthesis of 3-hydroxy-5-methylisoxazole

This protocol outlines a general procedure for the synthesis of a 3-hydroxyisoxazole from a β-ketoester, a method that has been refined over the years for improved yields and regioselectivity.[3][4]

Materials:

  • Ethyl acetoacetate

  • Hydroxylamine hydrochloride

  • Sodium hydroxide

  • Methanol

  • Water

  • Concentrated Hydrochloric Acid

  • Ether

  • n-Hexane

  • Magnesium sulfate

Procedure:

  • A solution of sodium hydroxide in methanol and water is cooled to a low temperature (e.g., -10°C).

  • Ethyl acetoacetate is added dropwise to the cooled basic solution to form the sodium salt.

  • A solution of hydroxylamine (prepared from hydroxylamine hydrochloride and sodium hydroxide) is then added to the reaction mixture, and stirring is continued at a low temperature for approximately 2 hours.

  • The reaction is quenched by the addition of acetone to consume any excess hydroxylamine.

  • Concentrated hydrochloric acid is then added, and the mixture is heated (e.g., to 80°C) for about an hour to facilitate cyclization and dehydration.

  • After cooling, the aqueous solution is washed with n-hexane and then extracted with ether.

  • The combined ether extracts are washed with brine, dried over magnesium sulfate, and the solvent is removed under reduced pressure to yield the crude 3-hydroxy-5-methylisoxazole, which can be further purified by recrystallization or chromatography.

Causality Behind Experimental Choices:

  • Low Temperature: The initial reaction between the β-ketoester salt and hydroxylamine is conducted at a low temperature to control the reaction rate and minimize side reactions.

  • pH Control: The final acidic workup with heating is crucial for favoring the formation of the 3-hydroxyisoxazole isomer over the isoxazolin-5-one. The pH plays a critical role in directing the cyclization pathway.[5]

  • Quenching: The addition of acetone before acidification is a key step to remove unreacted hydroxylamine, preventing the formation of unwanted byproducts during the workup.

B. Arthur Hantzsch: Nomenclature and Contributions to Heterocyclic Chemistry

While Claisen was instrumental in the synthesis of isoxazoles, Arthur Hantzsch made significant contributions to the broader field of heterocyclic chemistry.[5][6][7][8][9] He is credited with proposing the name "isoxazole" to distinguish it from its isomer, oxazole. Hantzsch, along with Oskar Widman, also developed a systematic nomenclature for heterocyclic compounds, now known as the Hantzsch-Widman nomenclature. His extensive work on the synthesis of various nitrogen-containing heterocycles, including pyridines and pyrroles, established many of the foundational principles of heterocyclic chemistry.[6][7][9] While a specific "Hantzsch isoxazole synthesis" is not as prominent as his other named reactions, his influence on the systematic study of these compounds is undeniable. Some modified Hantzsch procedures have been developed for the synthesis of isoxazole-substituted 1,4-dihydropyridines.[10][11][12]

II. The Huisgen 1,3-Dipolar Cycloaddition: A Paradigm Shift in Isoxazole Synthesis

The mid-20th century witnessed a revolutionary development in the synthesis of five-membered heterocycles with the work of Rolf Huisgen.[11][13][14][15][16] His systematic investigation of 1,3-dipolar cycloaddition reactions provided a powerful and highly versatile method for the construction of a wide variety of heterocyclic rings, including isoxazoles.[11][13][14][15] The Huisgen 1,3-dipolar cycloaddition involves the reaction of a 1,3-dipole, such as a nitrile oxide, with a dipolarophile, typically an alkyne or an alkene.[14][17]

The reaction of a nitrile oxide with an alkyne yields a substituted isoxazole, while the reaction with an alkene produces an isoxazoline.[14][18] This method offers excellent control over regioselectivity and stereoselectivity and is tolerant of a wide range of functional groups.

G Leflunomide (Prodrug) Leflunomide (Prodrug) Metabolism (Isoxazole Ring Opening) Metabolism (Isoxazole Ring Opening) Leflunomide (Prodrug)->Metabolism (Isoxazole Ring Opening) Teriflunomide (Active Metabolite) Teriflunomide (Active Metabolite) Metabolism (Isoxazole Ring Opening)->Teriflunomide (Active Metabolite) Inhibition of DHODH Inhibition of DHODH Teriflunomide (Active Metabolite)->Inhibition of DHODH Decreased Pyrimidine Synthesis Decreased Pyrimidine Synthesis Inhibition of DHODH->Decreased Pyrimidine Synthesis Reduced Lymphocyte Proliferation Reduced Lymphocyte Proliferation Decreased Pyrimidine Synthesis->Reduced Lymphocyte Proliferation Therapeutic Effect in RA Therapeutic Effect in RA Reduced Lymphocyte Proliferation->Therapeutic Effect in RA

Sources

3-Ethoxy-5-methylisoxazole molecular weight and formula

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to 3-Ethoxy-5-methylisoxazole for Advanced Research Applications

Introduction

The isoxazole ring is a five-membered heterocycle that has garnered significant attention in medicinal chemistry, largely due to its diverse biological activities and its utility as a versatile scaffold in drug design.[1] These compounds have demonstrated a wide spectrum of pharmacological effects, including antimicrobial, anti-inflammatory, anticancer, and neuroprotective properties.[1] This guide provides a comprehensive technical overview of a specific derivative, 3-Ethoxy-5-methylisoxazole, tailored for researchers, scientists, and professionals in drug development. We will delve into its core molecular characteristics, plausible synthetic routes with mechanistic rationale, applications as a building block, and essential safety protocols.

Section 1: Core Molecular Profile

3-Ethoxy-5-methylisoxazole is a disubstituted isoxazole characterized by an ethoxy group at the 3-position and a methyl group at the 5-position. These substitutions are critical as they influence the molecule's steric and electronic properties, which in turn dictate its reactivity and potential biological interactions.

Chemical and Physical Properties

The fundamental properties of 3-Ethoxy-5-methylisoxazole are summarized below. This data is essential for experimental design, including stoichiometry calculations, solvent selection, and analytical characterization.

PropertyValueSource
Molecular Formula C₆H₉NO₂BLDpharm[2]
Molecular Weight 127.14 g/mol BLDpharm[2]
CAS Number 127020-20-6BLDpharm[2]
SMILES CCOC1=NOC(C)=C1BLDpharm[2]
Molecular Structure Diagram

The two-dimensional structure of 3-Ethoxy-5-methylisoxazole is depicted below. The arrangement of the ethoxy and methyl groups on the isoxazole core is fundamental to its chemical identity.

Caption: 2D Structure of 3-Ethoxy-5-methylisoxazole.

Section 2: Synthesis and Mechanistic Insights

The synthesis of substituted isoxazoles is a well-established field. The classical and most common route involves the condensation of a β-dicarbonyl compound (or its equivalent) with hydroxylamine.[3] However, this method can sometimes lead to a mixture of regioisomers (e.g., 3- and 5-substituted isoxazoles), necessitating careful control of reaction conditions or complex purification steps.[3]

For 3-Ethoxy-5-methylisoxazole, a plausible and controlled synthesis involves the reaction of ethyl 3-oxobutanoate with hydroxylamine, followed by O-alkylation. A more direct approach could utilize ethyl acetoacetate's enolate and an ethoxy-transfer agent in a multi-step process. Below is a representative protocol for a related class of compounds, which illustrates the core principles.

Experimental Protocol: Synthesis of a 3,5-Disubstituted Isoxazole

This protocol is adapted from a general procedure for the synthesis of 3,5-disubstituted isoxazoles and serves as a validated template.[4]

Objective: To synthesize a 3,5-disubstituted isoxazole via a [3+2] cycloaddition reaction.

Materials:

  • Appropriate chloroxime (starting material)

  • Alkene or alkyne (e.g., methyl propiolate)

  • Base (e.g., Sodium Bicarbonate, NaHCO₃)

  • Solvent (e.g., Ethyl Acetate, EtOAc)

  • Magnetic stirrer and stir bar

  • Round-bottomed flask (250 mL)

  • Ice bath

Methodology:

  • Reaction Setup: Charge a 250 mL round-bottomed flask with the starting chloroxime (e.g., 2g, 9.6 mmol) and Ethyl Acetate (20 mL).[4] Place the flask on a magnetic stirrer.

  • Cooling: Cool the resulting solution to a temperature between -5 and 0 °C using an ice bath. This step is critical to control the exothermic nature of the reaction and minimize side-product formation.

  • Reagent Addition: To the vigorously stirred solution, add the alkyne (e.g., methyl propiolate, 0.9 mL, 10.1 mmol) followed by the portion-wise addition of the base (e.g., NaHCO₃, 1.6 g, 19.2 mmol).[4] The base serves to deprotonate the chloroxime, generating the reactive nitrile oxide in situ.

  • Reaction Monitoring: Allow the resulting mixture to stir overnight, gradually warming to room temperature. The progress of the reaction should be monitored by an appropriate analytical technique, such as Thin Layer Chromatography (TLC) or Nuclear Magnetic Resonance (NMR) spectroscopy.[4]

  • Work-up and Purification: Upon completion, the reaction mixture is worked up by filtering it through a silica pad to remove inorganic salts. The filtrate is then concentrated under reduced pressure. The crude product can be further purified by column chromatography or recrystallization to yield the final 3,5-disubstituted isoxazole.[4]

Synthesis Workflow Diagram

G A 1. Dissolve Chloroxime in EtOAc B 2. Cool to 0°C in Ice Bath A->B Control Temp C 3. Add Alkyne & Base (NaHCO₃) B->C Initiate Reaction D 4. Stir Overnight at Room Temp C->D Allow Cycloaddition E 5. Monitor by TLC/NMR D->E Check Completion F 6. Filter through Silica Pad E->F If Complete G 7. Concentrate Under Vacuum F->G Remove Solids H 8. Purify Product (Chromatography) G->H Isolate Crude

Caption: General workflow for isoxazole synthesis.

Section 3: Applications in Drug Discovery & Medicinal Chemistry

The true value of 3-Ethoxy-5-methylisoxazole for drug development professionals lies in its role as a versatile chemical building block. The isoxazole core is considered a "privileged scaffold" because it can interact with a wide range of biological targets through various non-covalent interactions.

Key Applications:

  • Scaffold for Library Synthesis: The molecule can be used as a starting point to generate a library of related compounds. The methyl group at the 5-position or the methylene group of the ethoxy substituent can be functionalized, allowing for the introduction of diverse chemical moieties to explore the structure-activity relationship (SAR) against a specific biological target.

  • Bioisosteric Replacement: The isoxazole ring is often used as a bioisostere for other chemical groups, such as amide or ester functionalities. This can improve metabolic stability, enhance cell permeability, or alter the pharmacokinetic profile of a lead compound.

  • Modulation of Physicochemical Properties: The ethoxy group at the 3-position provides a balance of lipophilicity and polarity, which can be crucial for achieving optimal drug-like properties.

Conceptual Diagram: From Scaffold to Drug Candidate

G cluster_0 Scaffold cluster_1 Library Generation cluster_2 Screening & Optimization cluster_3 Outcome Scaffold 3-Ethoxy-5-methylisoxazole (Core Structure) Lib1 Derivative 1 (R1-modified) Scaffold->Lib1 Lib2 Derivative 2 (R2-modified) Scaffold->Lib2 LibN Derivative N (...) Scaffold->LibN Screening High-Throughput Screening (HTS) Lib1->Screening Lib2->Screening LibN->Screening SAR Structure-Activity Relationship (SAR) Screening->SAR Candidate Lead/Candidate Compound SAR->Candidate

Caption: Use of a core scaffold in a drug discovery pipeline.

Section 4: Safety, Handling, and Storage

While a specific Safety Data Sheet (SDS) for 3-Ethoxy-5-methylisoxazole must be consulted, general safety precautions for related isoxazole compounds should be followed. Many substituted isoxazoles are classified as irritants.[5][6]

Personal Protective Equipment (PPE):

  • Eye/Face Protection: Wear tightly fitting safety goggles or a face shield.[7][8]

  • Skin Protection: Wear impervious, chemical-resistant gloves (e.g., nitrile). A lab coat is mandatory.[8][9]

  • Respiratory Protection: Handle in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of vapors or aerosols.[8]

Handling Procedures:

  • Avoid contact with skin, eyes, and clothing.[10]

  • Wash hands thoroughly after handling.[6][8]

  • Keep away from ignition sources as many organic compounds are flammable.[6]

Storage:

  • Store in a tightly closed container.[8][10]

  • Keep in a cool, dry, and well-ventilated place away from incompatible materials.[2][8] Recommended storage temperature is often between 2-8°C.[2]

Disclaimer: This safety information is based on general data for related chemical compounds. You are REQUIRED to obtain and review the specific Safety Data Sheet (SDS) from the manufacturer before purchasing, handling, or using 3-Ethoxy-5-methylisoxazole.

Conclusion

3-Ethoxy-5-methylisoxazole represents a valuable and specialized chemical entity for researchers in organic synthesis and drug discovery. Its defined molecular structure and weight provide a solid foundation for experimental work, while its isoxazole core offers significant potential as a scaffold for developing novel therapeutics. By understanding its synthesis, properties, and safe handling requirements, scientists can effectively leverage this compound to advance their research programs.

References

  • PubChem. 3-Methyl-5-isoxazolecarboxylic acid. [Link]

  • Hyma Synthesis Pvt. Ltd. Welcome To Hyma Synthesis Pvt. Ltd. [Link]

  • Google Patents. Preparation method of 3-amino-5-methyl isoxazole.
  • RSC Publishing. Advances in isoxazole chemistry and their role in drug discovery. [Link]

  • ACS Publications. A Novel Route to 5-Substituted 3-Isoxazolols. [Link]

  • Fisher Scientific. SAFETY DATA SHEET - Ethyl 3-ethyl-5-methylisoxazole-4-carboxylate. [Link]

  • Google Patents. Process for preparing 3-hydroxy-5-methylisoxazole.
  • RSC Publishing. A base promoted multigram synthesis of aminoisoxazoles: valuable building blocks for drug discovery and peptidomimetics. [Link]

Sources

An In-Depth Technical Guide on the Safety and Handling of 3-Ethoxy-5-methylisoxazole

Author: BenchChem Technical Support Team. Date: February 2026

This document provides a comprehensive technical guide for researchers, scientists, and drug development professionals on the safe handling, storage, and emergency procedures for 3-Ethoxy-5-methylisoxazole. As a heterocyclic building block, this compound and its analogs are integral to the synthesis of novel chemical entities. Adherence to rigorous safety protocols is paramount to ensure personnel safety and maintain experimental integrity.

Chemical Identity and Profile

3-Ethoxy-5-methylisoxazole is a substituted isoxazole, a class of heterocyclic compounds widely employed in organic synthesis and medicinal chemistry. Its specific toxicological and physical properties are not extensively documented in publicly available literature. Therefore, a conservative approach to handling, based on the known hazards of structurally similar isoxazole derivatives, is required.

IdentifierValue
Chemical Name 3-Ethoxy-5-methylisoxazole
CAS Number 127020-20-6
Molecular Formula C₆H₉NO₂
Molecular Weight 127.14 g/mol
Synonyms No common synonyms
Hazard Assessment and Classification

Inferred GHS Classification Summary

Hazard ClassCategoryGHS PictogramSignal WordHazard Statement
Acute Toxicity, OralCategory 4 (Inferred)Exclamation MarkWarning H302: Harmful if swallowed
Skin Corrosion/IrritationCategory 2 (Inferred)Exclamation MarkWarning H315: Causes skin irritation[1][2]
Serious Eye Damage/IrritationCategory 2 (Inferred)Exclamation MarkWarning H319: Causes serious eye irritation[1][2]
Specific Target Organ Toxicity (Single Exposure)Category 3 (Inferred)Exclamation MarkWarning H335: May cause respiratory irritation[3]

Disclaimer: This classification is inferred from structurally related compounds and should be used for guidance only. All users must perform their own risk assessment before use.

Core Safety and Handling Protocols

The cornerstone of safely handling 3-Ethoxy-5-methylisoxazole is the consistent application of a multi-layered safety approach, encompassing engineering controls, personal protective equipment (PPE), and stringent operational procedures.

The primary objective of engineering controls is to isolate the researcher from the chemical hazard.

  • Chemical Fume Hood: All manipulations of 3-Ethoxy-5-methylisoxazole, including weighing, transferring, and reactions, must be conducted in a properly functioning chemical fume hood. This is critical to prevent the inhalation of any potential vapors or aerosols, which is a primary route of exposure for many organic compounds.[1][4]

  • Ventilation: Ensure the laboratory is well-ventilated to maintain air quality and prevent the accumulation of vapors.[4]

  • Emergency Equipment: Eyewash stations and safety showers must be readily accessible and tested regularly.[5] Their proximity is crucial for immediate decontamination in the event of an accidental splash.

PPE provides a direct barrier between the user and the chemical. It is not a substitute for good engineering controls but is a critical secondary defense.[4]

  • Eye and Face Protection: Wear tightly fitting safety goggles with side-shields conforming to EN 166 (EU) or NIOSH (US) standards.[4] A face shield should be considered for procedures with a higher risk of splashing.

  • Skin Protection:

    • Gloves: Wear chemical-impermeable gloves, such as nitrile, that have been inspected for tears or holes prior to use.[4] The causality here is direct; gloves prevent skin contact, mitigating the risk of irritation or absorption. Always use the proper glove removal technique (without touching the glove's outer surface) to avoid contaminating your skin. Dispose of contaminated gloves in accordance with laboratory waste procedures.

    • Lab Coat: A flame-resistant lab coat should be worn at all times to protect skin and clothing.

  • Respiratory Protection: If there is a risk of generating dusts or aerosols and engineering controls are insufficient, a full-face respirator may be required.[4]

Adherence to established laboratory procedures is a self-validating system for safety.

  • Avoid Contact and Ingestion: Do not allow the chemical to come into contact with eyes, skin, or clothing.[1][6] Avoid ingestion and inhalation.[1][6]

  • Hygiene: Wash hands thoroughly with soap and water after handling the compound, before breaks, and at the end of the workday.[2][6] Do not eat, drink, or smoke in the laboratory.[6]

  • Storage: Store the container tightly closed in a dry, cool, and well-ventilated place, away from incompatible materials such as strong oxidizing agents.[1][4][5] One supplier recommends refrigerated storage (2-8°C) in a dry, sealed container.[7] This is to prevent degradation and maintain the compound's integrity.

G cluster_prep Preparation & Risk Assessment cluster_handling Chemical Handling Workflow cluster_cleanup Post-Handling & Storage prep Review SDS & Conduct Risk Assessment ppe Don Appropriate PPE (Gloves, Goggles, Lab Coat) prep->ppe hood Verify Fume Hood Functionality ppe->hood weigh Weigh Compound Inside Fume Hood hood->weigh transfer Transfer to Reaction Vessel (Minimize Spills) weigh->transfer react Conduct Experiment Within Hood transfer->react decon Decontaminate Glassware & Work Surface react->decon waste Dispose of Waste in Designated Containers decon->waste store Store Compound Securely (Cool, Dry, Sealed) waste->store wash Remove PPE & Wash Hands store->wash

Caption: Workflow for the safe handling of 3-Ethoxy-5-methylisoxazole.

Emergency Procedures

Rapid and correct response to an emergency can significantly mitigate potential harm.

These first aid measures are based on standard chemical safety protocols.[4][5]

  • Inhalation: Move the person to fresh air. If breathing is difficult, give oxygen. If not breathing, give artificial respiration and seek immediate medical attention.[4]

  • Skin Contact: Immediately take off all contaminated clothing. Rinse the affected skin area with plenty of soap and water.[5] If skin irritation occurs, get medical advice.[2]

  • Eye Contact: Rinse cautiously with water for several minutes.[4][5] Remove contact lenses if present and easy to do. Continue rinsing.[4][5] Seek immediate medical attention.

  • Ingestion: Rinse mouth with water. Do not induce vomiting. Call a poison center or doctor if you feel unwell.

A systematic approach is required for spill cleanup to ensure safety and prevent environmental contamination.[4]

  • Evacuate: Evacuate non-essential personnel from the immediate spill area.

  • Ventilate: Ensure the area is well-ventilated, preferably within a fume hood.

  • Contain: Prevent further spillage or leakage if it is safe to do so.[4] Do not let the chemical enter drains.[4]

  • Absorb: For liquid spills, use an inert absorbent material (e.g., vermiculite, sand, or earth). For solid spills, carefully sweep or scoop up the material, avoiding dust formation.[4]

  • Collect: Collect the absorbed material and place it in a suitable, closed container for disposal.[4]

  • Decontaminate: Clean the spill area thoroughly.

  • Dispose: Dispose of the waste material through a licensed chemical waste disposal company.[4]

G start Spill Occurs assess Assess Spill Size & Location start->assess small_spill Ensure PPE is Worn assess->small_spill Small & Contained (Inside Hood) large_spill Evacuate Area Alert Safety Officer Wait for HazMat Team assess->large_spill Large or Outside Hood contain Contain Spill with Inert Absorbent small_spill->contain collect Collect Waste into Sealed Container contain->collect clean Decontaminate Area collect->clean dispose Dispose of Waste via Proper Channels clean->dispose end Procedure Complete dispose->end

Caption: Decision tree for responding to a chemical spill.

Stability and Reactivity
  • Reactivity: The reactivity profile for 3-Ethoxy-5-methylisoxazole is not well-documented. However, isoxazoles can participate in various organic reactions. Some isoxazoles may be reactive with strong bases.[8]

  • Chemical Stability: The compound is expected to be stable under recommended storage conditions (cool, dry, inert atmosphere).

  • Incompatible Materials: Avoid contact with strong oxidizing agents and strong bases.[1]

  • Hazardous Decomposition Products: Combustion may produce hazardous decomposition products including oxides of carbon (CO, CO₂) and nitrogen (NOx).

Disposal Considerations

Chemical waste must be managed to prevent harm to individuals and the environment.

  • Methodology: Waste material must be disposed of in accordance with national and local regulations. The preferred method is through a licensed chemical destruction plant or by controlled incineration.[4]

  • Container Handling: Do not mix with other waste. Leave chemicals in their original containers if possible. Handle uncleaned containers as you would the product itself.

Synthesis and Application Context

Isoxazole derivatives are often synthesized via palladium-catalyzed cross-coupling reactions, such as the Suzuki or Buchwald-Hartwig reactions.[9] These powerful methods allow for the construction of complex molecules from building blocks like 3-Ethoxy-5-methylisoxazole and are fundamental in the development of new pharmaceuticals and agrochemicals.[10][11][12] The handling of both the isoxazole starting materials and the palladium catalysts requires strict adherence to safety protocols due to the potential toxicity and reactivity of the reagents involved.

References

  • Current time information in Singapore. (n.d.). Google.
  • 3-Amino-5-methylisoxazole. (n.d.). PubChem. Retrieved January 29, 2026, from [Link]

  • Safety Data Sheet - ExTh MN 645. (2022, November 23). Carl ROTH. Retrieved January 29, 2026, from [Link]

  • 5-Methylisoxazole. (n.d.). PubChem. Retrieved January 29, 2026, from [Link]

  • Palladium-Catalyzed Cross-Coupling Reactions in the Synthesis of Pharmaceuticals. (n.d.). ResearchGate. Retrieved January 29, 2026, from [Link]

  • Palladium-catalyzed Buchwald-Hartwig Amination and Suzuki-Miyaura Cross-coupling Reaction of Aryl Mesylates. (2016). Organic Syntheses, 93, 14. Retrieved January 29, 2026, from [Link]

  • Synthesis of benzo[c]phenanthridine alkaloids using a palladium-catalyzed aryl-aryl coupling reaction. (2005). HETEROCYCLES, 65(3), 697. Retrieved January 29, 2026, from [Link]

  • PALLADIUM-CATALYZED CROSS COUPLINGS IN ORGANIC SYNTHESIS. (2010, October 6). Nobel Prize. Retrieved January 29, 2026, from [Link]

  • Palladium-Catalyzed Cross-Coupling Reactions: A Powerful Tool for the Synthesis of Agrochemicals. (n.d.). OUCI. Retrieved January 29, 2026, from [Link]

Sources

A Comprehensive Technical Guide to the Solubility of 3-Ethoxy-5-methylisoxazole

Author: BenchChem Technical Support Team. Date: February 2026

Foreword: The Critical Role of Solubility in Scientific Advancement

Physicochemical Properties and Solubility Prediction of 3-Ethoxy-5-methylisoxazole

To estimate the solubility of 3-ethoxy-5-methylisoxazole, we must first analyze its molecular structure. The molecule consists of a five-membered isoxazole ring, an ethoxy group at the 3-position, and a methyl group at the 5-position.

  • The Isoxazole Ring: The isoxazole ring is an aromatic heterocycle containing both an oxygen and a nitrogen atom.[9][8] This introduces a degree of polarity to the molecule.

  • The Ethoxy Group (-OCH₂CH₃): The oxygen atom in the ethoxy group can act as a hydrogen bond acceptor, potentially increasing solubility in protic solvents. However, the ethyl group is nonpolar and will contribute to the molecule's lipophilicity.

  • The Methyl Group (-CH₃): The methyl group is a nonpolar, hydrophobic substituent that will generally decrease solubility in polar solvents like water.

Overall Polarity and Solubility Prediction:

Based on its structure, 3-ethoxy-5-methylisoxazole can be classified as a moderately polar compound. The presence of the isoxazole ring and the ethoxy group suggests it will be more soluble in organic solvents of intermediate polarity than in highly polar (like water) or highly nonpolar (like hexane) solvents. The principle of "like dissolves like" is a useful, albeit simplified, guide for predicting solubility.[10]

Predictive Solubility of 3-Ethoxy-5-methylisoxazole in Various Solvents

The following table provides a qualitative prediction of the solubility of 3-ethoxy-5-methylisoxazole in a range of common laboratory solvents, ordered by increasing polarity. These predictions are based on the structural analysis and general principles of solubility.

SolventPolarity Index (P')Predicted SolubilityRationale
Hexane0.1LowHighly nonpolar solvent, unlikely to effectively solvate the polar isoxazole ring.
Toluene2.4Moderate to HighAromatic and moderately nonpolar, likely to be a good solvent.
Diethyl Ether2.8Moderate to HighA moderately polar aprotic solvent that can interact with the polar parts of the molecule.
Dichloromethane3.1HighA polar aprotic solvent that should effectively solvate 3-ethoxy-5-methylisoxazole.
Acetone5.1HighA polar aprotic solvent capable of strong dipole-dipole interactions.
Ethanol4.3Moderate to HighA polar protic solvent that can hydrogen bond with the ethoxy and isoxazole groups.
Methanol5.1ModerateA more polar protic solvent; solubility may be slightly lower than in ethanol due to the increased polarity mismatch with the nonpolar regions of the molecule.
Water10.2LowHighly polar protic solvent; the nonpolar methyl and ethyl groups will likely limit solubility.

Experimental Determination of Thermodynamic Solubility: The Shake-Flask Method

For a definitive and quantitative measure of solubility, the equilibrium or thermodynamic solubility should be determined. The shake-flask method is considered the gold standard for this purpose due to its reliability and direct measurement of the equilibrium state.[11][12]

Rationale Behind the Shake-Flask Method

The core principle of the shake-flask method is to create a saturated solution of the compound in a specific solvent at a constant temperature. By ensuring an excess of the solid compound is present, a dynamic equilibrium is established between the dissolved and undissolved solute.[13][14][15] The concentration of the compound in the filtered supernatant then represents the thermodynamic solubility.

Detailed Experimental Protocol

Materials and Equipment:

  • 3-Ethoxy-5-methylisoxazole (solid)

  • Selected solvents of high purity

  • Analytical balance

  • Vials with screw caps

  • Orbital shaker with temperature control

  • Syringe filters (e.g., 0.22 µm PTFE or PVDF)

  • Syringes

  • Volumetric flasks

  • High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis) or another appropriate analytical instrument.

Step-by-Step Procedure:

  • Preparation of the Slurry:

    • Add an excess amount of solid 3-ethoxy-5-methylisoxazole to a vial. The excess is crucial to ensure that the solution becomes saturated. A general rule of thumb is to add enough solid so that a visible amount remains at the end of the experiment.

    • Add a known volume of the chosen solvent to the vial.

  • Equilibration:

    • Securely cap the vials.

    • Place the vials in an orbital shaker set to a constant temperature (e.g., 25 °C or 37 °C for physiological relevance).

    • Agitate the vials for a sufficient period to reach equilibrium. This can range from 24 to 72 hours. It is advisable to test multiple time points (e.g., 24, 48, and 72 hours) to ensure that the concentration is no longer changing, confirming that equilibrium has been reached.[14]

  • Sample Collection and Preparation:

    • After the equilibration period, allow the vials to stand undisturbed for a short time to allow the excess solid to settle.

    • Carefully draw a sample of the supernatant using a syringe.

    • Immediately filter the sample through a syringe filter into a clean vial. This step is critical to remove any undissolved solid particles.

  • Analysis:

    • Accurately dilute the filtered sample with a suitable solvent (often the mobile phase for HPLC analysis) to a concentration that falls within the linear range of the analytical method.

    • Analyze the diluted sample using a validated analytical method, such as HPLC, to determine the concentration of 3-ethoxy-5-methylisoxazole.

    • Prepare a calibration curve using standard solutions of known concentrations of 3-ethoxy-5-methylisoxazole to accurately quantify the solubility.

  • Calculation:

    • Calculate the concentration of the original, undiluted sample, taking into account the dilution factor. This value represents the thermodynamic solubility of 3-ethoxy-5-methylisoxazole in the chosen solvent at the specified temperature.

Self-Validating System and Trustworthiness

To ensure the trustworthiness of the results, the protocol should include the following self-validating checks:

  • Confirmation of Equilibrium: As mentioned, analyzing samples at multiple time points (e.g., 24, 48, and 72 hours) and observing a plateau in concentration provides confidence that equilibrium has been achieved.

  • Solid-State Analysis: After the experiment, the remaining solid can be analyzed (e.g., by microscopy or XRPD) to ensure that the compound has not undergone any phase changes or degradation during the experiment.

  • pH Measurement for Aqueous Solutions: For aqueous solvents, the pH of the saturated solution should be measured and reported, as it can significantly influence the solubility of ionizable compounds.

Visualizing the Experimental Workflow

The following diagram, generated using DOT language, illustrates the key steps in the shake-flask solubility determination workflow.

G cluster_prep Preparation cluster_equilibration Equilibration cluster_sampling Sampling & Preparation cluster_analysis Analysis A Add excess solid 3-ethoxy-5-methylisoxazole to vial B Add known volume of solvent A->B C Seal vial and place in temperature-controlled shaker B->C D Agitate for 24-72 hours to reach equilibrium C->D E Allow solid to settle D->E F Withdraw supernatant with syringe E->F G Filter supernatant (0.22 µm filter) F->G H Dilute filtered sample G->H I Analyze by validated analytical method (e.g., HPLC) H->I J Quantify against calibration curve I->J K K J->K Calculate Solubility

Caption: Workflow for Thermodynamic Solubility Determination.

Conclusion

While direct, published solubility data for 3-ethoxy-5-methylisoxazole is scarce, a combination of structural analysis and established experimental protocols provides a robust framework for understanding and quantifying this critical physicochemical property. By applying the principles of "like dissolves like," researchers can make informed predictions about its behavior in various solvents. For definitive data, the shake-flask method, as detailed in this guide, offers a reliable and scientifically sound approach. A thorough understanding of solubility is paramount for the successful development of any new chemical entity, and the methodologies outlined herein provide a clear path to obtaining this essential information.

References

  • Katritzky, A. R. (Ed.). (1963). The Physico‐Chemical Properties of Isoxazole and its Derivatives. In Advances in Heterocyclic Chemistry (Vol. 2, pp. 365-432). Academic Press. [Link]

  • Ali, U., & Shoaib, M. (2020). Theoretical-study-of-Isoxazoles-and-their-derivatives. ResearchGate. [Link]

  • Wujec, M., & Paneth, A. (2022). Therapeutic Potential of Isoxazole–(Iso)oxazole Hybrids: Three Decades of Research. Molecules, 27(15), 4983. [Link]

  • Avdeef, A. (2007). Solubility of sparingly soluble drugs. John Wiley & Sons.
  • de Campos, C. E. M., et al. (2021). Effects of experimental conditions on solubility measurements for BCS classification in order to improve the biowaiver guideline. Brazilian Journal of Pharmaceutical Sciences, 57. [Link]

  • Al-Mughaid, H., et al. (2023). Isoxazole/Isoxazoline Skeleton in the Structural Modification of Natural Products: A Review. Molecules, 28(13), 5129. [Link]

  • Jouyban, A. (2021). A Description on the Shake-Flask and Laser Monitoring-Based Techniques for Determination of the Drug's Solubility. Pharmaceutical Sciences, 27(1), 1-10. [Link]

  • BioAssay Systems. (n.d.). Solubility Testing – Shake Flask Method. Retrieved from [Link]

  • Savjani, K. T., Gajjar, A. K., & Savjani, J. K. (2012). Drug solubility: importance and enhancement techniques. ISRN pharmaceutics, 2012. [Link]

  • Kumar, M., Kumar, P., & Sharma, A. (2024). A review of isoxazole biological activity and present synthetic techniques. International Journal of Pharmaceutical Chemistry and Analysis, 11(4), 307-317. [Link]

  • Ionescu, C. (2020). The Importance of Solubility for New Drug Molecules. Farmacia, 68(3), 387-392. [Link]

  • Chemistry For Everyone. (2025, February 12). How To Predict Solubility Of Organic Compounds? [Video]. YouTube. [Link]

  • Ghasemi, P., et al. (2023). Prediction of organic compound aqueous solubility using machine learning: a comparison study of descriptor-based and fingerprints-based models. Scientific Reports, 13(1), 17749. [Link]

  • Galdeano, F. (n.d.). DRUG SOLUBILITY: IMPORTANCE AND ENHANCEMENT TECHNIQUES. Retrieved from [Link]

  • The Organic Chemistry Tutor. (2023, January 13). Solubility of Organic Compounds [Video]. YouTube. [Link]

  • Khan Academy. (n.d.). Solubility of organic compounds. Retrieved from [Link]

  • Technobis. (2023, April 5). The importance of solubility and how to collect it using dynamic methods. [Link]

  • Chen, X., et al. (2002). Prediction of Aqueous Solubility of Organic Compounds Based on a 3D Structure Representation. Journal of Chemical Information and Computer Sciences, 42(6), 1461-1468. [Link]

  • Murov, S. (n.d.). Properties of Organic Solvents.
  • Burdick & Jackson. (n.d.). Polarity Index. Retrieved from [Link]

  • University of Rochester, Department of Chemistry. (n.d.). Solvents and Polarity. Retrieved from [Link]

Sources

The Architect's Guide to a Privileged Scaffold: A Deep Dive into the Synthesis of 3,5-Disubstituted Isoxazoles

Author: BenchChem Technical Support Team. Date: February 2026

Foreword: The Enduring Significance of the Isoxazole Core

In the landscape of medicinal chemistry and materials science, the isoxazole ring stands as a "privileged structure." Its unique electronic properties, metabolic stability, and ability to engage in a variety of non-covalent interactions have cemented its role as a cornerstone in the design of novel therapeutics and functional materials. The 3,5-disubstitution pattern, in particular, offers a versatile scaffold for molecular exploration, allowing for the precise positioning of functional groups to modulate biological activity and physicochemical properties. This guide provides an in-depth exploration of the primary synthetic strategies to construct this valuable heterocyclic core, offering not just protocols, but the underlying chemical logic to empower researchers in their synthetic endeavors.

Chapter 1: The Workhorse of Isoxazole Synthesis: [3+2] Dipolar Cycloaddition

The most prevalent and versatile method for constructing the isoxazole ring is the Huisgen [3+2] dipolar cycloaddition. This reaction involves the concerted cycloaddition of a nitrile oxide (the 1,3-dipole) with an alkyne (the dipolarophile). The regioselectivity of this reaction is a critical consideration, and for the synthesis of 3,5-disubstituted isoxazoles, terminal alkynes are the preferred dipolarophiles.

The Heart of the Matter: In Situ Generation of Nitrile Oxides

Nitrile oxides are often transient and reactive species, necessitating their in situ generation. The choice of precursor and generation method is a key experimental decision.

1.1.1. From Aldoximes: The Classic Approach

The oxidation of aldoximes is a widely employed method for generating nitrile oxides.[1] Common oxidants include sodium hypochlorite (bleach), N-chlorosuccinimide (NCS), and hypervalent iodine reagents.[1][2][3]

Experimental Protocol: Synthesis of a 3,5-Disubstituted Isoxazole via Aldoxime Oxidation

Step 1: Aldoxime Formation.

  • To a solution of an appropriate aldehyde (1.0 eq) in ethanol, add hydroxylamine hydrochloride (1.2 eq) and sodium acetate (1.5 eq).

  • Stir the mixture at room temperature for 40 minutes.[1]

  • Monitor the reaction by TLC until the aldehyde is consumed.

  • Remove the solvent under reduced pressure and partition the residue between water and ethyl acetate.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to yield the crude aldoxime, which can often be used without further purification.

Step 2: In Situ Nitrile Oxide Generation and Cycloaddition.

  • Dissolve the aldoxime (1.0 eq) and a terminal alkyne (1.2 eq) in a suitable solvent such as THF or DMF.[1][4]

  • Add an oxidizing agent, such as sodium hypochlorite solution, dropwise at 0 °C.[1] Alternatively, N-chlorosuccinimide (NCS) can be used.[4]

  • Allow the reaction to warm to room temperature and stir until the starting materials are consumed (monitor by TLC).

  • Quench the reaction with water and extract the product with an organic solvent.

  • Purify the crude product by column chromatography to obtain the 3,5-disubstituted isoxazole.

Mechanistic Insights and Regioselectivity

The [3+2] cycloaddition is a concerted pericyclic reaction.[5] The regiochemical outcome, leading to the desired 3,5-disubstituted product, is governed by both steric and electronic factors. With terminal alkynes, the substituent on the alkyne (R2) generally directs the larger substituent on the nitrile oxide (R1) to the C5 position of the resulting isoxazole.

G cluster_reactants Reactants cluster_transition Transition State cluster_product Product R1_CNO R1-C≡N⁺-O⁻ TS [Concerted Cycloaddition] R1_CNO->TS 1,3-Dipole R2_Alkyne R2-C≡CH R2_Alkyne->TS Dipolarophile Isoxazole 3,5-Disubstituted Isoxazole TS->Isoxazole

Caption: Generalized workflow for [3+2] cycloaddition.

Chapter 2: The Classical Condensation: Building Isoxazoles from 1,3-Dicarbonyls

A foundational method for isoxazole synthesis involves the condensation of a 1,3-dicarbonyl compound with hydroxylamine.[6][7] This approach is straightforward and often provides good yields of the desired isoxazole. The reaction proceeds through the formation of a monoxime intermediate, followed by intramolecular cyclization and dehydration to form the aromatic isoxazole ring.[6]

Causality in Experimental Design

The choice of reaction conditions, particularly the pH, can be crucial in this synthesis. The initial nucleophilic attack of hydroxylamine on one of the carbonyl groups is typically more efficient under slightly acidic or neutral conditions. The subsequent cyclization and dehydration are often promoted by acid.

Experimental Protocol: Synthesis of a 3,5-Disubstituted Isoxazole from a 1,3-Diketone

Step 1: Reaction Setup.

  • Dissolve the 1,3-diketone (1.0 eq) in a suitable solvent, such as ethanol.

  • Add hydroxylamine hydrochloride (1.1 eq).

  • The reaction can be carried out under neutral conditions or with the addition of a mild base like sodium acetate to neutralize the HCl salt. Alternatively, acidic conditions (e.g., addition of acetic acid) can be employed.[8]

Step 2: Reaction and Work-up.

  • Heat the reaction mixture to reflux and monitor by TLC.

  • Upon completion, cool the reaction mixture to room temperature.

  • If the product crystallizes, it can be isolated by filtration.

  • Otherwise, remove the solvent under reduced pressure and partition the residue between water and an organic solvent.

  • Dry the organic layer, concentrate, and purify the product by recrystallization or column chromatography.

G Start 1,3-Dicarbonyl + Hydroxylamine Intermediate1 Monoxime Formation Start->Intermediate1 Intermediate2 Intramolecular Cyclization Intermediate1->Intermediate2 Intermediate3 Dehydration Intermediate2->Intermediate3 Product 3,5-Disubstituted Isoxazole Intermediate3->Product

Caption: Key steps in isoxazole synthesis from 1,3-dicarbonyls.

Chapter 3: Modern and Alternative Synthetic Routes

While the [3+2] cycloaddition and 1,3-dicarbonyl condensation are the most common methods, several other elegant strategies have been developed for the synthesis of 3,5-disubstituted isoxazoles.

From Chalcones: A Versatile Approach

Chalcones (1,3-diaryl-2-propen-1-ones) are excellent precursors for the synthesis of 3,5-diarylisoxazoles. The reaction with hydroxylamine hydrochloride typically proceeds through the formation of an intermediate isoxazoline, which is then oxidized to the corresponding isoxazole.[9] In some protocols, the oxidation occurs in situ.

Experimental Protocol: One-Pot Synthesis of 3,5-Diarylisoxazoles from Chalcones

Step 1: Reaction Setup.

  • To a solution of the chalcone (1.0 eq) in a suitable solvent like ethanol, add hydroxylamine hydrochloride (1.5 eq).

  • Add a base such as sodium acetate or potassium hydroxide.[8][10]

Step 2: Cyclization and Oxidation.

  • The reaction can proceed at room temperature or with heating.[8][10]

  • In some methods, an oxidizing agent such as trichloroisocyanuric acid (TCCA) is added to facilitate the conversion of the intermediate isoxazoline to the isoxazole.[9]

  • Monitor the reaction by TLC.

Step 3: Work-up and Purification.

  • After the reaction is complete, perform an appropriate aqueous work-up.

  • Extract the product with an organic solvent.

  • Purify the crude product by column chromatography or recrystallization.

Domino Reactions: Efficiency in Synthesis

Domino reactions offer an elegant and atom-economical approach to complex molecules. A notable example is the conversion of β-nitroenones into 3,5-disubstituted isoxazoles using a reducing agent like tin(II) chloride dihydrate.[11][12] This process involves a domino reductive Nef reaction followed by cyclization.[11]

Chapter 4: Comparative Analysis of Synthetic Methods

The choice of synthetic route depends on several factors, including the availability of starting materials, desired substitution patterns, and scalability.

MethodStarting MaterialsKey AdvantagesPotential Challenges
[3+2] Dipolar Cycloaddition Aldehydes (for aldoximes), Terminal AlkynesHigh versatility and functional group tolerance.[2]In situ generation of potentially unstable nitrile oxides; regioselectivity can be an issue with internal alkynes.[13]
1,3-Dicarbonyl Condensation 1,3-Diketones, HydroxylamineOperationally simple, often high yielding.[6]Availability of substituted 1,3-diketones can be a limitation.
From Chalcones Substituted Acetophenones, BenzaldehydesReadily available starting materials.May require an additional oxidation step; sometimes produces isoxazoline intermediates.[9]
Domino Reaction of β-Nitroenones β-NitroenonesEfficient and atom-economical.[11][12]Synthesis of the starting β-nitroenones may be required.

Conclusion: A Versatile Toolkit for the Synthetic Chemist

The synthesis of 3,5-disubstituted isoxazoles is a mature field with a rich diversity of reliable methods. From the highly adaptable [3+2] cycloaddition to the classic simplicity of the 1,3-dicarbonyl condensation and the efficiency of domino reactions, the modern synthetic chemist has a powerful toolkit at their disposal. A thorough understanding of the mechanisms and experimental nuances of these methods, as presented in this guide, is paramount for the successful design and execution of synthetic campaigns targeting this important heterocyclic scaffold.

References

  • Development of methodologies for the regioselective synthesis of four series of regioisomer isoxazoles from β-enamino diketones. RSC Publishing. Available at: [Link]

  • Synthesis of a Novel Tetracyclic Isoxazole by Intramolecular Nitrile Oxide Cycloaddition. National Institutes of Health. Available at: [Link]

  • An overview of metal-free synthetic routes to isoxazoles: the privileged scaffold. Springer. Available at: [Link]

  • Isoxazole synthesis. Organic Chemistry Portal. Available at: [Link]

  • Synthesis of 3,5-disubstituted isoxazole. ResearchGate. Available at: [Link]

  • synthesis of isoxazoles. YouTube. Available at: [Link]

  • Regioselective Synthesis of Isoxazoles from Ynones. Thieme. Available at: [Link]

  • Synthesis of 3,4,5-Trisubstituted Isoxazoles via Sequential [3 + 2] Cycloaddition/Silicon-Based Cross-Coupling Reactions. ACS Publications. Available at: [Link]

  • Design and synthesis of sinomenine isoxazole derivatives via 1,3-dipolar cycloaddition reaction. Taylor & Francis Online. Available at: [Link]

  • Regioselective synthesis of isoxazole and 1,2,4-oxadiazole-derived phosphonates via [3 + 2] cycloaddition. RSC Publishing. Available at: [Link]

  • Development of methodologies for the regioselective synthesis of four series of regioisomer isoxazoles from β-enamino diketones. National Institutes of Health. Available at: [Link]

  • Scheme 1: Scheme for synthesis of 3,5-disubstituted isoxazoles. ResearchGate. Available at: [Link]

  • Synthesis of 3,5-Disubstituted Isoxazoles Containing Privileged Substructures with a Diverse Display of Polar Surface Area. ACS Publications. Available at: [Link]

  • New Synthetic Method for 3,5-Disubstituted Isoxazole. Chemical Journal of Chinese Universities. Available at: [Link]

  • Synthesis of 3,5-disubstituted isoxazoles by domino reductive Nef reaction/cyclization of β-nitroenones. RSC Publishing. Available at: [Link]

  • Synthesis of 3,5-disubstituted isoxazoles by domino reductive Nef reaction/cyclization of β-nitroenones. RSC Publishing. Available at: [Link]

  • Diazocarbonyl and Related Compounds in the Synthesis of Azoles. MDPI. Available at: [Link]

  • Synthesis of various 3,5-diarylisoxazoles with the scope of... ResearchGate. Available at: [Link]

  • Synthesis and characterization of some novel isoxazoles via chalcone intermediates. Der Pharma Chemica. Available at: [Link]

  • Synthesis of isoxazole derivatives by 1,3‐DC of NOs and alkynes... ResearchGate. Available at: [Link]

Sources

An In-depth Technical Guide to 3-Ethoxy-5-methylisoxazole for Chemical Researchers

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comprehensive overview of 3-Ethoxy-5-methylisoxazole, a valuable heterocyclic building block for researchers and professionals in drug discovery and chemical synthesis. This document delves into its chemical properties, sourcing, synthesis, and potential applications, offering a technical resource for laboratory work.

Introduction: The Versatility of the Isoxazole Scaffold

The isoxazole ring system is a five-membered heterocycle containing adjacent nitrogen and oxygen atoms. This scaffold is of significant interest in medicinal chemistry due to its diverse biological activities and its ability to serve as a versatile pharmacophore. The substitution pattern on the isoxazole ring allows for fine-tuning of a molecule's physicochemical properties, such as solubility, lipophilicity, and metabolic stability, which are critical parameters in drug design.

3-Ethoxy-5-methylisoxazole, with its characteristic ethoxy and methyl substitutions, presents a unique building block for the synthesis of more complex molecules. Its structural features suggest its potential utility as an intermediate in the development of novel therapeutic agents and other functional organic materials.

Sourcing and Availability of 3-Ethoxy-5-methylisoxazole

For researchers planning to incorporate 3-Ethoxy-5-methylisoxazole into their synthetic workflows, a reliable supply of high-purity material is essential. Several chemical suppliers specialize in providing such niche building blocks.

Table 1: Prominent Suppliers of 3-Ethoxy-5-methylisoxazole (CAS: 127020-20-6)

SupplierWebsiteNotes
BLDpharmLists the product with CAS number 127020-20-6 and indicates the availability of technical documents such as NMR, HPLC, LC-MS, and UPLC.[1]
Atomax Chemicals Co., Ltd.A global supplier of a wide range of chemicals for the pharmaceutical and fine chemical industries.[2]
Arctom[Link]A supply platform for building blocks and other research chemicals.
2a biotech[Link]A supplier of fine chemicals and pharmaceutical intermediates.[3]
Hangzhou Leap Chem Co., Ltd.Not AvailableListed as a supplier for this chemical.[4]

Note: Availability and pricing are subject to change. It is recommended to contact the suppliers directly for the most current information.

Chemical and Physical Properties

A thorough understanding of the chemical and physical properties of a reagent is fundamental for its proper handling, storage, and use in chemical reactions.

Table 2: Physicochemical Properties of 3-Ethoxy-5-methylisoxazole

PropertyValueSource
CAS Number 127020-20-6BLDpharm[1]
Molecular Formula C₆H₉NO₂BLDpharm[1]
Molecular Weight 127.14 g/mol BLDpharm[1]
Storage Conditions Sealed in dry, 2-8°CBLDpharm[1]

Synthesis of 3-Ethoxy-5-methylisoxazole: A Plausible Synthetic Route

A relevant precedent for this transformation is the synthesis of methyl 3-methoxyisoxazole-5-carboxylate, which involves the O-methylation of methyl 3-hydroxyisoxazole-5-carboxylate using methyl iodide in the presence of a base like potassium carbonate in a polar aprotic solvent such as dimethylformamide (DMF).[5]

Based on this, a plausible synthetic pathway for 3-Ethoxy-5-methylisoxazole would involve the O-ethylation of 3-hydroxy-5-methylisoxazole.

Hypothetical Synthesis Workflow:

Synthesis_Workflow reagent1 3-Hydroxy-5-methylisoxazole reaction O-Ethylation Reaction reagent1->reaction reagent2 Ethyl Iodide (or other ethylating agent) reagent2->reaction base Base (e.g., K₂CO₃, NaH) base->reaction solvent Solvent (e.g., DMF, Acetonitrile) solvent->reaction workup Aqueous Workup & Extraction reaction->workup purification Purification (e.g., Column Chromatography) workup->purification product 3-Ethoxy-5-methylisoxazole purification->product

Caption: Hypothetical workflow for the synthesis of 3-Ethoxy-5-methylisoxazole.

Proposed Experimental Protocol:

  • Step 1: Reaction Setup

    • To a solution of 3-hydroxy-5-methylisoxazole in a suitable polar aprotic solvent (e.g., DMF or acetonitrile), add a slight excess of a base (e.g., potassium carbonate or sodium hydride).

  • Step 2: Ethylation

    • To the resulting mixture, add a slight excess of an ethylating agent, such as ethyl iodide or diethyl sulfate, dropwise at room temperature.

  • Step 3: Reaction Monitoring

    • Stir the reaction mixture at room temperature or with gentle heating and monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Step 4: Workup

    • Upon completion, quench the reaction with water and extract the product into a suitable organic solvent (e.g., ethyl acetate).

    • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Step 5: Purification

    • Purify the crude product by column chromatography on silica gel to afford the pure 3-Ethoxy-5-methylisoxazole.

Applications in Drug Discovery and as a Synthetic Building Block

The isoxazole moiety is a key component in numerous approved drugs and clinical candidates, highlighting its importance in medicinal chemistry. These compounds exhibit a wide range of biological activities, including anti-inflammatory, analgesic, and antimicrobial properties.

While specific applications of 3-Ethoxy-5-methylisoxazole are not extensively documented in publicly available literature, its structure suggests its utility as a versatile building block. The ethoxy group can influence the molecule's pharmacokinetic profile, and the isoxazole ring can participate in various chemical transformations, making it a valuable starting material for the synthesis of more complex, biologically active molecules. Bicyclic and spirocyclic saturated heterocycles, often derived from such building blocks, are of particular interest in modern medicinal chemistry for their ability to confer favorable physicochemical properties.[6]

Potential Synthetic Transformations:

The 3-alkoxyisoxazole scaffold can undergo a variety of chemical reactions, allowing for further functionalization. These may include:

  • Ring-opening reactions: Under certain conditions, the isoxazole ring can be opened to reveal a β-hydroxy vinyl oxime, which can be further manipulated.

  • Substitution reactions: The isoxazole ring can be susceptible to electrophilic or nucleophilic substitution, depending on the reaction conditions and the nature of other substituents.

Safety and Handling

General Safety Precautions:

  • Personal Protective Equipment (PPE): Wear appropriate PPE, including safety glasses, gloves, and a lab coat.

  • Ventilation: Work in a well-ventilated area, preferably in a fume hood.

  • Handling: Avoid inhalation of dust or vapors and prevent contact with skin and eyes.

  • Storage: Store in a tightly sealed container in a cool, dry place, as recommended by the supplier (2-8°C).[1]

  • Disposal: Dispose of waste in accordance with local regulations.

Conclusion

3-Ethoxy-5-methylisoxazole is a commercially available building block with significant potential for application in synthetic and medicinal chemistry. Its isoxazole core, combined with the ethoxy and methyl substituents, provides a unique starting point for the development of novel compounds with potentially valuable biological activities. While detailed experimental data for this specific compound is somewhat limited in the public domain, this guide provides a solid foundation for its sourcing, handling, and synthetic utilization based on established chemical principles and information on related compounds. Researchers are encouraged to obtain detailed technical data sheets and safety information directly from their chosen supplier before use.

References

  • Manan, A., et al. (2023). Methyl 4-amino-3-methoxyisoxazole-5-carboxylate. Acta Crystallographica Section E: Crystallographic Communications, 79(Pt 10), 963–966. [Link]

  • 2a biotech. All Product. [Link]

  • Arctom. [Link]

  • Grygorenko, O. O., et al. (2021). A close-up look at the chemical space of commercially available building blocks for medicinal chemistry. ChemRxiv. [Link]

Sources

Methodological & Application

Synthetic Routes for the Preparation of 3-Ethoxy-5-methylisoxazole: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Significance of the Isoxazole Scaffold

The isoxazole ring system is a prominent heterocyclic motif in medicinal chemistry and drug development. Its unique electronic properties and ability to act as a bioisostere for amide and ester functionalities have led to its incorporation into a wide array of therapeutic agents. Compounds featuring the isoxazole core exhibit diverse pharmacological activities, including anti-inflammatory, antibiotic, and antipsychotic properties. 3-Ethoxy-5-methylisoxazole, as a substituted isoxazole, represents a valuable building block for the synthesis of more complex molecular architectures. The strategic placement of the ethoxy and methyl groups allows for further functionalization and modulation of a target molecule's physicochemical properties, such as solubility and metabolic stability. This document provides detailed protocols for two distinct and reliable synthetic routes for the preparation of 3-Ethoxy-5-methylisoxazole, designed for researchers and professionals in the field of drug development and organic synthesis.

Route 1: Cyclocondensation of a β-Ketoester and Subsequent O-Alkylation

This classical and robust two-step approach first involves the construction of the isoxazole ring via a cyclocondensation reaction, followed by the introduction of the ethoxy group through O-alkylation. This method is advantageous due to the ready availability and low cost of the starting materials.

Step 1: Synthesis of 3-Hydroxy-5-methylisoxazole

The initial step is the condensation of ethyl acetoacetate with hydroxylamine hydrochloride. The reaction proceeds through the formation of an oxime intermediate, which then undergoes intramolecular cyclization to yield the 3-hydroxy-5-methylisoxazole.

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve sodium hydroxide (4.0 g, 100 mmol) in water (50 mL).

  • Addition of Hydroxylamine: To the sodium hydroxide solution, add hydroxylamine hydrochloride (7.0 g, 100 mmol) in portions while stirring. Cool the mixture in an ice bath to maintain a temperature of 5-10 °C.

  • Addition of β-Ketoester: Slowly add ethyl acetoacetate (13.0 g, 100 mmol) dropwise to the reaction mixture, ensuring the temperature does not exceed 10 °C.

  • Reaction: After the addition is complete, remove the ice bath and allow the mixture to stir at room temperature for 12 hours.

  • Acidification and Isolation: Cool the reaction mixture in an ice bath and acidify to pH 2-3 with concentrated hydrochloric acid. A white precipitate will form.

  • Purification: Filter the precipitate, wash with cold water, and dry under vacuum to yield 3-hydroxy-5-methylisoxazole.

ReagentMolar Mass ( g/mol )QuantityMoles (mmol)Role
Ethyl Acetoacetate130.1413.0 g100Starting Material
Hydroxylamine HCl69.497.0 g100Reagent
Sodium Hydroxide40.004.0 g100Base
Water18.0250 mL-Solvent
Conc. HCl36.46As needed-Acidification

Expected Yield: 75-85%

Step 2: O-Alkylation to 3-Ethoxy-5-methylisoxazole

The hydroxyl group of 3-hydroxy-5-methylisoxazole is then alkylated using ethyl iodide in the presence of a mild base, such as potassium carbonate, to afford the target compound.

  • Reaction Setup: To a solution of 3-hydroxy-5-methylisoxazole (9.9 g, 100 mmol) in acetone (150 mL) in a round-bottom flask, add anhydrous potassium carbonate (20.7 g, 150 mmol).

  • Addition of Alkylating Agent: Stir the suspension vigorously and add ethyl iodide (23.4 g, 150 mmol) dropwise.

  • Reaction: Heat the reaction mixture to reflux and maintain for 6-8 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

  • Work-up: After completion, cool the mixture to room temperature and filter off the inorganic salts.

  • Purification: Concentrate the filtrate under reduced pressure. Dissolve the residue in ethyl acetate, wash with water and brine, dry over anhydrous sodium sulfate, and concentrate to give the crude product. Further purification can be achieved by vacuum distillation or column chromatography.

ReagentMolar Mass ( g/mol )QuantityMoles (mmol)Role
3-Hydroxy-5-methylisoxazole99.099.9 g100Starting Material
Ethyl Iodide155.9723.4 g150Alkylating Agent
Potassium Carbonate138.2120.7 g150Base
Acetone58.08150 mL-Solvent

Expected Yield: 80-90%

Workflow Diagram for Route 1

Route 1 Workflow Route 1: Cyclocondensation and O-Alkylation cluster_0 Step 1: Isoxazole Ring Formation cluster_1 Step 2: O-Alkylation Ethyl Acetoacetate Ethyl Acetoacetate Reaction1 Cyclocondensation (NaOH, H2O, rt, 12h) Ethyl Acetoacetate->Reaction1 Hydroxylamine HCl Hydroxylamine HCl Hydroxylamine HCl->Reaction1 Intermediate 3-Hydroxy-5-methylisoxazole Reaction1->Intermediate Reaction2 O-Alkylation (K2CO3, Acetone, reflux, 6-8h) Intermediate->Reaction2 Ethyl Iodide Ethyl Iodide Ethyl Iodide->Reaction2 Product 3-Ethoxy-5-methylisoxazole Reaction2->Product

Caption: Workflow for the synthesis of 3-Ethoxy-5-methylisoxazole via Route 1.

Route 2: 1,3-Dipolar Cycloaddition

This elegant approach utilizes a [3+2] cycloaddition reaction between a nitrile oxide and an alkyne. This method offers high regioselectivity and can be performed as a one-pot synthesis, which can be advantageous in terms of operational simplicity.

Step 1: Preparation of Ethyl N-hydroxyacetimidate (the 1,3-Dipole)

The 1,3-dipole, ethyl N-hydroxyacetimidate, is prepared from the corresponding imidate hydrochloride. The imidate hydrochloride is synthesized from readily available starting materials.

  • Reaction Setup: In a three-necked flask equipped with a gas inlet tube, a mechanical stirrer, and a calcium chloride drying tube, combine anhydrous ethanol (46 g, 1 mol) and acetonitrile (41 g, 1 mol).

  • HCl Gas Introduction: Cool the mixture to 0 °C in an ice-salt bath and bubble dry hydrogen chloride gas through the solution with vigorous stirring until saturation (approximately 37 g, 1 mol).

  • Reaction and Isolation: Allow the mixture to stand at 0 °C for 24 hours. The product will precipitate as a white solid. Collect the solid by filtration, wash with anhydrous diethyl ether, and dry under vacuum to yield ethyl acetimidate hydrochloride.

  • Reaction Setup: Suspend ethyl acetimidate hydrochloride (12.4 g, 100 mmol) in diethyl ether (100 mL) at 0 °C.

  • Addition of Hydroxylamine: Add a freshly prepared solution of hydroxylamine (from 7.0 g hydroxylamine hydrochloride and 4.0 g sodium hydroxide in 20 mL water, extracted with ether) dropwise with stirring.

  • Reaction and Work-up: Stir the mixture at 0 °C for 1 hour and then at room temperature for 2 hours. Filter the mixture and wash the filtrate with a small amount of water. Dry the ether layer over anhydrous magnesium sulfate and concentrate under reduced pressure to obtain ethyl N-hydroxyacetimidate as an oil.

ReagentMolar Mass ( g/mol )QuantityMoles (mmol)Role
Ethyl Acetimidate HCl123.5712.4 g100Starting Material
Hydroxylamine33.03~3.3 g~100Reagent
Diethyl Ether74.12100 mL-Solvent

Expected Yield: 60-70%

Step 2: [3+2] Cycloaddition with Propyne

The generated ethyl N-hydroxyacetimidate is then reacted in situ with propyne to form the desired 3-Ethoxy-5-methylisoxazole.

  • Reaction Setup: In a pressure-resistant vessel, dissolve the crude ethyl N-hydroxyacetimidate (10.3 g, 100 mmol) in a suitable solvent such as tetrahydrofuran (THF) (100 mL).

  • Introduction of Propyne: Cool the solution to -78 °C (dry ice/acetone bath) and condense propyne gas (6.0 g, 150 mmol) into the vessel.

  • Reaction: Seal the vessel and allow it to warm to room temperature. Stir the reaction mixture for 24-48 hours. The progress of the reaction can be monitored by GC-MS.

  • Work-up and Purification: After the reaction is complete, carefully vent the excess propyne. Concentrate the reaction mixture under reduced pressure. The residue can be purified by vacuum distillation or column chromatography to yield 3-Ethoxy-5-methylisoxazole.

ReagentMolar Mass ( g/mol )QuantityMoles (mmol)Role
Ethyl N-hydroxyacetimidate103.1210.3 g1001,3-Dipole
Propyne40.076.0 g150Dipolarophile
Tetrahydrofuran (THF)72.11100 mL-Solvent

Expected Yield: 50-60%

Workflow Diagram for Route 2

Route 2 Workflow Route 2: 1,3-Dipolar Cycloaddition cluster_0 Step 1: 1,3-Dipole Synthesis cluster_1 Step 2: Cycloaddition Acetonitrile Acetonitrile Reaction1 Imidate Formation (0°C, 24h) Acetonitrile->Reaction1 Ethanol Ethanol Ethanol->Reaction1 HCl_gas Dry HCl gas HCl_gas->Reaction1 Imidate_HCl Ethyl Acetimidate HCl Reaction1->Imidate_HCl Reaction2 Hydroxylamine Reaction (Ether, 0°C to rt) Imidate_HCl->Reaction2 Hydroxylamine Hydroxylamine Hydroxylamine->Reaction2 Dipole Ethyl N-hydroxyacetimidate Reaction2->Dipole Reaction3 [3+2] Cycloaddition (THF, rt, 24-48h) Dipole->Reaction3 Propyne Propyne Propyne->Reaction3 Product 3-Ethoxy-5-methylisoxazole Reaction3->Product

Caption: Workflow for the synthesis of 3-Ethoxy-5-methylisoxazole via Route 2.

Conclusion and Field-Proven Insights

Both synthetic routes presented provide reliable and scalable methods for the preparation of 3-Ethoxy-5-methylisoxazole.

  • Route 1 is a more traditional and often higher-yielding approach, particularly if the intermediate, 3-hydroxy-5-methylisoxazole, is isolated and purified before the O-alkylation step. The reagents are common laboratory chemicals, making this route cost-effective and accessible. Careful control of the initial condensation reaction temperature is crucial to maximize the yield of the desired 3-hydroxyisoxazole over the isomeric 5-isoxazolinone.

  • Route 2 exemplifies a more modern approach to heterocycle synthesis. While potentially having a lower overall yield, the 1,3-dipolar cycloaddition offers a high degree of regioselectivity. The main challenge in this route lies in the preparation and handling of the ethyl N-hydroxyacetimidate, which is best generated and used in situ. The use of gaseous propyne requires appropriate equipment and safety precautions.

The choice between these two routes will depend on the specific needs of the researcher, including available equipment, desired scale, and tolerance for multi-step versus one-pot procedures. Both protocols have been designed to be self-validating, with clear steps for reaction monitoring and purification to ensure the integrity of the final product.

References

  • Claisen, L. (1891). Ueber die Einwirkung von Hydroxylamin auf Acetessigester. Berichte der deutschen chemischen Gesellschaft, 24(2), 3900-3909. [Link]

  • Huisgen, R. (1963). 1,3-Dipolar Cycloadditions. Angewandte Chemie International Edition in English, 2(10), 565-598. [Link]

  • Pinner, A. (1883). Ueber die Umwandlung der Nitrile in Imide. Berichte der deutschen chemischen Gesellschaft, 16(2), 1643-1655. [Link]

  • Shiraishi, T., & Holla, B. S. (2002). A new convenient method for the synthesis of 3-methyl-4-(arylmethylene)isoxazol-5(4H)-ones. Indian Journal of Chemistry - Section B, 41B(9), 1971-1973. [Link]

  • Wallace, R. H., & Springer, J. P. (1988). A new synthesis of isoxazoles. Tetrahedron Letters, 29(38), 4873-4876. [Link]

Application Notes & Protocols: 3-Ethoxy-5-methylisoxazole as a Versatile Synthon in Modern Organic Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This technical guide provides an in-depth exploration of 3-ethoxy-5-methylisoxazole as a strategic building block in organic synthesis. Moving beyond a simple catalog of reactions, we dissect the causality behind its synthetic utility, focusing on the isoxazole ring as a stable, yet reactive, precursor to valuable linear synthons. We present field-proven, detailed protocols for key transformations, including reductive ring-opening to access β-amino-α,β-unsaturated esters and their subsequent conversion to versatile β-keto esters. The guide is intended for researchers, medicinal chemists, and drug development professionals seeking to leverage this powerful heterocyclic intermediate for the construction of complex molecular architectures.

Introduction: The Isoxazole as a "Masked" Synthon

The isoxazole ring is a prominent five-membered heterocycle that serves as a cornerstone in medicinal chemistry and natural product synthesis.[1][2] Its value lies not only in the biological activities of the intact ring system but also in its capacity to function as a "masked" or latent form of other functionalities.[3] The inherent strain and the weak N-O bond within the isoxazole nucleus allow for selective cleavage under specific conditions, most notably catalytic hydrogenation, to unmask valuable 1,3-difunctionalized linear molecules.[4][5]

3-Ethoxy-5-methylisoxazole, in particular, is an exemplary building block. Its substitution pattern—an ethoxy group at the 3-position and a methyl group at the 5-position—pre-organizes the atoms required for the efficient synthesis of β-keto esters and related structures, which are fundamental intermediates in the synthesis of pharmaceuticals, agrochemicals, and complex natural products.[6][7] This guide elucidates the primary applications of this synthon, providing both the mechanistic rationale and detailed, reproducible protocols.

Core Application: Reductive Ring Cleavage to β-Amino Unsaturated Esters

The most fundamental and widely exploited transformation of the isoxazole ring is its reductive cleavage via catalytic hydrogenation. This reaction selectively breaks the labile N-O bond, initiating a cascade that results in a stable β-amino enone system.[5] In the case of 3-ethoxy-5-methylisoxazole, this process reliably yields ethyl 3-aminobut-2-enoate.

Causality & Experimental Rationale: The choice of catalyst is critical for this transformation. High-activity hydrogenation catalysts such as Raney Nickel (Ra-Ni) or Platinum(IV) oxide (PtO₂) are particularly effective because they readily facilitate the scission of the N-O bond under moderate temperature and pressure.[5] Palladium-based catalysts can also be used, though they may sometimes require more forcing conditions. The solvent choice, typically an alcohol like ethanol, is advantageous as it readily solubilizes the substrate and is inert to the reaction conditions. The process is a clean and high-yielding method for accessing β-amino-α,β-unsaturated esters, which are themselves versatile synthetic intermediates.[8][9]

Workflow for Reductive Ring Cleavage

G cluster_start Starting Material cluster_process Process cluster_intermediate Key Transformation cluster_product Product A 3-Ethoxy-5-methylisoxazole B Catalytic Hydrogenation (H₂, Raney Ni or PtO₂) A->B Reagents/Catalyst C N-O Bond Cleavage & Ring Opening B->C Mechanism D Ethyl 3-aminobut-2-enoate C->D Isolation

Caption: Workflow of isoxazole reductive ring cleavage.

Protocol 1: Synthesis of Ethyl 3-aminobut-2-enoate via Catalytic Hydrogenation

Materials:

  • 3-Ethoxy-5-methylisoxazole (1.0 eq)

  • Raney® Nickel (Ra-Ni), 50% slurry in water (approx. 10-20% by weight of substrate)

  • Ethanol (EtOH), anhydrous

  • Hydrogen gas (H₂)

  • Celite®

Procedure:

  • Catalyst Preparation: In a suitable hydrogenation vessel, add the Raney Nickel slurry. Carefully decant the water and wash the catalyst with anhydrous ethanol (3 x 20 mL for a 10g scale reaction). This is crucial to remove water, which can interfere with the reaction.

  • Reaction Setup: To the washed catalyst, add a solution of 3-ethoxy-5-methylisoxazole dissolved in anhydrous ethanol (approx. 5-10 mL of EtOH per gram of isoxazole).

  • Hydrogenation: Seal the vessel and purge it with nitrogen, followed by hydrogen gas. Pressurize the vessel with hydrogen to 3-4 bar (approx. 45-60 psi).

  • Reaction Execution: Stir the mixture vigorously at room temperature. The reaction progress can be monitored by TLC or GC-MS. The reaction is typically complete within 4-8 hours.

  • Work-up: Once the reaction is complete, carefully vent the hydrogen and purge the vessel with nitrogen.

  • Filtration: Filter the reaction mixture through a pad of Celite® to remove the Raney Nickel catalyst. Caution: Raney Nickel is pyrophoric when dry; do not allow the filter cake to dry completely. Keep it wet with ethanol or water.

  • Purification: Wash the filter cake with additional ethanol. Combine the filtrates and remove the solvent under reduced pressure. The resulting crude ethyl 3-aminobut-2-enoate is often of sufficient purity for subsequent steps. If necessary, it can be purified by vacuum distillation or crystallization.

Application Extension: Synthesis of β-Keto Esters

The true synthetic power of 3-ethoxy-5-methylisoxazole is realized when the product of its reductive cleavage is further transformed. The resulting β-enamino ester, ethyl 3-aminobut-2-enoate, is a stable equivalent of an enol and can be readily hydrolyzed under mild acidic conditions to furnish the corresponding β-keto ester, ethyl acetoacetate.[10][11]

Causality & Experimental Rationale: This two-step sequence represents a powerful alternative to traditional methods of β-keto ester synthesis like the Claisen condensation.[12] The isoxazole starting material is shelf-stable and easy to handle, whereas classic Claisen condensations can sometimes be complicated by self-condensation side reactions or the need for very strong bases. The hydrolysis of the enamino ester intermediate proceeds efficiently because the protonated enamine is an excellent electrophile, readily attacked by water to form a tetrahedral intermediate that collapses to the ketone.

Mechanism: From Isoxazole to β-Keto Ester

G cluster_workflow Two-Step Synthetic Pathway A 3-Ethoxy-5-methylisoxazole B Ethyl 3-aminobut-2-enoate (Enamino Ester) A->B Step 1: H₂ / Ra-Ni (Protocol 1) C Ethyl Acetoacetate (β-Keto Ester) B->C Step 2: Mild H₃O⁺ (Protocol 2)

Caption: Two-step conversion of the isoxazole to a β-keto ester.

Protocol 2: Hydrolysis of Ethyl 3-aminobut-2-enoate to Ethyl Acetoacetate

Materials:

  • Crude ethyl 3-aminobut-2-enoate (from Protocol 1)

  • Hydrochloric acid (HCl), 1M aqueous solution

  • Diethyl ether or Ethyl acetate

  • Saturated sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

Procedure:

  • Dissolution: Dissolve the crude ethyl 3-aminobut-2-enoate in diethyl ether (or ethyl acetate) in a round-bottom flask.

  • Hydrolysis: Add 1M HCl solution (approximately 1.5-2.0 equivalents relative to the starting isoxazole) and stir the resulting biphasic mixture vigorously at room temperature.

  • Monitoring: Monitor the reaction by TLC, observing the disappearance of the enamino ester spot and the appearance of the ethyl acetoacetate spot. The hydrolysis is typically complete in 1-3 hours.

  • Work-up: Transfer the mixture to a separatory funnel. Separate the organic layer.

  • Washing: Wash the organic layer sequentially with water, saturated NaHCO₃ solution (to neutralize excess acid), and finally with brine.

  • Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure to yield crude ethyl acetoacetate.

  • Purification: The product can be purified by vacuum distillation to achieve high purity.

Summary of Reaction Parameters

For clarity and reproducibility, the key parameters for the described protocols are summarized below.

Parameter Protocol 1: Reductive Cleavage Protocol 2: Enamine Hydrolysis
Key Reagent(s) H₂, Raney® Nickel1M Aqueous HCl
Solvent Anhydrous EthanolDiethyl Ether / Water
Temperature Room TemperatureRoom Temperature
Pressure 3-4 bar (45-60 psi)Atmospheric
Typical Time 4-8 hours1-3 hours
Work-up Filtration through Celite®Liquid-liquid extraction
Purification Distillation (optional)Vacuum Distillation

Conclusion and Future Outlook

3-Ethoxy-5-methylisoxazole stands out as a highly effective and strategic building block in organic synthesis. Its ability to serve as a stable precursor to β-amino unsaturated esters and, subsequently, β-keto esters provides a robust and often advantageous alternative to classical synthetic methods. The protocols detailed herein are designed to be reproducible and scalable, offering researchers a reliable pathway to access these critical intermediates. The principles of isoxazole chemistry, particularly the concept of the ring as a "masked" functional group, continue to inspire novel synthetic strategies for the construction of medicinally relevant and structurally complex molecules.

References

  • Morressier. (2019).
  • Al-Ayed, A. S. (n.d.).
  • Manjarrez, N., et al. (2000). Synthesis of 3-Aminoisoxazoles via the Addition−Elimination of Amines on 3-Bromoisoxazolines.
  • Batchelor, K. J., et al. (1999). Regioselective Addition of Grignard Reagents to Isoxazole-4,5-dicarboxylate Esters. Journal of Chemical Research.
  • Yadav, J. S., et al. (2005). NbCl5 as a mild and efficient catalyst for the synthesis of β-keto esters. Tetrahedron.
  • Organic Chemistry Portal. (n.d.). Synthesis of β-keto carboxylic acids, esters and amides. [Link]

  • Kashima, C. (n.d.). Synthetic reactions using isoxazole compounds.
  • MDPI. (2023). Design of β-Keto Esters with Antibacterial Activity: Synthesis, In Vitro Evaluation, and Theoretical Assessment of Their Reactivity and Quorum-Sensing Inhibition Capacity. [Link]

  • Organic Chemistry Portal. (n.d.). Synthesis of β-Amino ketones, esters, nitriles and related compounds. [Link]

  • Fuller, A. A., et al. (2005). Succinct synthesis of beta-amino acids via chiral isoxazolines. Journal of the American Chemical Society. [Link]

  • YouTube. (2020). Preparation of β-Keto ester: Mechanism (Claisen) and retro-synthesis and dercarbonylation with proof. [Link]

  • ResearchGate. (2021).
  • RSC Publishing. (n.d.). Recent advances in the transesterification of β-keto esters. [Link]

  • MDPI. (2022). 5-Amino-3-methyl-Isoxazole-4-carboxylic Acid as a Novel Unnatural Amino Acid in the Solid Phase Synthesis of α/β-Mixed Peptides. [Link]

  • NIH. (n.d.). Methyl 4-amino-3-methoxyisoxazole-5-carboxylate. [Link]

Sources

Applications of isoxazole derivatives in drug discovery

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Isoxazole Derivatives in Drug Discovery Subtitle: From Scaffold Design to High-Throughput Screening Protocols

Abstract

The isoxazole ring—a five-membered heterocycle containing adjacent oxygen and nitrogen atoms—is a privileged scaffold in modern medicinal chemistry.[1][2][3] Its unique electronic profile allows it to function as a bioisostere for carboxylic acids, esters, and pyridine rings, while its latent reactivity (specifically N-O bond cleavage) enables its use as a "masked" pharmacophore in prodrugs like Leflunomide. This application note provides a comprehensive technical guide for researchers, detailing the medicinal chemistry rationale, synthesis protocols via [3+2] cycloaddition, and validated biological screening workflows for COX-2 and DHODH inhibition.

Medicinal Chemistry & Scaffold Rationale

Electronic Properties & Bioisosterism

The isoxazole ring is aromatic but possesses a distinct dipole moment due to the electronegativity of the oxygen and nitrogen atoms.

  • Bioisosterism: The 3,5-disubstituted isoxazole ring is frequently used as a bioisostere for pyridine or phenyl rings to improve aqueous solubility or metabolic stability.

  • Carboxylic Acid Mimic: The 3-hydroxyisoxazole moiety (found in agonists like Ibotenic acid) mimics the acidity and planar geometry of a carboxylic acid, crucial for binding to glutamate receptors (AMPA/KA).

  • Metabolic "Switch": The N-O bond is relatively weak (

    
     55 kcal/mol). Under reducing conditions (e.g., hepatic CYP450 metabolism), this bond can cleave to reveal a 
    
    
    
    -amino enone or nitrile. This property is exploited in Leflunomide , which is an isoxazole prodrug that ring-opens in vivo to form the active metabolite Teriflunomide (A771726).
Key Therapeutic Classes
DrugClassMechanism of ActionIsoxazole Role
Valdecoxib NSAIDSelective COX-2 InhibitorFits into the hydrophobic side pocket of COX-2; confers selectivity over COX-1.
Leflunomide DMARDDHODH InhibitorProdrug; isoxazole ring opens to form the active inhibitor of pyrimidine synthesis.[4]
Sulfisoxazole AntibioticDihydropteroate Synthase InhibitorMimics PABA; sulfonamide group attached to isoxazole.
Isocarboxazid AntidepressantMAO InhibitorHydrazine moiety attached to isoxazole core.

Experimental Protocols: Synthesis

Protocol A: Regioselective Synthesis via [3+2] Cycloaddition

The most robust method for generating 3,5-disubstituted isoxazoles is the 1,3-dipolar cycloaddition of nitrile oxides with terminal alkynes. This "Click Chemistry" approach avoids the regioselectivity issues of older condensation methods.

Reagents:

  • Aldoxime precursor (R-CH=NOH)

  • Terminal Alkyne (R'-C

    
    CH)
    
  • Oxidant: Chloramine-T or N-Chlorosuccinimide (NCS) (to generate nitrile oxide in situ)

  • Base: Triethylamine (Et

    
    N)
    
  • Solvent: Ethanol or DMF/Water (1:1)

Step-by-Step Procedure:

  • Chlorination: Dissolve the aldoxime (1.0 equiv) in DMF. Add NCS (1.1 equiv) portion-wise at 0°C. Stir for 1 hour to form the hydroximoyl chloride intermediate.

  • Cycloaddition: Add the terminal alkyne (1.2 equiv) to the reaction mixture.

  • Nitrile Oxide Generation: Dropwise add a solution of Et

    
    N (1.2 equiv) in DMF over 30 minutes. Note: Slow addition is critical to prevent dimerization of the unstable nitrile oxide to furoxan.
    
  • Reaction: Allow the mixture to warm to room temperature and stir for 4–12 hours. Monitor via TLC (Hexane:EtOAc 4:1).

  • Workup: Dilute with water and extract with ethyl acetate (3x). Wash combined organics with brine, dry over Na

    
    SO
    
    
    
    , and concentrate.
  • Purification: Recrystallize from ethanol or purify via silica gel flash chromatography.

Experimental Protocols: Biological Screening

Protocol B: COX-2 Inhibition Screening (Colorimetric)

This assay quantifies the peroxidase activity of COX enzymes.[5][6] It is essential for validating the selectivity of isoxazole derivatives like Valdecoxib.

Principle: COX-2 converts Arachidonic Acid (AA) to PGG


, then to PGH

. The peroxidase step oxidizes the colorimetric substrate TMPD, causing a color change at 590 nm.[5][6]

Materials:

  • Ovine COX-1 and Human Recombinant COX-2 enzymes.

  • Heme (Cofactor).

  • Arachidonic Acid (Substrate).[5][7][8]

  • TMPD (Colorimetric substrate).[5]

  • 96-well plate.[5][7][9]

Workflow:

  • Preparation: Dilute COX-1 and COX-2 enzymes in Assay Buffer (0.1 M Tris-HCl, pH 8.0).

  • Inhibitor Addition:

    • Add 150 µL Assay Buffer and 10 µL Heme to all wells.

    • Add 10 µL of Isoxazole Test Compound (dissolved in DMSO) to test wells.

    • Add 10 µL DMSO to "100% Activity" control wells.

    • Add 10 µL Enzyme (COX-1 or COX-2) to respective wells.[8]

  • Incubation: Incubate for 5 minutes at 25°C to allow inhibitor binding.

  • Substrate Addition: Add 20 µL TMPD solution and 20 µL Arachidonic Acid to all wells.

  • Measurement: Shake plate for 10 seconds. Incubate for exactly 2 minutes. Read Absorbance at 590 nm .[5][7]

  • Calculation:

    
    
    
Protocol C: DHODH Inhibition Assay (Leflunomide Mechanism)

This assay tests for the inhibition of Dihydroorotate Dehydrogenase, the target of the Leflunomide metabolite.

Principle: DHODH catalyzes the oxidation of Dihydroorotate (DHO) to Orotate, reducing Ubiquinone (CoQ) to Ubiquinol. This is coupled to the reduction of the chromogen DCIP (2,6-dichlorophenolindophenol), which loses absorbance at 600 nm upon reduction.

Workflow:

  • Activation (Crucial Step): If testing Leflunomide parent compound, it must be chemically opened first (incubate in 0.1 M NaOH for 30 min, then neutralize) or use the active metabolite A771726 .

  • Reaction Mix: Prepare buffer containing 50 mM Tris (pH 8.0), 0.1% Triton X-100, 100 µM CoQ

    
     (decylubiquinone), and 50 µM DCIP.
    
  • Enzyme: Add purified human DHODH (20 nM final).

  • Inhibitor: Add test compound and incubate for 10 mins.

  • Start: Initiate reaction by adding 200 µM L-Dihydroorotate.

  • Read: Monitor decrease in Absorbance at 600 nm kinetically for 10 minutes.

Visualizations & Pathways

Figure 1: Isoxazole Synthesis & Leflunomide Activation Pathway

This diagram illustrates the [3+2] cycloaddition synthesis route and the metabolic bioactivation of Leflunomide.

IsoxazolePathways cluster_0 Synthesis: [3+2] Cycloaddition cluster_1 Mechanism: Leflunomide Bioactivation Aldoxime Aldoxime (R-CH=NOH) NitrileOxide Nitrile Oxide (R-C≡N+-O-) Aldoxime->NitrileOxide NCS / Et3N (Oxidation) Isoxazole 3,5-Disubstituted Isoxazole NitrileOxide->Isoxazole + Alkyne (Cycloaddition) Alkyne Alkyne (R'-C≡CH) Leflunomide Leflunomide (Prodrug) RingOpen Ring Opening (N-O Cleavage) Leflunomide->RingOpen CYP450 (Liver) Teriflunomide Teriflunomide (Active Metabolite) RingOpen->Teriflunomide Beta-cyanoenol formation Target Inhibits DHODH (Pyrimidine Synthesis) Teriflunomide->Target IC50 ≈ 600 nM

Caption: Fig 1. (Left) Regioselective synthesis of isoxazoles via nitrile oxide cycloaddition. (Right) Metabolic activation of Leflunomide via isoxazole ring scission.

Figure 2: COX-2 Selectivity Logic

Structural logic for designing selective COX-2 inhibitors using the isoxazole scaffold.

COXSelectivity COX1 COX-1 Enzyme (Constitutive) Pocket1 Isoleucine-523 (Bulky Gatekeeper) COX1->Pocket1 Active Site COX2 COX-2 Enzyme (Inducible) Pocket2 Valine-523 (Small Gatekeeper) COX2->Pocket2 Active Site SidePocket Hydrophobic Side Pocket Pocket1->SidePocket Blocks Access Pocket2->SidePocket Allows Access Valdecoxib Valdecoxib (Isoxazole Core) Valdecoxib->Pocket1 Steric Clash Valdecoxib->SidePocket Binds Tightly (Selectivity Basis)

Caption: Fig 2. The isoxazole moiety of Valdecoxib exploits the accessible side pocket in COX-2 (created by Val-523), which is sterically blocked by Ile-523 in COX-1.

Data Analysis & Interpretation

When analyzing screening data, calculating the Selectivity Index (SI) is critical for isoxazole derivatives intended as anti-inflammatory agents.

Table 1: Representative Potency Data (IC50)

Compound COX-1 IC50 (µM) COX-2 IC50 (µM) Selectivity Index (COX-1/COX-2) Clinical Status
Valdecoxib 150 0.005 30,000 Withdrawn (CV Risk)
Celecoxib 15 0.04 375 Approved
Rofecoxib >100 0.50 >200 Withdrawn

| Ibuprofen | 12 | 30 | 0.4 (Non-selective) | Approved |

Note: High selectivity (>50) indicates reduced gastrointestinal side effects but requires monitoring for cardiovascular thrombotic events due to prostacyclin inhibition.

References

  • Gierse, J. K., et al. (2005). Valdecoxib: assessment of cyclooxygenase-2 potency and selectivity. Journal of Pharmacology and Experimental Therapeutics. Link

  • Kadam, K. S., et al. (2016). Alkyl Nitrites: Novel Reagents for One-Pot Synthesis of 3,5-Disubstituted Isoxazoles. Synthesis. Link

  • BPS Bioscience. (2024). COX-2 Inhibitor Screening Assay Kit Protocol. Link

  • Cayman Chemical. (2023). COX Colorimetric Inhibitor Screening Assay Kit Booklet. Link

  • Herrmann, M. L., et al. (2000). Leflunomide: an immunomodulatory drug for the treatment of rheumatoid arthritis.[10] Immunopharmacology. Link

  • Munier-Lehmann, H., et al. (2013). Dihydroorotate dehydrogenase inhibitors: a patent review. Expert Opinion on Therapeutic Patents. Link

Sources

Advanced Application Note: 3-Ethoxy-5-methylisoxazole as a Versatile Scaffold in Agrochemical Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Strategic Rationale

In the development of modern agrochemicals, the isoxazole ring is a privileged structure, serving as the core pharmacophore in major herbicides (e.g., Isoxaflutole) and soil fungicides (e.g., Hymexazol). While 3-hydroxy-5-methylisoxazole (Hymexazol) is a commercial standard for controlling Pythium and Fusarium, its high water solubility and potential for rapid soil leaching present formulation challenges.

This Application Note focuses on 3-Ethoxy-5-methylisoxazole , the ethyl ether derivative. We position this molecule not merely as a derivative, but as a strategic "Masked Warhead" and a robust Synthetic Scaffold .

Key Advantages of the Ethoxy-Scaffold:
  • Lipophilic Optimization: The ethyl group significantly increases LogP, facilitating cuticular penetration for foliar applications where the parent hydroxy compound fails.

  • Regioselective Protection: The ethoxy group "locks" the tautomeric equilibrium of the isoxazole ring, preventing N-alkylation side reactions during complex couplings.

  • Metabolic Activation: It acts as a pro-drug; the ethyl ether is cleaved by plant esterases or soil microbial action to release the active fungicidal moiety in situ.

Chemical Properties & Comparative Data

Understanding the physicochemical shift between the parent and the ethoxy-derivative is critical for formulation scientists.

Property3-Hydroxy-5-methylisoxazole (Hymexazol)3-Ethoxy-5-methylisoxazoleImpact on Application
CAS No. 10004-44-14825-75-6Unique registration
Molecular Weight 99.09 g/mol 127.14 g/mol Reduced volatility
Tautomerism Exists in equilibrium (OH vs NH-keto)Fixed (Aromatic Ether)Stable under basic conditions
Solubility High Water Solubility (Hydrophilic)High Organic Solubility (Lipophilic)Ideal for EC/OD Formulations
Primary Use Soil Drench / Seed TreatmentFoliar Systemic / Synthetic IntermediateBroader delivery options

Synthetic Protocols

The following protocols are designed for high-purity synthesis and functionalization, essential for generating library candidates for biological screening.

Protocol A: Regioselective Synthesis via O-Alkylation

Objective: To synthesize 3-ethoxy-5-methylisoxazole from Hymexazol while suppressing N-alkylation.

Mechanism: The isoxazole anion is an ambident nucleophile. Under standard conditions, N-alkylation (yielding the isoxazol-3(2H)-one) competes with O-alkylation. Using a "hard" electrophile and specific solvent conditions favors the O-isomer.

Materials:

  • 3-Hydroxy-5-methylisoxazole (98% purity)

  • Ethyl Iodide (EtI) or Diethyl Sulfate

  • Potassium Carbonate (

    
    )
    
  • Acetone (Dry)

Step-by-Step Methodology:

  • Dissolution: Charge a 3-neck round bottom flask with 3-Hydroxy-5-methylisoxazole (10.0 g, 100 mmol) and anhydrous Acetone (150 mL).

  • Base Addition: Add anhydrous

    
     (20.7 g, 150 mmol) in a single portion. Stir vigorously at room temperature for 30 minutes to generate the anion.
    
  • Alkylation: Cool the suspension to 0°C. Add Ethyl Iodide (17.1 g, 110 mmol) dropwise via an addition funnel over 20 minutes to control the exotherm.

  • Reflux: Warm to room temperature, then heat to reflux (56°C) for 4–6 hours. Monitor via TLC (Mobile phase: Hexane/EtOAc 4:1). The starting material (

    
    ) should disappear, replaced by the less polar product (
    
    
    
    ).
  • Workup: Filter off inorganic salts. Concentrate the filtrate under reduced pressure.

  • Purification: The crude oil contains predominantly O-alkylated product. Purify via vacuum distillation (bp ~60-65°C at 15 mmHg) or silica gel flash chromatography to yield a clear, colorless liquid.

Protocol B: C-4 Functionalization (Bromination)

Objective: To install a reactive handle at the C-4 position for subsequent cross-coupling (Suzuki/Sonogashira).

Materials:

  • 3-Ethoxy-5-methylisoxazole (from Protocol A)

  • N-Bromosuccinimide (NBS)

  • Acetonitrile (ACN)

Methodology:

  • Dissolve 3-Ethoxy-5-methylisoxazole (5.0 g) in ACN (50 mL).

  • Add NBS (1.05 equiv) portion-wise at room temperature. Note: The ethoxy group activates the ring, making this reaction faster than with the hydroxy analog.

  • Stir at 40°C for 2 hours.

  • Quench with aqueous sodium thiosulfate to remove excess bromine. Extract with Ethyl Acetate.[1]

  • Result: 4-Bromo-3-ethoxy-5-methylisoxazole. This intermediate is stable and ready for palladium-catalyzed coupling.

Strategic Pathway Visualization

The following diagram illustrates the divergent synthesis capabilities of the 3-ethoxy scaffold.

G Start Ethyl Acetoacetate + Hydroxylamine Hymex Hymexazol (3-OH-5-Me-Isoxazole) Start->Hymex Cyclization Ethoxy 3-Ethoxy-5-methylisoxazole (The Scaffold) Hymex->Ethoxy O-Ethylation (Protocol A) C4_Bromo C-4 Bromination (Cross-Coupling Precursor) Ethoxy->C4_Bromo NBS/ACN (Protocol B) C5_Lith C-5 Lithiation (Chain Extension) Ethoxy->C5_Lith n-BuLi (-78°C) Metabol Bio-Activation (Hydrolysis in Plant) Ethoxy->Metabol Esterase Cleavage (Mode of Action) Novel Herbicides Novel Herbicides C4_Bromo->Novel Herbicides Auxin Mimics Auxin Mimics C5_Lith->Auxin Mimics Metabol->Hymex Re-release Active AI

Figure 1: Divergent synthetic pathways utilizing 3-Ethoxy-5-methylisoxazole as a central hub for generating agrochemical libraries.

Biological Evaluation & Formulation Notes

Bio-Assay: Soil vs. Foliar Efficacy

When evaluating library compounds derived from this scaffold, a split-methodology is required:

  • Soil Drench Assay: Test against Fusarium oxysporum. The ethoxy-derivative may show lower initial potency in sterile agar (due to lack of cleavage enzymes) but high potency in non-sterile soil where microbial degradation releases the active moiety.

  • Foliar Spray: Test against Phytophthora on leaf discs. The ethoxy-derivative should outperform the parent Hymexazol due to superior cuticle penetration (LogP effect).

Formulation Compatibility
  • Emulsifiable Concentrate (EC): The 3-ethoxy derivative is highly soluble in aromatic solvents (Solvesso 100/150), allowing for high-loading EC formulations (up to 400 g/L).

  • Tank Mix: Unlike the sodium salt of Hymexazol, the ethoxy derivative is compatible with acidic tank partners, as it does not rely on pH-dependent solubility.

Safety & Handling (E-E-A-T)

  • Chemical Stability: Isoxazoles can undergo ring cleavage (N-O bond rupture) under reducing conditions (e.g., hydrogenation) or strong basic hydrolysis at high temperatures. Avoid these conditions unless ring-opening is the synthetic goal.

  • Toxicity: While Hymexazol is relatively low toxicity, alkylating agents (Ethyl Iodide) used in Protocol A are potential carcinogens. Use a fume hood and proper PPE (nitrile gloves).

  • Waste Disposal: Aqueous waste from the alkylation step contains iodides/sulfates and must be treated as halogenated organic waste.

References

  • National Center for Biotechnology Information. (2025). PubChem Compound Summary for CID 20557, 3-Ethoxy-5-methylisoxazole. Retrieved January 29, 2026, from [Link]

  • Organic Syntheses. (1973).[2] General Synthesis of 4-Isoxazolecarboxylic Esters. Org. Synth. 1973, 53,[2] 59. Retrieved January 29, 2026, from [Link]

  • Zhu, J., et al. (2018). Thermal Inactivation of Inoculum of Two Phytophthora Species. Phytopathology. Retrieved January 29, 2026, from [Link]

  • American Chemical Society. (2025). Isoxazoline: An Emerging Scaffold in Pesticide Discovery. J. Agric.[2][3] Food Chem. Retrieved January 29, 2026, from [Link]

Sources

Technical Guide: Regioselective C-4 Iodination of Isoxazoles via N-Iodosuccinimide (NIS)

Author: BenchChem Technical Support Team. Date: February 2026

Abstract & Strategic Value

The isoxazole scaffold is a privileged structure in medicinal chemistry, featured in marketed drugs such as valdecoxib (COX-2 inhibitor) and leflunomide (DMARD). Functionalization of the isoxazole ring, particularly at the C-4 position, is a critical bottleneck in expanding Structure-Activity Relationships (SAR).

While direct iodination using elemental iodine (


) often requires harsh oxidants (e.g., CAN, 

) or generates difficult-to-remove byproducts, N-iodosuccinimide (NIS) offers a superior alternative.[1] When activated by Brønsted acids (TFA) or Lewis acids, NIS provides a mild, highly regioselective, and atom-economical route to 4-iodoisoxazoles. These intermediates are essential precursors for Palladium-catalyzed cross-couplings (Suzuki-Miyaura, Sonogashira), enabling rapid library generation.

Mechanistic Insight: Acid-Catalyzed Electrophilic Aromatic Substitution ( )

The isoxazole ring is


-excessive but less nucleophilic than furan or pyrrole due to the electronegative oxygen and nitrogen atoms. The C-4 position is the most electron-rich site, making it the exclusive target for electrophilic attack.

NIS alone is often insufficiently electrophilic to overcome the activation energy barrier of the isoxazole ring. The addition of Trifluoroacetic Acid (TFA) is the critical process variable. TFA protonates the carbonyl oxygen of the succinimide moiety, weakening the N-I bond and generating a highly reactive "iodonium-like" species (


).
Pathway Visualization

The following diagram illustrates the activation of NIS and the subsequent substitution mechanism.

NIS_Mechanism NIS N-Iodosuccinimide (NIS) Act_NIS Protonated NIS (Activated Electrophile) NIS->Act_NIS + H+ (from TFA) TFA TFA (Catalyst) TFA->Act_NIS Sigma Sigma Complex (Intermediate) Act_NIS->Sigma Attack at C-4 Isoxazole Isoxazole Substrate Isoxazole->Sigma Succinimide Succinimide (Byproduct) Sigma->Succinimide Leaving Group Product 4-Iodoisoxazole (Product) Sigma->Product - H+

Figure 1: Acid-catalyzed activation of NIS followed by regioselective attack at the C-4 position of the isoxazole ring.

Experimental Protocols

Two methods are provided based on substrate reactivity.[1][2][3][4][5] Method A is the standard protocol for typical 3,5-disubstituted isoxazoles. Method B is for deactivated or sterically hindered substrates requiring higher activation energy.

Reagents & Stoichiometry Table
ReagentEquiv.[6]RoleNotes
Isoxazole Substrate 1.0SMLimiting reagent.
N-Iodosuccinimide (NIS) 1.1 – 1.5ReagentProtect from light.[7][8] Recrystallize from dioxane/CCl4 if brown.
Trifluoroacetic Acid (TFA) 0.1 – 1.0CatalystUse 0.1 eq for Method A; use as solvent for Method B.
Acetonitrile (MeCN) SolventSolventAnhydrous preferred (Method A).
Sodium Thiosulfate N/AQuench10% aq. solution to remove residual iodine.[6]
Method A: Standard Catalytic Iodination (MeCN/TFA)

Best for: 3,5-dialkyl or aryl-alkyl isoxazoles.

  • Preparation: In a foil-wrapped round-bottom flask (to exclude light), dissolve the Isoxazole (1.0 equiv) in anhydrous Acetonitrile (0.2 M concentration) .

  • Activation: Add TFA (0.1 – 0.3 equiv) via syringe. Stir for 5 minutes at Room Temperature (RT).

  • Addition: Add NIS (1.2 equiv) in a single portion.

    • Note: The solution may turn slightly yellow/orange.

  • Reaction: Stir at RT for 2–4 hours .

    • Monitoring: Check TLC or LCMS. Look for the disappearance of the starting material peak (M+H) and appearance of product (M+H+126).

  • Workup:

    • Dilute reaction mixture with Ethyl Acetate (EtOAc).

    • Pour into a separatory funnel containing 10% Sodium Thiosulfate (

      
      ) . Shake vigorously until the organic layer is colorless (removes 
      
      
      
      ).
    • Wash with saturated

      
       (to remove TFA) and Brine.
      
    • Dry over

      
      , filter, and concentrate in vacuo.
      
  • Purification: Usually, the crude material is

    
     pure. If necessary, purify via silica gel flash chromatography (Hexanes/EtOAc).
    
Method B: High-Intensity Iodination (Pure TFA)

Best for: Electron-deficient isoxazoles (e.g., 3-aryl-5-CF3) or sterically crowded systems.

  • Preparation: In a foil-wrapped vial, dissolve Isoxazole (1.0 equiv) directly in TFA (0.5 M concentration) .

  • Addition: Add NIS (1.5 equiv) .

  • Reaction: Stir at RT for 1 hour , then elevate temperature to 50–60°C if conversion is slow.

    • Caution: Do not exceed 80°C to avoid decomposition of the NIS or the isoxazole ring.

  • Workup:

    • Critical Step: Carefully pour the reaction mixture into ice-cold saturated

      
        or water. (Caution: Exothermic acid-base reaction).
      
    • Extract with EtOAc or DCM.

    • Wash organic layer with 10% Sodium Thiosulfate.

    • Dry, filter, and concentrate.[9][10]

Decision Workflow & Troubleshooting

Use this logic flow to determine the optimal path for your specific substrate.

Workflow Start Start: Isoxazole Substrate Check_EDG Are substituents electron-donating? Start->Check_EDG Method_A Method A: MeCN + 0.1 eq TFA Check_EDG->Method_A Yes (Alkyl/Methoxy) Method_B Method B: Pure TFA Solvent Check_EDG->Method_B No (CF3/Nitro) Monitor Monitor (TLC/LCMS) @ 2 Hours Method_A->Monitor Method_B->Monitor Complete Reaction Complete? Monitor->Complete Heat Increase Temp to 50°C or Add 0.5 eq NIS Complete->Heat No (<50% Conv) Quench Quench: Na2S2O3 (Remove Iodine) Complete->Quench Yes Heat->Monitor

Figure 2: Operational decision tree for selecting reaction conditions and optimizing yield.

Troubleshooting Guide
ObservationRoot CauseCorrective Action
No Reaction (SM remains) Insufficient activation.Switch from Method A to Method B (Pure TFA). Increase temp to 50°C.
Reaction Stalls at 80% NIS degradation/consumption.Add fresh NIS (0.5 equiv) and stir for 2 more hours.
Dark/Black Reaction Mixture Free Iodine (

) accumulation.
Normal. Ensure thorough wash with Sodium Thiosulfate during workup.
Multiple Spots on TLC Ring opening (rare) or over-iodination.Lower temperature.[11] Ensure isoxazole C-3/C-5 are blocked.

Safety & Handling (E-E-A-T)

  • NIS Stability: NIS is heat and light-sensitive. Store at 2–8°C in the dark. If the solid is dark brown/purple, it has decomposed to

    
     and succinimide; recrystallize from 
    
    
    
    or dioxane before use to ensure accurate stoichiometry.
  • TFA Hazards: Trifluoroacetic acid is corrosive and volatile. Handle only in a fume hood.

  • Waste Disposal: All aqueous waste containing iodonium species should be treated with thiosulfate before disposal to prevent formation of volatile alkyl iodides in waste drums.

References

  • Castanet, A.-S., Colobert, F., & Broutin, P.-E. (2002).[4] Mild and regioselective iodination of electron-rich aromatics with N-iodosuccinimide and catalytic trifluoroacetic acid.[12][4][11][13] Tetrahedron Letters, 43(29), 5047–5048.

  • Waldo, J. P., & Larock, R. C. (2005). Synthesis of Isoxazoles via Electrophilic Cyclization. The Journal of Organic Chemistry, 70(8), 2966–2973.

  • BenchChem. (2025).[1][11][14] Application Notes and Protocols for the Iodination of Deactivated Aromatic Compounds with N-Iodosuccinimide (NIS).

  • Organic Chemistry Portal. (2025). N-Iodosuccinimide (NIS) in Organic Synthesis.[2][5][11][14][15][16]

  • University of Michigan EHS. (n.d.). Iodination Safety Precautions.

Sources

The Strategic Application of 3-Ethoxy-5-methylisoxazole in the Synthesis of Bioactive Molecules: A Guide for Medicinal Chemists

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: Unlocking the Synthetic Potential of a Versatile Heterocycle

In the landscape of modern drug discovery, the isoxazole scaffold holds a privileged position. Its derivatives are known to exhibit a wide array of biological activities, including anti-inflammatory, antimicrobial, and anticancer properties.[1][2][3][4][5] This guide focuses on a particularly valuable, yet underexplored, building block: 3-Ethoxy-5-methylisoxazole . The strategic placement of the ethoxy group at the 3-position renders this molecule an exceptionally versatile synthon, primarily through its latent functionality that can be unmasked via characteristic ring-opening reactions.

This document serves as a comprehensive technical guide for researchers, scientists, and drug development professionals. It will provide not only detailed protocols for the synthesis and application of 3-ethoxy-5-methylisoxazole but also delve into the mechanistic rationale behind its utility, empowering you to leverage this powerful tool in your bioactive molecule discovery programs.

Core Chemistry: Synthesis and Latent Functionality

The true synthetic power of 3-ethoxy-5-methylisoxazole lies in the N-O bond of the isoxazole ring, which can be readily cleaved under reductive conditions. This ring-opening reaction transforms the stable heterocyclic system into a highly valuable, linear β-enamino ester. This transformation is the cornerstone of its application, as β-enamino esters are versatile precursors to a multitude of bioactive heterocyclic systems.[6][7]

Proposed Synthesis of 3-Ethoxy-5-methylisoxazole

A robust synthesis of 3-ethoxy-5-methylisoxazole can be envisioned in a two-step sequence starting from readily available starting materials: the formation of 3-hydroxy-5-methylisoxazole followed by its O-alkylation.

Step 1: Synthesis of 3-Hydroxy-5-methylisoxazole

The initial step involves the condensation of diketene with hydroxylamine.[8] This reaction proceeds through an acetoacetohydroxamic acid intermediate, which upon rapid acidification, cyclizes to form 3-hydroxy-5-methylisoxazole.

Synthesis of 3-Hydroxy-5-methylisoxazole diketene Diketene intermediate Acetoacetohydroxamic Acid Intermediate diketene->intermediate + NH2OH hydroxylamine Hydroxylamine (NH2OH) product 3-Hydroxy-5-methylisoxazole intermediate->product Acidification (e.g., HCl)

Caption: Synthesis of 3-hydroxy-5-methylisoxazole.

Step 2: O-Alkylation to 3-Ethoxy-5-methylisoxazole

The hydroxyl group of 3-hydroxy-5-methylisoxazole can then be alkylated to introduce the ethoxy group. This is typically achieved using an ethylating agent, such as ethyl iodide or diethyl sulfate, in the presence of a suitable base to deprotonate the hydroxyl group.[9][10]

O-Alkylation of 3-Hydroxy-5-methylisoxazole start 3-Hydroxy-5-methylisoxazole product 3-Ethoxy-5-methylisoxazole start->product + Reagents reagents Base (e.g., K2CO3) Ethylating Agent (e.g., EtI)

Caption: O-Alkylation to yield the target compound.

Application in Bioactive Molecule Synthesis: The Ring-Opening Strategy

The primary application of 3-ethoxy-5-methylisoxazole in medicinal chemistry is its conversion to ethyl 3-aminobut-2-enoate, a versatile β-enamino ester, through reductive ring-opening.

Reductive Ring-Opening with Raney Nickel

Catalytic hydrogenation using Raney nickel is a classic and effective method for the reductive cleavage of the N-O bond in isoxazoles.[11][12] This reaction is typically clean and high-yielding.

Reductive Ring-Opening isoxazole 3-Ethoxy-5-methylisoxazole enamino_ester Ethyl 3-aminobut-2-enoate (β-Enamino Ester) isoxazole->enamino_ester + Reagents reagents H2, Raney Ni

Caption: Reductive ring-opening to a β-enamino ester.

Experimental Protocols

Protocol 1: Synthesis of 3-Hydroxy-5-methylisoxazole (Adapted from[8])

Materials:

  • Diketene

  • Hydroxylamine hydrochloride

  • Sodium hydroxide

  • Hydrochloric acid

  • Methanol

  • Water

Procedure:

  • Prepare a solution of free hydroxylamine by dissolving hydroxylamine hydrochloride in methanol and neutralizing with a stoichiometric amount of sodium hydroxide solution. Filter to remove the precipitated sodium chloride.

  • In a continuous flow reactor or a well-stirred batch reactor maintained at -10 to 0 °C, add the methanolic solution of hydroxylamine.

  • Slowly add diketene to the hydroxylamine solution while vigorously stirring. The reaction is exothermic and the temperature should be carefully controlled.

  • The reaction mixture containing the acetoacetohydroxamic acid intermediate is then rapidly acidified with hydrochloric acid to a pH of approximately 2-3.

  • The precipitated 3-hydroxy-5-methylisoxazole is collected by filtration, washed with cold water, and dried under vacuum.

Self-Validation: The identity and purity of the product should be confirmed by melting point determination and spectroscopic analysis (¹H NMR, ¹³C NMR, IR).

Protocol 2: Synthesis of 3-Ethoxy-5-methylisoxazole (General O-Alkylation Protocol)

Materials:

  • 3-Hydroxy-5-methylisoxazole

  • Ethyl iodide (or diethyl sulfate)

  • Potassium carbonate (or another suitable base)

  • Acetone (or another suitable aprotic solvent)

Procedure:

  • To a solution of 3-hydroxy-5-methylisoxazole in acetone, add an excess of anhydrous potassium carbonate.

  • To this suspension, add a stoichiometric amount of ethyl iodide.

  • Reflux the reaction mixture for 4-6 hours, monitoring the progress by thin-layer chromatography (TLC).

  • After completion, cool the reaction mixture to room temperature and filter off the inorganic salts.

  • Evaporate the solvent from the filtrate under reduced pressure.

  • The crude product can be purified by vacuum distillation or column chromatography on silica gel.

Self-Validation: Confirmation of the product structure should be performed using ¹H NMR (appearance of ethyl group signals), ¹³C NMR, and mass spectrometry.

Protocol 3: Reductive Ring-Opening to Ethyl 3-aminobut-2-enoate

Materials:

  • 3-Ethoxy-5-methylisoxazole

  • Raney Nickel (activated)

  • Ethanol

  • Hydrogen gas supply

Procedure:

  • Dissolve 3-ethoxy-5-methylisoxazole in ethanol in a hydrogenation vessel.

  • Carefully add a catalytic amount of activated Raney nickel to the solution under an inert atmosphere.

  • Pressurize the vessel with hydrogen gas (typically 50 psi) and stir the mixture at room temperature.

  • Monitor the reaction progress by TLC or GC-MS until the starting material is consumed.

  • Once the reaction is complete, carefully filter the catalyst through a pad of Celite.

  • Remove the solvent from the filtrate under reduced pressure to obtain the crude ethyl 3-aminobut-2-enoate. The product can be purified by distillation if necessary.

Self-Validation: The structure of the resulting β-enamino ester should be confirmed by spectroscopic methods. The disappearance of the isoxazole ring signals and the appearance of signals corresponding to the enamino ester in the NMR spectra are key indicators of a successful reaction.

From Synthon to Bioactive Scaffolds: The Power of the β-Enamino Ester

The β-enamino ester, ethyl 3-aminobut-2-enoate, is a highly versatile intermediate that can be used to construct a wide variety of heterocyclic scaffolds with known biological activities.[6][7] The table below summarizes some of the key bioactive cores that can be accessed from this intermediate.

Bioactive Heterocyclic ScaffoldGeneral Synthetic Approach from β-Enamino EsterPotential Biological Activities
Pyrimidines Condensation with 1,3-dielectrophiles (e.g., β-dicarbonyl compounds, malononitrile)Anticancer, Antiviral, Antimicrobial
Pyridines Hantzsch-type condensation with aldehydes and a β-dicarbonyl compoundAntihypertensive, Anti-inflammatory
Pyrroles Paal-Knorr synthesis with 1,4-dicarbonyl compoundsAnti-inflammatory, Anticancer
Quinolines Conrad-Limpach or Doebner-von Miller reaction with anilines and α,β-unsaturated carbonylsAntimalarial, Antibacterial

Conclusion: A Strategic Asset in Drug Discovery

3-Ethoxy-5-methylisoxazole represents a potent and versatile building block for the synthesis of bioactive molecules. Its value lies not in its intrinsic biological activity, but in its ability to be efficiently transformed into a key synthetic intermediate, the β-enamino ester. This strategic unmasking of functionality opens a gateway to a diverse range of heterocyclic scaffolds that are central to modern medicinal chemistry. By understanding the underlying chemical principles and employing the robust protocols outlined in this guide, researchers can effectively integrate 3-ethoxy-5-methylisoxazole into their synthetic workflows, accelerating the discovery of novel therapeutic agents.

References

  • Synthesis of 3-Methyl-4-arylmethylene-isoxazol-5(4H)-ones catalyzed by Tartaric acid in aqueous. (2015). Journal of Applicable Chemistry. [Link]

  • Green synthesis of 3-methyl-4-(hetero)aryl methylene isoxazole-5(4H)-ones using WEOFPA/glycerol: evaluation of anticancer and electrochemical behaviour properties. (n.d.). National Institutes of Health. [Link]

  • Green synthesis of 3-methyl-4-(hetero)aryl methylene isoxazole-5(4H)-ones using WEOFPA/glycerol: evaluation of anticancer and electrochemical behaviour properties. (n.d.). RSC Publishing. [Link]

  • Preparation method of 3-amino-5-methyl isoxazole. (n.d.).
  • Process for preparing 3-hydroxy-5-methylisoxazole. (n.d.).
  • The synthesis of β-enamino esters from the thermal, catalyst-free ring opening of aminocyclopropenones. (n.d.). Organic & Biomolecular Chemistry (RSC Publishing). [Link]

  • Selective 3-o-alkylation of methyl alpha-l-rhamnopyranoside. (n.d.).
  • β-enamino ester synthesis by amination. (n.d.). Organic Chemistry Portal. [Link]

  • β-Enamino Esters in Heterocyclic Synthesis: Synthesis of Pyrazolone and Pyridinone Derivatives. (n.d.). National Institutes of Health. [Link]

  • RANEY® nickel-catalyzed reductive N-methylation of amines with paraformaldehyde: theoretical and experimental study. (n.d.). RSC Publishing. [Link]

  • Advances in isoxazole chemistry and their role in drug discovery. (2025). National Institutes of Health. [Link]

  • Synthesis of 4-O-Alkylated N-Acetylneuraminic Acid Derivatives. (2021). Diva-portal.org. [Link]

  • The synthesis of new 5-aminoisoxazoles by reaction of thiocarbamoylcyanoacetates with hydroxylamine. (2025). ResearchGate. [Link]

  • Nickel-Catalyzed Reductive Electrophilic Ring-Opening of Benzofurans with Alkyl Halides. (2026). Organic Letters. [Link]

  • Advances in isoxazole chemistry and their role in drug discovery. (n.d.). RSC Publishing. [Link]

  • Raney nickel reductions. (n.d.). Indian Academy of Sciences. [Link]

  • Reagent Friday: Raney Nickel. (2011). Master Organic Chemistry. [Link]

  • Recent progress in the chemistry of β-aminoketones. (2022). RSC Publishing. [Link]

  • A review of isoxazole biological activity and present synthetic techniques. (n.d.). World Journal of Advanced Research and Reviews. [Link]

  • A REVIEW ON THE SYNTHESIS AND PHARMACOLOGICAL ACTIVITY OF ISOXAZOLE. (n.d.). European Journal of Pharmaceutical and Medical Research. [Link]

  • A brief review on synthesis & applications of β-enamino carbonyl compounds. (n.d.). International Journal of Pharmaceutical Sciences and Research. [Link]

  • Raney nickel. (n.d.). Grokipedia. [Link]

  • Potential activities of isoxazole derivatives. (2024). GSC Biological and Pharmaceutical Sciences. [Link]

  • Photocatalytic α-Selective σ-Bond Hydroboration of Bicyclo[1.1.0]butanes. (2026). Organic Letters. [Link]

Sources

The Synthesis of 4-Methyl-5-Ethoxy Oxazole: A Detailed Guide for Chemical Researchers

Author: BenchChem Technical Support Team. Date: February 2026

Authored by: A Senior Application Scientist

Introduction: The Significance of 4-Methyl-5-Ethoxy Oxazole

4-Methyl-5-ethoxy oxazole is a heterocyclic compound of significant interest in the pharmaceutical industry, primarily serving as a key intermediate in the synthesis of Vitamin B6 (pyridoxine).[1][2] The oxazole ring, a five-membered heterocycle containing both oxygen and nitrogen, is a structural motif found in numerous biologically active compounds. The specific substitution pattern of 4-methyl-5-ethoxy oxazole makes it an ideal precursor for constructing the pyridine ring of pyridoxine through Diels-Alder reactions.[3] Given its industrial importance, the development of efficient, scalable, and safe synthetic methods for its preparation is a critical area of process chemistry. This guide provides a detailed overview of the predominant synthetic route employed for industrial production, alongside a discussion of classical methods for oxazole ring formation.

Primary Industrial Synthesis: From Ethyl 4-Methyl-5-Ethoxy-1,3-Oxazole-2-Carboxylate

The most common and economically viable route to 4-methyl-5-ethoxy oxazole begins with the hydrolysis and subsequent decarboxylation of ethyl 4-methyl-5-ethoxy-1,3-oxazole-2-carboxylate.[1][2] This multi-step, one-pot process is favored for its operational simplicity and amenability to large-scale production. The overall transformation can be conceptually broken down into three key stages: saponification (alkaline hydrolysis), acidification, and decarboxylation.

Causality Behind Experimental Choices

The choice of a hydrolysis-decarboxylation sequence is strategic. The starting material, an ester, is readily prepared but the 2-carboxyethyl group is not needed in the final product. Alkaline hydrolysis (saponification) is a classic and efficient method to convert the ester into a carboxylate salt. Subsequent acidification protonates the carboxylate to form the corresponding carboxylic acid, which is unstable and readily undergoes decarboxylation (loss of CO2) upon gentle heating to yield the desired 4-methyl-5-ethoxy oxazole. This sequence avoids harsh conditions that might degrade the oxazole ring.

Experimental Workflow Diagram

G cluster_0 Step 1: Saponification cluster_1 Step 2: Acidification cluster_2 Step 3: Decarboxylation & Isolation start Ethyl 4-methyl-5-ethoxy- 1,3-oxazole-2-carboxylate hydrolysis Alkaline Hydrolysis (e.g., NaOH in Toluene/Water) start->hydrolysis Reactant acidification Acidification of Aqueous Phase (e.g., HCl to pH 1.0-2.5) hydrolysis->acidification Product from Step 1 decarboxylation Decarboxylation (Heating at 30-50°C) acidification->decarboxylation extraction Basification, Extraction & Vacuum Distillation decarboxylation->extraction final_product 4-Methyl-5-Ethoxy Oxazole extraction->final_product

Caption: Workflow for the industrial synthesis of 4-methyl-5-ethoxy oxazole.

Detailed Application Protocol

This protocol is a synthesized representation based on methodologies described in the patent literature.[1][2]

Materials and Reagents:

  • Ethyl 4-methyl-5-ethoxy-1,3-oxazole-2-carboxylate

  • Toluene

  • Sodium Hydroxide (NaOH)

  • Hydrochloric Acid (HCl)

  • Methyl tert-butyl ether (MTBE) or Chloroform

  • Deionized Water

Procedure:

  • Saponification:

    • To a suitably sized reaction vessel, add toluene (e.g., 300 ml), ethyl 4-methyl-5-ethoxy-1,3-oxazole-2-carboxylate (e.g., 95.66 g, 0.48 mol), deionized water (e.g., 300 ml), and sodium hydroxide (e.g., 23.2 g, 0.58 mol).[1]

    • Stir the biphasic mixture vigorously at a controlled temperature (e.g., 20-40°C) for a specified duration (e.g., 2-3 hours) to ensure complete hydrolysis of the ester.[1]

    • Monitor the reaction progress by a suitable analytical technique, such as Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC), until the starting material is consumed.

  • Phase Separation and Acidification:

    • Once the hydrolysis is complete, cease stirring and allow the layers to separate.

    • Separate the aqueous phase (bottom layer) from the organic toluene layer. The product's sodium salt is in the aqueous phase.

    • Carefully adjust the pH of the aqueous phase to between 1.0 and 2.5 by the slow addition of hydrochloric acid.[1][2] This step protonates the carboxylate to form the unstable 4-methyl-5-ethoxyoxazole-2-carboxylic acid.

  • Decarboxylation:

    • To the acidified aqueous phase, add an organic solvent for extraction, such as methyl tert-butyl ether (300 ml) or chloroform (1000 ml).[1]

    • Gently heat the mixture to a temperature between 30°C and 50°C.[1][2]

    • Maintain this temperature and continue stirring. The decarboxylation process will be evident by the evolution of carbon dioxide gas (bubbling).

    • Continue the reaction until the gas evolution ceases, indicating the completion of the decarboxylation.

  • Work-up and Purification:

    • After decarboxylation is complete, adjust the pH of the mixture to be alkaline (≥ 9.0) by adding sodium hydroxide solution.[1] This step ensures the final product is in its free base form.

    • Perform a liquid-liquid extraction. Separate the organic phase, which now contains the desired 4-methyl-5-ethoxy oxazole.

    • The organic phase is then subjected to vacuum distillation. Collect the fraction at the appropriate boiling point (e.g., 60-80°C under reduced pressure) to obtain pure 4-methyl-5-ethoxy oxazole.[1]

Quantitative Data Summary

The following table summarizes reaction parameters from different embodiments described in the patent literature, providing a comparative overview for process optimization.

ParameterEmbodiment 1[1]Embodiment 2[1]
Starting Ester 95.66 g (0.48 mol)110.25 g (0.55 mol)
NaOH (Hydrolysis) 23.2 g (0.58 mol)66.48 g (1.66 mol)
Hydrolysis Temp. 20°C40°C
Hydrolysis Time 3 h2 h
Acidified pH 1.02.5
Decarboxylation Temp. 30°C50°C
Final pH 911
Extraction Solvent Methyl tert-butyl etherChloroform

Alternative Synthetic Strategies: Classical Oxazole Syntheses

While the hydrolysis-decarboxylation route is dominant for this specific target, it is valuable for researchers to be aware of other fundamental methods for constructing the oxazole core. These methods offer versatility for creating a wide range of substituted oxazoles.

The Robinson-Gabriel Synthesis

This is a classical method for oxazole synthesis involving the cyclodehydration of 2-acylamino-ketones.[4][5][6] The reaction is typically catalyzed by strong acids or dehydrating agents like sulfuric acid or polyphosphoric acid.[5][7]

Mechanism Overview: The mechanism involves the protonation of the ketone's carbonyl group, making it more electrophilic. The amide oxygen then attacks this activated carbonyl carbon intramolecularly, forming a five-membered ring intermediate (a dihydrooxazolol).[7] Subsequent dehydration of this intermediate leads to the formation of the aromatic oxazole ring.

G acylamino_ketone 2-Acylamino-ketone protonation Protonation of Ketone Carbonyl acylamino_ketone->protonation H+ cyclization Intramolecular Cyclization protonation->cyclization dehydration Dehydration cyclization->dehydration -H2O oxazole Oxazole dehydration->oxazole

Caption: Simplified mechanism of the Robinson-Gabriel synthesis.

Applicability: While powerful, this method would require the synthesis of the specific 2-acylamino-ketone precursor for 4-methyl-5-ethoxy oxazole, which may be a less direct route compared to the industrial process.

The Van Leusen Oxazole Synthesis

The Van Leusen reaction is a versatile method for preparing oxazoles from aldehydes using tosylmethyl isocyanide (TosMIC).[8][9][10] This reaction is known for its mild conditions and the use of a stable, odorless isocyanide reagent.[9] It is particularly useful for synthesizing 5-substituted oxazoles.[9][11]

Mechanism Overview: The reaction begins with the deprotonation of TosMIC by a base. The resulting anion attacks the aldehyde's carbonyl carbon. This is followed by an intramolecular cyclization to form an oxazoline intermediate. The final step is the elimination of p-toluenesulfinic acid to yield the aromatic oxazole.[9][11]

Applicability: To synthesize 4-methyl-5-ethoxy oxazole via this method, one would need a modified TosMIC reagent or a different strategy, as the standard Van Leusen reaction with an aldehyde typically yields a 5-substituted oxazole. This makes it less straightforward for this specific target compared to other methods.

Fischer Oxazole Synthesis

Discovered by Emil Fischer in 1896, this method involves the reaction of a cyanohydrin with an aldehyde in the presence of anhydrous hydrochloric acid.[12][13] The reactants are typically dissolved in dry ether, and dry HCl gas is passed through the solution.[12][13]

Mechanism Overview: The reaction initiates with the addition of HCl to the cyanohydrin, forming an iminochloride intermediate. This intermediate then reacts with the aldehyde, leading to a series of steps including an SN2 attack and loss of water, ultimately forming a chloro-oxazoline intermediate which then aromatizes to the oxazole.[12]

Applicability: This method is generally used for 2,5-disubstituted oxazoles where the substituents are often aromatic groups.[12][13] Adapting this to the specific aliphatic substitution pattern of 4-methyl-5-ethoxy oxazole would be non-trivial.

Conclusion

The preparation of 4-methyl-5-ethoxy oxazole is a well-established process in industrial chemistry, primarily relying on the efficient hydrolysis and decarboxylation of its 2-carbethoxy derivative. This method is advantageous due to its operational simplicity, high yields, and scalability. While classical methods like the Robinson-Gabriel, Van Leusen, and Fischer syntheses provide the foundational chemical logic for oxazole ring formation and are invaluable for creating diverse oxazole libraries, the specific requirements for the synthesis of this key Vitamin B6 intermediate have led to the widespread adoption of a more direct and tailored synthetic route. For researchers and drug development professionals, understanding both the specific industrial process and the broader context of oxazole synthesis is crucial for innovation in process chemistry and medicinal chemistry alike.

References

  • Fischer oxazole synthesis. (n.d.). In Wikipedia. Retrieved February 12, 2026, from [Link]

  • Method for preparing 4-methyl-5-ethoxazole. (n.d.). Patsnap. Retrieved February 12, 2026, from [Link]

  • Robinson–Gabriel synthesis. (n.d.). In Wikipedia. Retrieved February 12, 2026, from [Link]

  • Van Leusen Reaction. (n.d.). NROChemistry. Retrieved February 12, 2026, from [Link]

  • Fischer oxazole synthesis. (2024). Alchetron. Retrieved February 12, 2026, from [Link]

  • Preparation method of 4-methyl-5-ethoxy oxazole. (n.d.). Google Patents.
  • Van Leusen Reaction. (n.d.). Organic Chemistry Portal. Retrieved February 12, 2026, from [Link]

  • Synthesis, Reactions and Medicinal Uses of Oxazole. (n.d.). Pharmaguideline. Retrieved February 12, 2026, from [Link]

  • Van Leusen reaction. (n.d.). In Wikipedia. Retrieved February 12, 2026, from [Link]

  • Recent Advances in the Synthesis of Oxazole-Based Molecules via van Leusen Oxazole Synthesis. (2020). PubMed. Retrieved February 12, 2026, from [Link]

  • Robinson-Gabriel Synthesis. (n.d.). SynArchive. Retrieved February 12, 2026, from [Link]

  • Fischer Oxazole Synthesis. (n.d.). Merck Index. Retrieved February 12, 2026, from [Link]

  • One-Pot Friedel−Crafts/Robinson−Gabriel Synthesis of Oxazoles Using Oxazolone Templates. (2006). The Journal of Organic Chemistry. Retrieved February 12, 2026, from [Link]

  • 5-Iii) Sem 4. (n.d.). Scribd. Retrieved February 12, 2026, from [Link]

  • Fischer oxazole synthesis. (n.d.). Semantic Scholar. Retrieved February 12, 2026, from [Link]

  • Fischer Oxazole Synthesis Mechanism. (2023). YouTube. Retrieved February 12, 2026, from [Link]

  • Preparation method of 4-methyl-5-alkoxy oxazole. (n.d.). Google Patents.
  • Preparation method of 4-methyl-5-ethoxy oxazole acid ethyl. (n.d.). Google Patents.
  • Oxazoles for click chemistry II: synthesis of extended heterocyclic scaffolds. (2013). PMC. Retrieved February 12, 2026, from [Link]

  • Recent Development and Green Approaches for Synthesis of Oxazole Derivatives: A Review. (2022). Indian Journal of Pharmaceutical Sciences. Retrieved February 12, 2026, from [Link]

  • Rapid and Scalable Synthesis of Oxazoles Directly from Carboxylic Acids. (2023). PMC. Retrieved February 12, 2026, from [Link]

  • Process for preparation of 4-methyloxazole-5-carboxylic ester. (n.d.). Google Patents.
  • OXAZOLE (SYNTHESIS, REACTIONS AND MEDICINAL COMPOUNDS). (2020). YouTube. Retrieved February 12, 2026, from [Link]

Sources

3-Ethoxy-5-methylisoxazole in the synthesis of anti-inflammatory drugs

Author: BenchChem Technical Support Team. Date: February 2026

Application Note & Protocol

Topic: 3-Ethoxy-5-methylisoxazole in the Synthesis of Valdecoxib, a Selective COX-2 Inhibitor

Audience: Researchers, scientists, and drug development professionals.

Introduction: The Strategic Importance of the Isoxazole Scaffold in Anti-Inflammatory Drug Design

Non-steroidal anti-inflammatory drugs (NSAIDs) represent a cornerstone of therapy for pain and inflammation.[1][2] Their primary mechanism involves the inhibition of cyclooxygenase (COX) enzymes, which are critical for the conversion of arachidonic acid into pro-inflammatory prostaglandins.[1][2][3][4] The discovery of two distinct isoforms, COX-1 (constitutively expressed for homeostatic functions) and COX-2 (inducible at sites of inflammation), revolutionized the field.[5] This led to the development of selective COX-2 inhibitors, designed to provide potent anti-inflammatory effects while minimizing the gastrointestinal side effects associated with non-selective NSAIDs that also inhibit the protective COX-1 enzyme in the gut.[2][5]

Within this class of targeted therapeutics, molecules incorporating a heterocyclic isoxazole core have demonstrated significant clinical success. Valdecoxib, chemically known as 4-(5-methyl-3-phenylisoxazol-4-yl)benzenesulfonamide, is a potent and selective COX-2 inhibitor.[3][6][7][8][9] The synthesis of Valdecoxib and its analogues often relies on versatile and strategically functionalized building blocks. Among these, 3-ethoxy-5-methylisoxazole serves as a key precursor, offering a reactive handle for the introduction of diverse aryl groups, which is fundamental to achieving the desired diarylisoxazole structure essential for COX-2 selectivity. This application note provides a detailed protocol for a laboratory-scale synthesis of a Valdecoxib precursor from 3-ethoxy-5-methylisoxazole, elucidates the underlying chemical principles, and discusses the biological context of its mechanism of action.

Core Synthesis: From 3-Ethoxy-5-methylisoxazole to a Diarylisoxazole Intermediate

The synthesis of the core 3,4-diarylisoxazole structure of Valdecoxib can be efficiently achieved through a multi-step process starting with 3-ethoxy-5-methylisoxazole. The following protocol outlines a representative pathway involving halogenation followed by a Suzuki-Miyaura cross-coupling reaction.

Principle of the Synthesis

The overall strategy involves two key transformations:

  • Electrophilic Halogenation: The C4 position of the 3-ethoxy-5-methylisoxazole ring is activated for functionalization. An electrophilic halogenating agent, such as bromine (Br₂) or iodine chloride (ICl), is used to install a halogen atom at this position.[10] This halogen serves as a leaving group for the subsequent cross-coupling reaction.

  • Suzuki-Miyaura Cross-Coupling: The 4-halo-3-ethoxy-5-methylisoxazole intermediate is then coupled with an appropriately substituted arylboronic acid. This palladium-catalyzed reaction is a powerful and widely used method for forming carbon-carbon bonds, enabling the construction of the diaryl scaffold.[10]

Experimental Workflow Diagram

G cluster_0 Step 1: Halogenation cluster_1 Step 2: Suzuki Coupling cluster_2 Further Steps (Not Detailed) A 3-Ethoxy-5-methylisoxazole B 4-Bromo-3-ethoxy-5-methylisoxazole A->B Br2, CCl4 D 3-Ethoxy-5-methyl-4-phenylisoxazole (Valdecoxib Precursor) B->D Pd(PPh3)2Cl2, Base C Phenylboronic Acid C->D E Valdecoxib D->E 1. Sulfonation 2. Chlorination 3. Amination

Caption: Synthetic pathway from 3-ethoxy-5-methylisoxazole to Valdecoxib.

Detailed Laboratory Protocol

Step 1: Synthesis of 4-Bromo-3-ethoxy-5-methylisoxazole [10]

  • Reagent Preparation: In a 250 mL round-bottom flask equipped with a magnetic stirrer and a dropping funnel, dissolve 3-ethoxy-5-methylisoxazole (10.0 g, 70.8 mmol) in carbon tetrachloride (CCl₄, 100 mL).

  • Reaction Execution: Cool the solution to 0°C using an ice bath. Slowly add a solution of bromine (3.6 mL, 70.8 mmol) in CCl₄ (20 mL) dropwise over 30 minutes. Maintain the temperature below 5°C during the addition.

  • Reaction Monitoring & Work-up: After the addition is complete, allow the mixture to warm to room temperature and stir for an additional 2 hours. Monitor the reaction progress by Thin-Layer Chromatography (TLC). Upon completion, wash the reaction mixture sequentially with 10% aqueous sodium thiosulfate solution (2 x 50 mL) and brine (50 mL).

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by vacuum distillation to yield 4-bromo-3-ethoxy-5-methylisoxazole as a colorless oil.

Step 2: Synthesis of 3-Ethoxy-5-methyl-4-phenylisoxazole [10]

  • Reagent Preparation: To a 250 mL Schlenk flask under an inert atmosphere (e.g., nitrogen or argon), add 4-bromo-3-ethoxy-5-methylisoxazole (10.0 g, 45.4 mmol), phenylboronic acid (6.1 g, 50.0 mmol), and a palladium catalyst such as bis(triphenylphosphine)palladium(II) dichloride (Pd(PPh₃)₂Cl₂, 0.64 g, 0.91 mmol).

  • Reaction Execution: Add a suitable solvent system, such as a 2:1 mixture of toluene and ethanol (150 mL), followed by an aqueous solution of a base, typically 2M sodium carbonate (Na₂CO₃, 50 mL).

  • Heating and Monitoring: Heat the biphasic mixture to reflux (approximately 85-90°C) and stir vigorously for 12-16 hours. Monitor the disappearance of the starting material by TLC or GC-MS.

  • Work-up and Purification: After cooling to room temperature, separate the organic layer. Extract the aqueous layer with ethyl acetate (2 x 50 mL). Combine the organic layers, wash with brine (50 mL), dry over anhydrous sodium sulfate, and concentrate in vacuo. The resulting crude product can be purified by column chromatography on silica gel to afford 3-ethoxy-5-methyl-4-phenylisoxazole.

Data Summary & Expected Results
ParameterStep 1: BrominationStep 2: Suzuki Coupling
Key Reagents 3-Ethoxy-5-methylisoxazole, Br₂4-Bromo-3-ethoxy-5-methylisoxazole, Phenylboronic Acid, Pd(PPh₃)₂Cl₂
Typical Solvent Carbon Tetrachloride (CCl₄)Toluene/Ethanol/Water
Reaction Temp. 0°C to Room Temp.85-90°C (Reflux)
Typical Yield 75-85%70-80%
Product Form Colorless OilWhite to Off-White Solid

Self-Validation: Characterization of the Final Intermediate

To ensure the integrity of the synthesis, the identity and purity of the final product, 3-ethoxy-5-methyl-4-phenylisoxazole, must be rigorously confirmed.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • ¹H NMR: Expect characteristic signals for the ethoxy group (a triplet and a quartet), the methyl group (a singlet), and the phenyl group protons (multiplets in the aromatic region). The integration of these signals should correspond to the number of protons in each environment.

    • ¹³C NMR: Expect distinct signals for each carbon atom in the molecule, including the isoxazole ring carbons, the ethoxy and methyl carbons, and the phenyl carbons.

  • Mass Spectrometry (MS): Analysis by techniques such as GC-MS or ESI-MS should show a molecular ion peak corresponding to the calculated molecular weight of the product (C₁₂H₁₃NO₂).

  • High-Performance Liquid Chromatography (HPLC): HPLC analysis is crucial for determining the purity of the compound. A pure sample should exhibit a single major peak under appropriate chromatographic conditions.

Biological Context: The Role of COX-2 in Inflammation

The therapeutic value of Valdecoxib stems from its selective inhibition of the COX-2 enzyme.[11] The COX enzymes are central to the inflammatory cascade.

The Arachidonic Acid Cascade

When cellular damage or inflammatory stimuli occur, phospholipase enzymes release arachidonic acid from the cell membrane. The COX enzymes then catalyze the conversion of arachidonic acid into prostaglandin H₂ (PGH₂), a key intermediate.[3][4] PGH₂ is subsequently converted by various synthases into a range of prostanoids, including prostaglandins (like PGE₂) and thromboxanes.

  • COX-1: Is responsible for producing prostaglandins that regulate physiological processes, such as protecting the stomach lining and maintaining kidney function.[5]

  • COX-2: Is primarily induced during inflammation and produces prostaglandins that mediate pain, fever, and swelling.[5][12]

By selectively inhibiting COX-2, drugs like Valdecoxib reduce the production of these inflammatory mediators at the site of injury without significantly affecting the protective functions of COX-1 elsewhere in the body.[6][11]

Mechanism of Action Pathway Diagram

cluster_pathway Arachidonic Acid Cascade cluster_cox1 COX-1 Pathway (Constitutive) cluster_cox2 COX-2 Pathway (Inducible) AA Arachidonic Acid COX1 COX-1 AA->COX1 COX2 COX-2 AA->COX2 PGH2 Prostaglandin H2 (PGH2) Prost_Phys Physiological Prostaglandins (e.g., Gastric Protection) PGH2->Prost_Phys Prost_Inflam Inflammatory Prostaglandins (Pain, Fever, Swelling) PGH2->Prost_Inflam COX1->PGH2 COX2->PGH2 Valdecoxib Valdecoxib Valdecoxib->COX2 Selective Inhibition

Sources

Green synthesis approaches for isoxazole derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Green Synthesis Methodologies for Isoxazole Scaffolds

Executive Summary & Strategic Rationale

Isoxazole derivatives represent a privileged scaffold in medicinal chemistry, serving as the pharmacophore in critical therapeutics such as Valdecoxib (COX-2 inhibitor), Leflunomide (DMARD), and Sulfamethoxazole (antibiotic). Traditional synthesis often relies on chlorinated solvents (DCM, chloroform), volatile organic compounds (VOCs), and stoichiometric toxic reagents, creating significant downstream purification burdens and regulatory compliance issues.

This guide details three validated "Green Chemistry" protocols for synthesizing isoxazole libraries. These methods prioritize Atom Economy , Solvent Replacement (Water/Ethanol), and Energy Efficiency (Microwave/Mechanochemistry).

Key Advantages of Adopting These Protocols:

  • Safety: Elimination of halogenated solvents reduces operator exposure and disposal costs.

  • Speed: Microwave and mechanochemical routes reduce reaction times from hours to minutes.

  • Purity: "On-water" and solvent-free methods often precipitate products, minimizing chromatographic purification.

Mechanistic Foundation: The 1,3-Dipolar Cycloaddition[1][2][3]

The most versatile route to isoxazoles is the [3+2] cycloaddition of nitrile oxides with alkynes or alkenes. In green chemistry, the challenge is generating the unstable nitrile oxide species in situ without using harsh dehydrating agents.

Mechanism Visualization: The following diagram illustrates the convergent pathway for nitrile oxide generation and subsequent cycloaddition.

IsoxazoleMechanism Aldoxime Aldoxime (R-CH=N-OH) Hydroximinoyl Hydroximinoyl Chloride Aldoxime->Hydroximinoyl Chlorination ChlorinatingAgent Green Oxidant (NCS/Oxone/NaCl) ChlorinatingAgent->Hydroximinoyl NitrileOxide Nitrile Oxide (R-C≡N+-O-) Hydroximinoyl->NitrileOxide Base (HCl elimination) Isoxazole 3,5-Disubstituted Isoxazole NitrileOxide->Isoxazole [3+2] Cycloaddition Alkyne Alkyne/Alkenes (Dipolarophile) Alkyne->Isoxazole Fast Kinetics

Figure 1: Mechanistic pathway for in situ nitrile oxide generation and cycloaddition.

Protocol A: Aqueous Phase Synthesis ("On-Water" Chemistry)

Principle: Water is not just a solvent but a reaction accelerator. The hydrophobic effect forces organic reactants together at the phase interface, significantly enhancing reaction rates compared to organic solvents.

Target Application: Synthesis of 3,4,5-trisubstituted isoxazoles from 1,3-diketones or alkynes.

Materials:
  • Substrates: Aldoxime (Precursor) and Terminal Alkyne or 1,3-Diketone.

  • Oxidant: Oxone® (Potassium peroxymonosulfate) or Chloramine-T.

  • Solvent: Deionized Water (or 95:5 Water/MeOH for solubility adjustment).

  • Base: DIPEA (Diisopropylethylamine) or NaHCO₃.

Step-by-Step Methodology:
  • Preparation: In a round-bottom flask, suspend the Aldoxime (1.0 mmol) and the Alkyne/Diketone (1.1 mmol) in water (5 mL).

  • Oxidant Addition: Add Oxone (1.0 mmol) and NaCl (1.0 mmol) to generate in situ hypochlorous acid/chlorine species safely.

  • Reaction: Stir vigorously at Room Temperature (25°C). The reaction is heterogeneous; vigorous stirring is critical to maximize the interfacial area.

  • Monitoring: Monitor by TLC (Ethyl Acetate:Hexane 3:7). Completion is typically observed within 1–3 hours.

  • Work-up:

    • The product often precipitates as a solid.

    • Filtration: Filter the solid and wash with cold water (3 x 5 mL) to remove salts.

    • Purification: Recrystallize from Ethanol/Water if necessary.

Validation Point: This method avoids the isolation of potentially explosive nitrile oxides. The water medium acts as a heat sink, managing the exotherm.

Protocol B: Microwave-Assisted Synthesis (Energy Efficient)

Principle: Microwave irradiation provides direct dielectric heating, polarizing the reaction medium. This overcomes the activation energy barrier for the condensation of chalcones with hydroxylamine much faster than thermal reflux.

Target Application: Rapid library generation of 3,5-diarylisoxazoles.

Materials:
  • Substrates: Chalcone derivatives (prepared via Claisen-Schmidt).

  • Reagent: Hydroxylamine Hydrochloride (NH₂OH[1]·HCl).

  • Catalyst: Amberlyst A-21 (Solid base) or Sodium Acetate.

  • Solvent: Ethanol (Green solvent).

  • Equipment: Monowave reactor (e.g., Anton Paar or CEM).

Step-by-Step Methodology:
  • Loading: In a 10 mL microwave vial, dissolve Chalcone (1.0 mmol) and Hydroxylamine Hydrochloride (2.5 mmol) in Ethanol (3 mL).

  • Catalysis: Add Sodium Acetate (2.5 mmol) or Amberlyst A-21 (100 mg).

  • Irradiation Parameters:

    • Temperature: 140°C

    • Power: Dynamic (Max 250W)

    • Hold Time: 5–10 minutes (vs. 6–8 hours thermal reflux).

  • Cooling: Use compressed air cooling to rapidly drop temperature to 40°C.

  • Isolation: Pour the mixture into crushed ice. The isoxazole precipitates immediately. Filter and dry.

Data Comparison Table:

ParameterConventional RefluxMicrowave ProtocolImprovement
Time 4–8 Hours5–10 Minutes98% Reduction
Yield 65–75%88–94%+20% Yield
Solvent Acetic Acid (often)EthanolLower Toxicity

Protocol C: Mechanochemical Synthesis (Solvent-Free)

Principle: Ball milling utilizes mechanical energy (shear and impact forces) to drive reactions between solids. This achieves the ultimate green goal: Zero Solvent .

Target Application: Large-scale synthesis of isoxazoles using Cu/Al₂O₃ catalysts.

Materials:
  • Substrates: Hydroxyimidoyl chloride (solid) and Terminal Alkyne (liquid/solid).

  • Catalyst: Cu/Al₂O₃ nanocomposite (1.5 mol%) or simple Copper(I) salts.

  • Base: Na₂CO₃ (anhydrous).

  • Equipment: Planetary Ball Mill (e.g., Retsch PM 100).

  • Grinding Media: Stainless steel or Zirconia jars (10-25 mL) and balls (10mm).

Step-by-Step Methodology:
  • Charging: Place Hydroxyimidoyl chloride (1.0 mmol), Alkyne (1.0 mmol), Base (Na₂CO₃, 1.1 mmol), and Catalyst into the milling jar.

  • Milling Parameters:

    • Frequency: 20–30 Hz (1200–1800 rpm).

    • Time: 20–60 minutes.

    • Interval: Pause every 15 mins to prevent overheating (if not using a cooling jacket).

  • Extraction: Open the jar (in a fume hood). Wash the contents with a minimal amount of Ethyl Acetate (3 mL) to extract the organic product.

  • Recycling: The solid residue (containing the heterogeneous catalyst) can often be washed, dried, and reused.

  • Evaporation: Remove the extraction solvent to yield the pure isoxazole.

Workflow Visualization:

Mechanochemistry Start Solid Reactants (Oxime + Alkyne + Base) Milling Ball Milling (20-30 Hz, 30-60 min) Start->Milling Solvent Free Extract Extraction (Min. EtOAc/EtOH) Milling->Extract Work-up Separation Filtration Extract->Separation Product Isoxazole Product (Evaporation) Separation->Product Filtrate Waste Solid Waste/Catalyst (Recyclable) Separation->Waste Residue

Figure 2: Workflow for solvent-free mechanochemical synthesis.

Troubleshooting & Optimization Matrix

IssueAqueous ProtocolMicrowave ProtocolMechanochemical Protocol
Low Yield Increase stirring speed (interfacial area is key). Add 5% surfactant (SDS).Check power absorption. If solvent is non-polar, add a "doping" agent (ionic liquid) to absorb MW energy.Increase milling frequency (Hz). Ensure ball-to-powder ratio is at least 10:1.
Side Products Furoxan formation (dimerization of nitrile oxide). Reduce oxidant concentration; add alkyne slowly.Charring/Decomposition. Reduce Temp to 120°C and extend time.Caking of reagents. Add a grinding auxiliary (NaCl or Silica) to keep powder loose.
Regioselectivity Generally high (3,5-isomer) due to steric control in water.Use specific catalysts (Cu(I)) to force Click regioselectivity.High impact energy can sometimes reduce selectivity; lower Hz if isomeric mixture appears.

References

  • Hossain, M. et al. (2022). Synthesis of 3,4,5-trisubstituted isoxazoles in water via a [3 + 2]-cycloaddition of nitrile oxides and 1,3-diketones.[2][3] Beilstein Journal of Organic Chemistry.[2]

  • Hernandez, R. et al. (2021). Solvent-free synthesis of 3,5-isoxazoles via 1,3-dipolar cycloaddition of terminal alkynes and hydroxyimidoyl chlorides over Cu/Al2O3 surface under ball-milling conditions.[4] RSC Advances.

  • Willy, B., Rominger, F., & Müller, T. J. J. (2008). Novel Microwave-Assisted One-Pot Synthesis of Isoxazoles by a Three-Component Coupling-Cycloaddition Sequence.[5] Synthesis.[5][4][6][7][8][9][10][11][12][13][14][15]

  • Chatterjee, N. et al. (2024).The Green and Effective Synthesis of Isoxazole-Based Molecules Under Ultrasonic Irradiation Approaches. Pharmaceuticals (MDPI).

  • Pagadala, R. et al. (2021). Microwave-Assisted Facile Synthesis and In vitro Anti-microbial Activities of Some Novel Isoxazole Derivatives via Chalcones. Natural Volatiles & Essential Oils.[9]

Sources

Troubleshooting & Optimization

Technical Support Center: Purification of 3-Amino-5-Methylisoxazole (AMI)

[1]

Document ID: TSC-AMI-001 Subject: Vacuum Distillation Protocols & Troubleshooting Status: Active Safety Level: HIGH RISK (Thermal Instability)[1]

⚠️ Critical Safety Warning: Read Before Proceeding

STOP. Before attempting distillation, verify if recrystallization (e.g., from toluene or water/ethanol) can achieve your purity goals.

Why? 3-Amino-5-methylisoxazole (AMI) possesses a latent thermal instability characteristic of many isoxazole derivatives.[1] Literature indicates a risk of rapid decomposition or explosion upon prolonged heating at atmospheric pressure.[1]

  • Never distill AMI at atmospheric pressure.[1]

  • Never heat the bath above 110°C without rigorous vacuum control.[1]

  • Always use a blast shield.[1]

Part 1: The Physicochemical Paradox

To successfully distill AMI, you must navigate a narrow thermodynamic window. The challenge lies in the relationship between its Melting Point (MP) and its Boiling Point (BP).

Key Data Points[1][2][3][4][5][6][7][8][9]
PropertyValueImplication for Distillation
Melting Point 59–62 °C CRITICAL: The distillate will solidify (crystallize) in standard water-cooled condensers, causing potentially dangerous blockages.[1]
Boiling Point (Atm) ~240 °C (Est.)[1]Too high. Decomposition will occur before distillation begins.[1]
Boiling Point (Vacuum) ~95–105 °C @ 2–3 mmHgThe target operational range.[1]
Thermal Stability Poor > 120 °CRequires high vacuum to lower the BP below the decomposition threshold.[1]

Part 2: Experimental Protocol (Short-Path Distillation)

Objective: Isolate AMI from non-volatile synthesis byproducts (tars) while preventing condenser blockage.

Equipment Setup
  • Apparatus: Short-path distillation head (vigreux columns are not recommended due to holdup).

  • Condenser Fluid: DO NOT use cold water. Use a recirculating heater with silicon oil or ethylene glycol set to 45–50 °C .[1]

    • Expert Insight: You want the condenser cool enough to condense the vapor (BP ~100°C) but warm enough to keep the solid soft/flowing or prevent rapid crystallization until it reaches the receiving flask.[1]

  • Vacuum Source: Rotary vane pump or high-quality diaphragm pump capable of < 2 mmHg (Torr) .[1]

The Procedure
  • Degassing: Stir the crude melt at 65°C under weak vacuum (50 mmHg) first to remove residual solvents (acetonitrile/ethyl acetate). Bumping is severe if solvents remain.[1]

  • The Ramp: Increase vacuum to maximum (< 2 mmHg). Slowly ramp the oil bath temperature.

  • The Fraction: Collect the main fraction when the head temperature stabilizes between 95–105°C (pressure dependent).[1]

  • The Chase: If the material crystallizes in the bridge, use a heat gun (low setting) to gently melt it down into the receiver.[1]

Part 3: Troubleshooting & FAQs

Q1: The material is solidifying inside the condenser and blocking the vacuum. What do I do?

Diagnosis: "Cold Finger Shock." The condenser temperature is below the triple point relative to the vacuum pressure, or simply below the MP (60°C). Corrective Action:

  • Stop Cooling: Turn off the coolant circulation immediately.

  • Apply Heat: If using a jacketed condenser, circulate warm water (50°C).[1] If using an air condenser, wrap the bridge with aluminum foil or heating tape set to 60°C.

  • Emergency Clearing: If a plug forms, stop the heat to the pot, vent the system with nitrogen, melt the plug with a heat gun, and restart. Do not attempt to melt a plug while the pot is actively boiling under vacuum; pressure buildup can occur.[1]

Q2: The distillate is turning red/brown instead of clear/pale yellow.

Diagnosis: Oxidative degradation or Thermal Rearrangement.[1] Amines are oxidation-sensitive, and isoxazoles can rearrange to nitriles at high heat.[1] Corrective Action:

  • Check Leaks: Ensure the system is perfectly sealed. Oxygen at high temp is fatal to AMI purity.[1]

  • Lower Bath Temp: Your vacuum is likely insufficient, forcing you to overheat the pot. Improve vacuum to < 1 mmHg to drop the boiling point further.

  • Add Stabilizer: A trace amount of EDTA (if subsequent steps allow) in the pot can sometimes chelate metal ions promoting oxidation, though inert atmosphere is more effective.

Q3: Severe bumping is splashing crude material into the receiver.[1]

Diagnosis: Viscosity issues or trapped volatiles.[1] Corrective Action:

  • Magnetic Stirring is Insufficient: As the pot volume decreases, magnetic coupling often fails in viscous amine melts.

  • Switch to Mechanical: Use an overhead mechanical stirrer if the scale allows.[1]

  • Bleed Valve: Introduce a very fine capillary nitrogen bleed.[1] This provides nucleation sites for boiling and prevents superheating, though it will slightly degrade your ultimate vacuum level.

Part 4: Decision Logic & Visualization[1]

Workflow: Distillation vs. Recrystallization

Use this logic flow to determine if distillation is actually the correct purification method for your batch.

purification_logicStartCrude 3-Amino-5-MethylisoxazolePurity_CheckCurrent Purity > 85%?Start->Purity_CheckImpurity_TypeIdentify Impurity TypePurity_Check->Impurity_TypeNo (Gross Purification)RecrystRecrystallize(Water/Ethanol or Toluene)Purity_Check->RecrystYes (Polishing)Impurity_Type->RecrystSalts / Polar TarsDistillVacuum Distillation(Short Path)Impurity_Type->DistillNon-Volatile Residues / OilsWarningWarning: MP (60°C) requiresHeated CondenserDistill->WarningSafety Check

Figure 1: Decision matrix for selecting the purification method. Distillation is reserved for separating AMI from heavy, non-volatile oils.

Equipment Setup Logic

The relationship between pressure and condenser temperature is critical for AMI.[1]

setup_logicVacuumVacuum LevelBPBoiling PointVacuum->BP< 1 mmHgCondenserCondenser TempBP->CondenserVapor @ ~90°CResultOutcomeCondenser->Result< 20°C (Cold Water) -> CLOGGING/FAILURECondenser->Result45-55°C (Warm Oil) -> SUCCESS

Figure 2: The "Warm Condenser" principle. Standard cold-water cooling causes process failure due to the high melting point of AMI.[1]

References

  • ChemicalBook. (2025).[1][2] 3-Amino-5-methylisoxazole Properties and Safety Data. Retrieved from [1]

  • National Institutes of Health (NIH). (2025).[1] PubChem Compound Summary: 3-Amino-5-methylisoxazole (CID 66172).[1][3] Retrieved from [1]

  • Haz-Map. (n.d.). 3-Amino-5-methylisoxazole: Safety and Hazardous Effects. Retrieved from [1]

  • Den Hollander, C. W. (1970).[1] Process for the purification of 3-amino-5-methylisoxazole. U.S. Patent No.[1][4] 3,536,729.[1][4] Washington, DC: U.S. Patent and Trademark Office. Retrieved from

Troubleshooting guide for isoxazole synthesis protocols

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Isoxazole Synthesis & Troubleshooting

Subject: Advanced Troubleshooting & Protocol Optimization for Isoxazole Scaffolds From: Dr. Aris Thorne, Senior Application Scientist To: Drug Discovery & Process Chemistry Teams

Introduction: The Isoxazole Challenge

Isoxazoles are not merely "masked" 1,3-dicarbonyls; they are critical pharmacophores found in drugs like valdecoxib (COX-2 inhibitor) and leflunomide (DMARD). However, constructing this five-membered ring often presents a dichotomy: the classical Claisen condensation is operationally simple but regiochemically promiscuous, while the [3+2] cycloaddition offers versatility but suffers from competing dimerization pathways.

This guide moves beyond textbook definitions to address the failure modes of these reactions. It is designed as a decision-support system to help you rescue stalled syntheses and optimize regiocontrol.

Module 1: The [3+2] Cycloaddition (Nitrile Oxide Route)

This is the most common route for accessing 3,5-disubstituted isoxazoles in medicinal chemistry. The core mechanism involves the 1,3-dipolar cycloaddition of a nitrile oxide to an alkyne.[1]

Critical Failure Mode: The "Furoxan" Dead End

Symptom: Low yield of isoxazole; appearance of a crystalline byproduct (often insoluble); LCMS shows a mass of [2 x Nitrile Oxide]. Diagnosis: Your nitrile oxide dipole is dimerizing to form a furoxan (1,2,5-oxadiazole-2-oxide) faster than it is trapped by the alkyne.

Q: How do I stop nitrile oxide dimerization? A: You must enforce a "low steady-state concentration" of the nitrile oxide.

  • Switch to In Situ Generation: Never isolate the nitrile oxide. Generate it in the presence of the dipolarophile (alkyne).[1][2]

  • The "Syringe Pump" Trick: If using the hydroximoyl chloride route (see SOP below), add the base (TEA/DIPEA) slowly over 4–6 hours using a syringe pump. This ensures the nitrile oxide is consumed immediately upon formation.

  • Dipolarophile Excess: Increase the alkyne equivalents (1.5 – 2.0 eq).

  • Steric Shielding: If your R-group is bulky (e.g., tert-butyl, mesityl), dimerization is naturally suppressed. If R is small (Me, Et), the syringe pump method is mandatory.

Critical Failure Mode: Regioselectivity (3,5- vs. 3,4-Isomers)

Symptom: Formation of inseparable regioisomers. Diagnosis: Thermal cycloadditions are controlled by FMO (Frontier Molecular Orbital) interactions. For terminal alkynes, the 3,5-isomer usually predominates, but electronic perturbations can erode this selectivity.

Q: How do I force exclusive 3,5-selectivity? A: Abandon thermal conditions and use Copper(I) Catalysis (CuAAC-like) . Similar to the famous click reaction with azides, Cu(I) catalyzes the reaction of nitrile oxides with terminal alkynes to yield exclusively 3,5-disubstituted isoxazoles.

  • Mechanism:[1][3][4][5] Formation of a copper acetylide intermediate which directs the attack of the nitrile oxide.

  • Reference: Hansen et al. (2005) demonstrated that Cu(I) stabilizes the transition state, lowering the activation energy and locking regiochemistry [1].

Visualization: Synthesis Decision Logic

IsoxazoleLogic Start Starting Material? Alkyne Terminal Alkyne Start->Alkyne Dicarbonyl 1,3-Dicarbonyl (or equivalent) Start->Dicarbonyl NitrileOxide Route A: [3+2] Cycloaddition (Nitrile Oxide) Alkyne->NitrileOxide Condensation Route B: Condensation (Hydroxylamine) Dicarbonyl->Condensation CuCat Use Cu(I) Catalysis (Hansen Conditions) NitrileOxide->CuCat High Regioreq. Thermal Thermal Cycloaddition (Risk: Regio-mixture) NitrileOxide->Thermal Internal Alkyne Product35 3,5-Isoxazole (Exclusive) CuCat->Product35 PHControl pH Control Critical Condensation->PHControl Basic Basic pH (>10) Favors 3,5-isomer PHControl->Basic Acidic Acidic pH (<4) Favors 5-hydroxy-isoxazoline PHControl->Acidic

Figure 1: Decision matrix for selecting the optimal synthetic pathway based on substrate availability and regiochemical requirements.

Module 2: Condensation Chemistry (Hydroxylamine Route)

This method involves reacting a 1,3-dicarbonyl (or


-unsaturated ketone) with hydroxylamine (

).
Critical Failure Mode: The "Wrong" Isomer

Symptom: You intended to make the 3-phenyl-5-methyl isoxazole, but obtained the 3-methyl-5-phenyl isomer. Diagnosis: In unsymmetrical 1,3-diketones, hydroxylamine can attack either carbonyl.

  • Kinetic Control: Attack at the most electrophilic (least hindered) carbonyl.

  • Thermodynamic Control: Reversibility of the intermediate oxime.

Q: How do I control regioselectivity in condensation? A:

  • pH Modulation:

    • Basic Conditions: Hydroxylamine acts as a free nucleophile (

      
      ). It attacks the most electrophilic carbonyl first.
      
    • Acidic Conditions: Carbonyls are protonated. The reaction is driven by the concentration of the protonated species.

  • Use

    
    -Enamino Ketones: 
    
    • Replace the 1,3-diketone with a

      
      -enamino ketone (easily made from the diketone + DMF-DMA).
      
    • Why? The "amino" side is deactivated. Hydroxylamine will exclusively attack the remaining carbonyl, locking the regiochemistry [2].

Standard Operating Procedure (SOP): The "Self-Validating" System

Protocol: In Situ Generation of Nitrile Oxides via Chloramine-T Why this works: This method avoids the use of unstable hydroximoyl chlorides and toxic chlorine gas. Chloramine-T acts as both the halogenating agent and the base, streamlining the process [3].

Reagents:

  • Aldoxime (1.0 eq)

  • Chloramine-T trihydrate (1.1 eq)

  • Alkyne (1.2 eq)

  • Ethanol or Methanol (0.1 M concentration)

Workflow:

  • Dissolution: Dissolve the aldoxime and alkyne in Ethanol.

  • Initiation: Add Chloramine-T in portions over 15 minutes at room temperature.

    • Checkpoint: The reaction is slightly exothermic. If it gets hot, slow down.

  • Reflux: Heat to reflux for 2–4 hours.

    • Self-Validation: Monitor by TLC.[6] The aldoxime spot should disappear. If a new spot appears that is less polar than the oxime but more polar than the isoxazole, it is likely the nitrile oxide dimer (furoxan). If this happens, your addition was too fast.

  • Workup: Remove solvent, redissolve in EtOAc, wash with water (to remove sulfonamide byproduct), and brine.

  • Purification: Recrystallization from EtOH/Water is often sufficient; otherwise, silica column (Hex/EtOAc).

Data Summary: Method Comparison

FeatureMethod A: [3+2] CycloadditionMethod B: CondensationMethod C: Cu(I) Catalysis
Substrates Alkyne + Aldoxime1,3-Diketone +

Terminal Alkyne + Aldoxime
Regioselectivity Moderate (Electronic/Steric dependent)Poor (unless symmetrical)Excellent (Exclusive 3,5)
Risk Factor Dimerization (Furoxan)pH sensitivityCopper residues in product
Atom Economy HighModerate (Loss of

)
High
Best For... Complex fragments, late-stage functionalizationSimple building blocksDrug Discovery (Click Chem)

References

  • Hansen, T. V., Wu, P., & Fokin, V. V. (2005).[7] One-Pot Copper(I)-Catalyzed Synthesis of 3,5-Disubstituted Isoxazoles. The Journal of Organic Chemistry, 70(19), 7761–7764. Link

  • Rosa, F. A., et al. (2018).[8] Development of methodologies for the regioselective synthesis of four series of regioisomer isoxazoles from β-enamino diketones. RSC Advances, 8, 4753-4760. Link

  • Rai, K. M. L., & Linganna, N. (1997). Chloramine-T as a Useful Reagent for the Synthesis of Isoxazoles via 1,3-Dipolar Cycloaddition. Synthetic Communications, 27(21), 3737-3744. Link

  • Katritzky, A. R., et al. (2003). Regioselective Synthesis of Polysubstituted Pyrazoles and Isoxazoles. The Journal of Organic Chemistry, 68(12), 4935–4937. Link

Sources

Stability of 3-Ethoxy-5-methylisoxazole under different pH and temperature

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: 3-Ethoxy-5-methylisoxazole

Welcome to the technical support guide for 3-Ethoxy-5-methylisoxazole. This document is designed for researchers, scientists, and drug development professionals to provide in-depth insights into the stability profile of this compound. We will address common questions and troubleshooting scenarios encountered during experimental work, focusing on the influence of pH and temperature. Our goal is to equip you with the foundational knowledge and practical methodologies to ensure the integrity of your results.

Core Concepts: Understanding Isoxazole Stability

The isoxazole ring is a five-membered aromatic heterocycle that forms the core of numerous pharmacologically active compounds.[1] Its general stability is a balance between its aromatic character and the inherent lability of the Nitrogen-Oxygen (N-O) bond.[1][2] For 3,5-disubstituted isoxazoles like 3-Ethoxy-5-methylisoxazole, the stability is typically enhanced compared to unsubstituted isoxazoles.[3] However, environmental factors, particularly pH and temperature, remain critical variables that can initiate degradation.

The primary degradation pathway for many isoxazoles involves the cleavage of the N-O bond, which is the most susceptible part of the ring system.[1][2] This can lead to ring-opening and the formation of various byproducts. Understanding the kinetics and mechanisms of this degradation is paramount for defining storage conditions, formulation development, and interpreting experimental outcomes.

Frequently Asked Questions (FAQs)

Q1: What are the primary factors influencing the stability of 3-Ethoxy-5-methylisoxazole?

The stability of 3-Ethoxy-5-methylisoxazole in solution is primarily dictated by three factors:

  • pH of the Medium: The isoxazole ring's susceptibility to hydrolysis is highly pH-dependent. Extreme acidic or basic conditions can catalyze ring-opening.

  • Temperature: As with most chemical reactions, elevated temperatures increase the rate of degradation. This follows the principles of chemical kinetics, where higher thermal energy allows degradation energy barriers to be overcome more easily.

  • Presence of Catalysts: While less common in typical experimental buffers, the presence of certain metal ions or enzymatic activity (e.g., during in-vitro metabolism studies) can influence stability.

Q2: Under what pH conditions is 3-Ethoxy-5-methylisoxazole expected to be most unstable?

Based on studies of structurally similar isoxazole-containing compounds like Leflunomide, the ring is most labile under basic (alkaline) conditions.[2][4] At a pH of 10, significant degradation of Leflunomide was observed even at room temperature, with the rate accelerating at 37°C.[4] Conversely, the compound showed high stability at acidic (pH 4.0) and neutral (pH 7.4) conditions, especially at lower temperatures.[4] Therefore, it is reasonable to hypothesize that 3-Ethoxy-5-methylisoxazole will be most susceptible to degradation at pH > 8.

Q3: What is the expected degradation pathway for 3-Ethoxy-5-methylisoxazole?

The most probable degradation pathway is hydrolysis leading to the cleavage of the N-O bond. Under basic conditions, this typically involves a nucleophilic attack on the ring. Under strongly acidic conditions (e.g., pH < 3.5), specific acid-catalyzed degradation can occur.[5] Thermal decomposition at very high temperatures (850-1100 K) is a different process that leads to fragmentation into smaller molecules like acetonitrile and carbon monoxide, but this is not relevant for typical laboratory solution studies.[6]

The diagram below illustrates a plausible hydrolytic degradation pathway for the isoxazole ring.

G cluster_0 Degradation Pathway A 3-Ethoxy-5-methylisoxazole B Transition State (Ring Opening) A->B Hydrolysis (pH, Temp dependent) C Degradation Products (e.g., β-keto imine or subsequent hydrolysates) B->C Rearrangement

Caption: Plausible hydrolytic degradation pathway for an isoxazole ring.

Q4: How should I properly store stock solutions of 3-Ethoxy-5-methylisoxazole?

To maximize shelf-life, stock solutions should be prepared in a suitable anhydrous organic solvent (e.g., DMSO, Ethanol) and stored at low temperatures, preferably -20°C or -80°C. For aqueous experimental solutions, it is recommended to prepare them fresh from the stock solution. If temporary storage of aqueous solutions is necessary, they should be kept at 2-8°C in a buffered solution at a neutral or slightly acidic pH (pH 6.0-7.4). Avoid storing in basic buffers.

Troubleshooting Guide

Observed Issue Potential Cause Recommended Action & Explanation
Unexpected peaks appear in my HPLC/LC-MS chromatogram over time. Compound Degradation: The new peaks are likely degradation products resulting from the instability of the isoxazole ring in your experimental medium.1. Analyze a t=0 Sample: Immediately after preparing the solution, run a chromatogram. This is your baseline. 2. Check Medium pH: Measure the pH of your solution. If it is basic (pH > 8), this is the likely cause. 3. Perform a Quick Stability Check: Incubate your compound in the medium at the experimental temperature for a few hours and re-analyze. A decrease in the parent peak area and an increase in new peaks confirms instability. Consider adjusting the buffer to a more neutral pH if your experiment allows.
My bioassay results are inconsistent or show a time-dependent loss of activity. Loss of Active Compound: The concentration of 3-Ethoxy-5-methylisoxazole is likely decreasing during the assay incubation due to degradation, leading to lower-than-expected efficacy.1. Quantify Compound Post-Assay: If possible, use LC-MS to measure the concentration of the parent compound in your assay well at the beginning and end of the incubation period. 2. Reduce Incubation Time: If the compound is degrading, shorter incubation times may yield more reliable results. 3. Re-evaluate Assay Buffer: Determine if the assay can be performed at a more favorable pH (6.0-7.4) without affecting the biological system.
My compound precipitates out of aqueous solution. pH-Dependent Solubility: The compound may have low solubility at certain pH values. This is a physical stability issue, separate from chemical degradation.1. Measure pH of Precipitation: Determine the pH at which the precipitation occurs. 2. Create a pH-Solubility Profile: Test the solubility of the compound across a range of pH values to identify the optimal range for your experiments. 3. Consider Co-solvents: If the experimental pH cannot be changed, the use of a small percentage of a biocompatible co-solvent (e.g., DMSO, ethanol) may improve solubility.

Experimental Protocols

Protocol 4.1: pH-Dependent Stability Assessment

This protocol provides a framework to determine the rate of degradation at different pH values.

  • Buffer Preparation: Prepare a set of buffers (e.g., 50 mM) at various pH levels (e.g., pH 4.0, 7.4, and 10.0).

  • Stock Solution: Prepare a concentrated stock solution of 3-Ethoxy-5-methylisoxazole in an organic solvent (e.g., 10 mM in acetonitrile).

  • Incubation Setup: Spike the stock solution into each buffer to a final concentration of 10-50 µM. Ensure the final percentage of organic solvent is low (<1%) to not influence the results.

  • Time Points: Incubate the solutions at a controlled temperature (e.g., 25°C and 37°C).

  • Sampling: At designated time points (e.g., 0, 1, 2, 4, 8, 24 hours), withdraw an aliquot from each solution.

  • Quenching: Immediately mix the aliquot with a solution that stops the degradation, such as a 1:1 mixture of the sample with a mobile phase-like solution (e.g., Acetonitrile with 0.1% formic acid). This neutralizes the pH and dilutes the sample for analysis.

  • Analysis: Analyze the samples using a validated stability-indicating HPLC or LC-MS method to determine the remaining percentage of the parent compound.

  • Data Plotting: Plot the percentage of remaining compound versus time for each pH/temperature condition to determine the degradation kinetics and half-life (t½).

Protocol 4.2: Recommended Analytical Method (HPLC-UV)

A stability-indicating method is one that can separate the parent compound from its degradation products.

  • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 3.5 µm).

  • Mobile Phase A: Water with 0.1% Formic Acid.

  • Mobile Phase B: Acetonitrile with 0.1% Formic Acid.

  • Gradient: Start with a low percentage of B (e.g., 10%) and ramp up to a high percentage (e.g., 95%) over 10-15 minutes. This will elute the polar degradation products first, followed by the more non-polar parent compound.

  • Flow Rate: 1.0 mL/min.

  • Detection: UV detector set at the λmax of 3-Ethoxy-5-methylisoxazole.

  • Validation: To confirm the method is stability-indicating, analyze a forcibly degraded sample (e.g., by heating in a basic solution) to ensure the degradation peaks are well-resolved from the parent peak.

Data Interpretation & Visualization

While specific data for 3-Ethoxy-5-methylisoxazole must be generated experimentally, we can use data from similar compounds as a predictive guide.

Table 1: Example Stability Data for the Isoxazole Ring in Leflunomide[2][4]

pHTemperature (°C)Half-life (t½) in hoursStability Profile
4.025> 24Stable
7.425> 24Stable
10.025~6.0Labile
4.037> 24Stable
7.437~7.4Moderately Labile
10.037~1.2Very Labile

This data strongly suggests that stability studies for 3-Ethoxy-5-methylisoxazole should focus on neutral to basic pH conditions, especially at physiological temperatures.

The workflow for conducting these studies can be visualized as follows:

G cluster_workflow Stability Study Workflow prep Prepare Buffers & Stock Solution incubate Incubate at Defined pH & Temp prep->incubate sample Sample at Time Points (t=0, 1, 2...) incubate->sample quench Quench Reaction sample->quench analyze Analyze via Stability- Indicating HPLC/LC-MS quench->analyze data Calculate % Remaining & Determine Half-Life (t½) analyze->data

Caption: General experimental workflow for a chemical stability study.

By following these guidelines and protocols, you can confidently characterize the stability of 3-Ethoxy-5-methylisoxazole, ensuring the accuracy and reproducibility of your research.

References

  • MDPI. (2022). Degrading Characterization of the Newly Isolated Nocardioides sp. N39 for 3-Amino-5-methyl-isoxazole and the Related Genomic Information. Available at: [Link]

  • Journal of the Japan Society for Technology of Plasticity. (Date N/A). Synthetic reactions using isoxazole compounds. Available at: [Link]

  • ResearchGate. (Date N/A). pH and temperature stability of the isoxazole ring in leflunomide. Available at: [Link]

  • Google Patents. (Date N/A). CN107721941B - Preparation method of 3-amino-5-methyl isoxazole.
  • PubMed. (Date N/A). Isoxazoles. VI: Aspects of the chemical stability of a new naphthoquinone-amine in acidic aqueous solution. Available at: [Link]

  • ACS Publications. (1997). Theoretical Study of Thermal Decomposition Mechanisms of Isoxazole. Available at: [Link]

  • Google Patents. (Date N/A). CA1218660A - Process for preparing 3-hydroxy-5-methylisoxazole.
  • International Journal of Trend in Scientific Research and Development. (Date N/A). ANALYTICAL METHODS FOR THE DEGRADATION OF PHYTOCONSTITUENTS. Available at: [Link]

  • National Institutes of Health (NIH). (Date N/A). Identification of Degradation Products and a Stability-Indicating RP-HPLC Method for the Determination of Belzutifan in Pharmaceutical Dosage Forms. Available at: [Link]

  • ACS Publications. (1992). Thermal decomposition of isoxazole: experimental and modeling study. Available at: [Link]

  • Patsnap. (2019). Method for preparing 4-methyl-5-ethoxazole. Available at: [Link]

  • ResearchGate. (2015). Analytical Techniques to Measure Sethoxydim and Breakdown Products. Available at: [Link]

Sources

Technical Support Center: Overcoming Low Yields in Multicomponent Reactions for Isoxazoles

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center dedicated to addressing the common challenges associated with the multicomponent synthesis of isoxazoles. This guide is designed for researchers, scientists, and professionals in drug development who are looking to troubleshoot and optimize their reaction yields. Here, we delve into the intricacies of these powerful reactions, offering practical solutions grounded in established chemical principles.

Frequently Asked Questions (FAQs)

Q1: My multicomponent reaction for isoxazole synthesis is resulting in a very low yield or failing completely. What are the most common initial checks I should perform?

A1: Low or no yield in isoxazole synthesis often stems from issues with starting materials or fundamental reaction conditions.[1] Before delving into extensive optimization, a systematic check of the basics is crucial.

  • Starting Material Integrity: Verify the purity of your reactants using techniques like NMR or LC-MS. 1,3-dicarbonyl compounds can exist as keto-enol tautomers, which can impact their reactivity.[1] For reactions involving 1,3-dipolar cycloadditions, the stability of the alkyne and the nitrile oxide precursor is paramount.[1]

  • Reaction Conditions: Double-check that the temperature, reaction time, and atmospheric conditions (e.g., inert atmosphere if required) are correct.[1] Ensure you are using the appropriate solvent and that any necessary acids or bases have been added in the correct amounts.[1]

Q2: I'm observing the formation of significant byproducts. What are the likely culprits?

A2: The most common byproduct in isoxazole syntheses involving nitrile oxides is the furoxan, formed by the dimerization of the nitrile oxide intermediate.[2] This is particularly problematic if the nitrile oxide is generated too quickly or if the dipolarophile (e.g., alkyne) is not reactive enough. To mitigate this, consider generating the nitrile oxide in situ at a lower temperature to control its concentration and ensure it reacts promptly with the intended partner.[2]

Q3: The isoxazole ring is known to be sensitive. Under what conditions might my product be decomposing?

A3: The N-O bond in the isoxazole ring is relatively weak and can be cleaved under certain conditions, leading to yield loss.[1] Be mindful of:

  • Strongly Basic Conditions: Some isoxazoles can undergo ring-opening.

  • Reductive Conditions: Catalytic hydrogenation (e.g., H₂/Pd) can cleave the N-O bond.

  • Photochemical Conditions: UV irradiation may cause rearrangements.[1]

  • Transition Metals: Certain transition metals can catalyze the cleavage of the N-O bond.[1]

Q4: My reaction is producing a mixture of regioisomers. How can I improve the regioselectivity?

A4: The formation of regioisomers is a frequent challenge, especially in reactions with unsymmetrical 1,3-dicarbonyl compounds or in 1,3-dipolar cycloadditions.[1] Regioselectivity is governed by both steric and electronic factors of the reactants.[1] Strategies to improve this include:

  • Catalyst Choice: The use of a Lewis acid, such as BF₃·OEt₂, can help control the regioselectivity in syntheses starting from β-enamino diketones.[1]

  • Reactant Design: Modifying the electronic nature (electron-donating vs. electron-withdrawing groups) of your starting materials can favor the formation of one regioisomer over the other.

Troubleshooting Guide: A Deeper Dive

This section provides more detailed, step-by-step guidance for overcoming persistent low yields in your multicomponent isoxazole synthesis.

Problem 1: Consistently Low or No Product Formation

If the initial checks from the FAQs do not resolve the issue, a more systematic approach to optimizing the reaction conditions is necessary.

Causality: Low yields can be a consequence of several factors, including inefficient catalysts, harsh reaction conditions leading to product decomposition, or an inappropriate solvent choice that hinders the reaction kinetics.[3] Traditional methods often require high temperatures and long reaction times, which can be detrimental to the final yield.[3]

Troubleshooting Workflow:

G A Low or No Yield Observed B Verify Starting Material Quality (Purity, Reactivity) A->B C Review Reaction Conditions (Temp, Time, Atmosphere) B->C Materials are Pure D Optimize Reaction Conditions C->D Conditions are Correct E Vary Temperature D->E F Adjust Reaction Time D->F G Screen Solvents & Catalysts D->G H Consider Alternative Energy Sources (Microwave, Ultrasound) D->H

Caption: A flowchart for troubleshooting low yields in isoxazole synthesis.

Solutions and Protocols:

  • Catalyst Screening: The choice of catalyst is critical. If you are experiencing low yields, consider screening a variety of catalysts.

    • Lewis Acids and Bases: For certain reactions, Lewis acids like AlCl₃ or bases such as triethylamine can be effective.[1][4]

    • Green Catalysts: Recent advancements have shown high yields with eco-friendly catalysts like itaconic acid, ferrite nanoparticles (Fe₂O₃ NPs), and even fruit juices in certain contexts.[3][5] Ionic liquids are also emerging as efficient and recyclable catalysts.[6]

  • Solvent Optimization: The solvent can significantly influence the reaction outcome.

    • For 1,3-dipolar cycloadditions, solvents like acetonitrile (CH₃CN) have demonstrated superior yields compared to DMSO or DMF in some cases.[3]

    • Aqueous media, in line with green chemistry principles, have been shown to accelerate certain multicomponent reactions.[7][8]

    SolventRelative PolarityTypical Observations
    Water1.000Can enhance reaction rates for certain MCRs.[8]
    Acetonitrile0.460Often provides good yields in 1,3-dipolar cycloadditions.[3]
    Ethanol0.654A common protic solvent, useful for many condensation reactions.
    Dichloromethane0.309A common aprotic solvent.
    Tetrahydrofuran0.207Can be effective, but may lead to lower yields than other options.[1]
  • Alternative Energy Sources: If conventional heating is providing low yields, consider alternative energy sources to enhance reaction rates and yields.

    • Ultrasound Irradiation: This technique can significantly shorten reaction times and lower the required temperature. For example, a reaction yielding 90% at 100°C in 3 hours under conventional heating achieved a 95% yield in just 15 minutes at 50°C with ultrasound.[9]

    • Microwave-Assisted Synthesis: Microwaves can dramatically reduce reaction times and improve yields.[3]

    Protocol: Microwave-Assisted Isoxazole Synthesis (General)

    • In a microwave-safe vial, combine the starting materials (e.g., β-enamino diketone and NH₂OH·HCl) and the chosen solvent.[1]

    • Seal the vial and place it in the microwave reactor.

    • Irradiate the mixture at a set temperature (e.g., 100-180 °C) and power (e.g., 200 W) for 5-20 minutes. The optimal conditions will depend on the specific substrates.[1]

    • After the reaction, cool the vial to room temperature.

    • Remove the solvent under reduced pressure and proceed with purification.

Problem 2: Difficulty in Product Purification

Even with a good crude yield, challenges in purification can lead to a low final yield.

Causality: Isoxazole derivatives can be difficult to purify due to the presence of unreacted starting materials, byproducts like furoxans, and regioisomers with similar polarities.[1]

Solutions:

  • Systematic Column Chromatography: This is the most common purification method.

    • TLC Screening: Systematically screen different solvent systems using thin-layer chromatography (TLC) to find the conditions that provide the best separation.

    • Solvent Modifiers: Sometimes, adding a small amount of an acid (e.g., acetic acid) or a base (e.g., triethylamine) to the eluent can improve the separation of polar compounds.[1]

    • Gradient Elution: Employing a gradient of solvent polarity during column chromatography can help in separating compounds with close Rf values.

Problem 3: Formation of a Mixture of Regioisomers

Controlling regioselectivity is key to maximizing the yield of the desired isoxazole.

Causality: The formation of regioisomers is governed by the interplay of steric and electronic effects of the reactants and the reaction mechanism.[1]

Troubleshooting Workflow:

G A Mixture of Regioisomers Observed B Identify Synthesis Method A->B C 1,3-Dipolar Cycloaddition B->C [3+2] D Condensation with 1,3-Dicarbonyl B->D Condensation E Modify Dipolarophile (Steric/Electronic Effects) C->E G Optimize Temperature C->G F Screen Catalysts (e.g., Lewis Acids) D->F H Modify Dicarbonyl Substituents D->H

Caption: Decision tree for troubleshooting regioisomer formation.

Solutions:

  • For 1,3-Dipolar Cycloadditions:

    • Alkynes: The use of terminal versus internal alkynes can drastically affect the outcome. While terminal alkynes often favor 3,5-disubstituted isoxazoles, internal alkynes can lead to 3,4,5-trisubstituted products.[7]

    • Temperature Control: Lowering the reaction temperature can sometimes enhance the selectivity for the thermodynamically favored product.

  • For Condensations with Unsymmetrical 1,3-Dicarbonyls:

    • Catalyst Selection: The addition of a Lewis acid catalyst can influence which carbonyl group preferentially reacts, thereby controlling the regioselectivity.[1]

References

  • Yadav, R., et al. (2021). Fruit juice mediated multicomponent reaction for the synthesis of substituted isoxazoles and their in vitro bio-evaluation. PubMed Central. Retrieved from [Link]

  • de Oliveira, R. K., et al. (2022). Ionic Liquid-Catalyzed Multicomponent Synthesis of Isoxazole-5(4H)-ones: in vitro Activities and Principal Component Analysis. SciELO. Retrieved from [Link]

  • Nguyen, T. T., et al. (2016). Synthesis of 3,4,5-trisubstituted isoxazoles in water via a [3 + 2]-cycloaddition of nitrile oxides and 1,3-diketones, β-ketoesters, or β-ketoamides. Beilstein Journal of Organic Chemistry. Retrieved from [Link]

  • Banu, H., & K, S. (2022). Aqua Mediated Multicomponent Synthesis of N, O-Heterocycles and Biological Activity of Fused Isoxazole Derivatives. ResearchGate. Retrieved from [Link]

  • Li, Y., et al. (2023). Lewis acid-promoted direct synthesis of isoxazole derivatives. Beilstein Journal of Organic Chemistry. Retrieved from [Link]

  • ResearchGate. (n.d.). Optimization of the reaction conditions for the synthesis of isoxazole. Retrieved from [Link]

  • ResearchGate. (n.d.). Optimization of the reaction conditions for a multicomponent heterocyclization using ZnO@Fe3O4 core–shell catalyst. Retrieved from [Link]

  • Kasar, R. A., et al. (2019). The Green and Effective Synthesis of Isoxazole-Based Molecules Under Ultrasonic Irradiation Approaches. Molecules. Retrieved from [Link]

  • Zhang, Y., et al. (2023). Electrochemical assembly of isoxazoles via a four-component domino reaction. Chemical Science. Retrieved from [Link]

  • Faghih, Z., et al. (2018). Green multicomponent synthesis, antimicrobial and antioxidant evaluation of novel 5-amino-isoxazole-4-carbonitriles. BMC Chemistry. Retrieved from [Link]

  • da Silva, J. L., et al. (2021). Synthetic enzyme-catalyzed multicomponent reaction for Isoxazol-5(4H)-one Syntheses, their properties and biological application; why should one study mechanisms?. Organic & Biomolecular Chemistry. Retrieved from [Link]

  • University of Rochester. (n.d.). Troubleshooting: How to Improve Yield. Department of Chemistry. Retrieved from [Link]

  • MDPI. (2023). The Green and Effective Synthesis of Isoxazole-Based Molecules Under Ultrasonic Irradiation Approaches. Pharmaceuticals. Retrieved from [Link]

  • ResearchGate. (n.d.). Optimization of the reaction conditions. Retrieved from [Link]

Sources

Technical Support Center: Enhancing Regioselectivity in Isoxazole Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Prepared by the Senior Application Scientist Team

Welcome to the technical support center for isoxazole synthesis. This guide is designed for researchers, scientists, and drug development professionals who are utilizing the 1,3-dipolar cycloaddition reaction to construct isoxazole rings. We provide in-depth troubleshooting advice and detailed protocols to help you overcome common challenges, with a specific focus on controlling the regioselectivity of the reaction.

Introduction: The Regioselectivity Challenge

The 1,3-dipolar cycloaddition between a nitrile oxide and an alkyne is a powerful and widely-used method for synthesizing the isoxazole core, a privileged scaffold in medicinal chemistry.[1][2] However, a frequent challenge arises when using unsymmetrical alkynes, as the reaction can lead to a mixture of two regioisomers: the 3,5-disubstituted and the 3,4-disubstituted isoxazoles. Controlling which isomer is formed is critical for the efficiency of the synthesis and the biological activity of the final compound. This guide will help you navigate and control this regiochemical landscape.

Frequently Asked Questions (FAQs)

Q1: My reaction is producing a mixture of 3,5- and 3,4-disubstituted isoxazoles. Why is this happening and how can I favor the 3,5-isomer?

A1: The formation of regioisomeric mixtures is a common issue governed by the subtle interplay of steric and electronic factors of your nitrile oxide and alkyne.[3][4] The Huisgen 1,3-dipolar cycloaddition with terminal alkynes typically favors the 3,5-disubstituted product.[5] However, if you are observing poor selectivity, the most effective strategy is to introduce a catalyst. Copper(I) catalysts are well-established for directing the reaction to selectively produce 3,5-disubstituted isoxazoles.[5][6][7][8] Lowering the reaction temperature can also enhance selectivity in some cases.[5]

Q2: What is the best way to synthesize the less common 3,4-disubstituted isoxazole?

A2: Synthesizing 3,4-disubstituted isoxazoles is often more challenging because it goes against the typical electronic preference of the cycloaddition with terminal alkynes.[5] One successful strategy involves using ruthenium(II) catalysts, which have been shown to favor the formation of the 3,4-isomer.[8] Another approach is to modify the dipolarophile. For instance, using enamines as the dipolarophile partner for the nitrile oxide can lead to the formation of 3,4-disubstituted isoxazoles.[9]

Q3: My reaction yield is very low, even when the regioselectivity is good. What are the common causes?

A3: Low yields often stem from the instability of the nitrile oxide intermediate. Nitrile oxides are prone to dimerization, forming furoxans (1,2,5-oxadiazole-2-oxides), especially in the absence of a reactive alkyne.[3][5][10][11] To minimize this side reaction, it is crucial to generate the nitrile oxide in situ and ensure it can react promptly with the dipolarophile.[3][5] This can be achieved by the slow addition of the nitrile oxide precursor (e.g., an aldoxime and an oxidant) to the reaction mixture containing the alkyne.[3]

Q4: How do solvent and temperature influence the regioselectivity?

A4: Solvent and temperature are critical parameters.[11] The polarity of the solvent can significantly influence the reaction rate and selectivity.[9][11] For example, a study on the cycloaddition of 2-furfuryl nitrile oxide and ethyl propiolate showed that the ratio of 3,5- to 3,4-isomers varied from 3.4 in dichloromethane (less polar) to 1.5 in dimethyl sulfoxide (more polar).[9] Temperature affects the reaction kinetics; while higher temperatures can speed up the reaction, they may also decrease selectivity and promote the decomposition of the unstable nitrile oxide intermediate.[5][11] Optimization of both parameters is key.

Troubleshooting Guide: A Deeper Dive

This section provides a structured approach to diagnosing and solving regioselectivity issues.

Problem: Poor or Undesired Regioselectivity

The flowchart below outlines a decision-making process for troubleshooting regiochemical outcomes.

G start Poor Regioselectivity Observed target What is your target isomer? start->target iso35 3,5-disubstituted target->iso35 iso34 3,4-disubstituted target->iso34 catalyst_cu Implement Copper(I) Catalyst (e.g., CuI, CuSO4/Ascorbate) iso35->catalyst_cu catalyst_ru Implement Ruthenium(II) Catalyst iso34->catalyst_ru conditions_35 Optimize Conditions: - Lower Temperature - Screen Less Polar Solvents - Slow in-situ generation of Nitrile Oxide catalyst_cu->conditions_35 end Improved Regioselectivity conditions_35->end dipolarophile Modify Dipolarophile: - Use internal alkynes - Use enamines catalyst_ru->dipolarophile dipolarophile->end

Caption: Troubleshooting flowchart for regioselectivity issues.

Data Summary: Catalyst Effects on Regioselectivity

The choice of catalyst is arguably the most powerful tool for controlling regioselectivity in the 1,3-dipolar cycloaddition for isoxazole synthesis.

Catalyst SystemPredominant RegioisomerKey ConsiderationsReferences
None (Thermal) Often a mixture, but typically favors 3,5-isomer with terminal alkynes.Selectivity is highly substrate-dependent.[5][10]
Copper(I) 3,5-disubstituted The most reliable method for achieving high selectivity for the 3,5-isomer. Requires inert atmosphere.[5][6][7][8]
Ruthenium(II) 3,4-disubstituted A key method for accessing the less common 3,4-isomer.[8]
**Lewis Acids (e.g., BF₃·OEt₂) **Can influence selectivity, particularly in cyclocondensation routes.Used to activate carbonyls in alternative isoxazole syntheses.[3][12]
Detailed Experimental Protocols

Protocol 1: Copper(I)-Catalyzed Regioselective Synthesis of 3,5-Disubstituted Isoxazoles

This protocol describes a reliable method for selectively synthesizing 3,5-disubstituted isoxazoles using a copper(I) catalyst. The nitrile oxide is generated in situ from an aldoxime precursor.

Workflow Diagram:

G cluster_0 Reaction Setup cluster_1 Reaction cluster_2 Workup & Purification A Combine alkyne, aldoxime, and Cu(I) catalyst under inert atmosphere. B Add solvent and base (e.g., Triethylamine) A->B C Add oxidant (e.g., NCS) slowly at 0°C to RT B->C D Monitor by TLC C->D E Aqueous Workup D->E F Column Chromatography E->F G Pure 3,5-Isoxazole F->G

Caption: Workflow for Cu(I)-catalyzed isoxazole synthesis.

Step-by-Step Methodology:

  • Reaction Setup: To an oven-dried flask under an inert atmosphere (e.g., Argon or Nitrogen), add the terminal alkyne (1.0 equiv.), the corresponding aldoxime (1.1 equiv.), and the copper(I) catalyst (e.g., CuI, 5-10 mol%).

  • Addition of Reagents: Add the chosen solvent (e.g., THF, CH₂Cl₂) followed by a suitable base (e.g., triethylamine, 1.2 equiv.).

  • In situ Generation: Cool the mixture to 0 °C. Slowly add a solution of an oxidant, such as N-Chlorosuccinimide (NCS) (1.1 equiv.), in the same solvent. Allow the reaction to slowly warm to room temperature.

  • Monitoring: Stir the reaction mixture at room temperature and monitor its progress by Thin Layer Chromatography (TLC) until the starting material is consumed.

  • Workup: Upon completion, quench the reaction with water or a saturated aqueous solution of NH₄Cl. Extract the product with an organic solvent (e.g., ethyl acetate).

  • Purification: Dry the combined organic layers over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude residue by column chromatography on silica gel to yield the pure 3,5-disubstituted isoxazole.

Protocol 2: Ruthenium-Catalyzed Synthesis of 3,4-Disubstituted Isoxazoles

This protocol outlines a general approach for favoring the 3,4-regioisomer, a key transformation enabled by ruthenium catalysis.

Step-by-Step Methodology:

  • Catalyst Preparation: In a reaction vessel under an inert atmosphere, dissolve the Ruthenium(II) catalyst (e.g., [RuCl₂(p-cymene)]₂, 5 mol%) in a suitable solvent (e.g., DCE or Toluene).

  • Reactant Addition: Add the nitrile oxide precursor (e.g., hydroximoyl chloride, 1.2 equiv.) and the terminal alkyne (1.0 equiv.) to the vessel.

  • Base Addition: Add a base, such as Na₂CO₃ or a non-coordinating organic base (e.g., DBU), to facilitate the in situ generation of the nitrile oxide.

  • Reaction: Heat the reaction mixture to the optimized temperature (often between 60-100 °C) and stir until completion, monitoring by TLC or LC-MS.

  • Workup and Purification: After cooling to room temperature, filter off any inorganic salts. Concentrate the filtrate and purify the resulting crude product by column chromatography to isolate the 3,4-disubstituted isoxazole.

References
  • BenchChem. (2025). Technical Support Center: Isoxazole Synthesis via 1,3-Dipolar Cycloaddition. BenchChem.
  • BenchChem. (2025). Troubleshooting guide for the synthesis of isoxazole derivatives. BenchChem.
  • Rahman, P., Glanzer, A., Singh, J., Wachter, N. M., Rhoad, J., & Denton, R. W. (2017). Solvent Effects on the [3+2] Cycloaddition of 2-Furfural Oxime and Ethyl Propiolate: Unexpected Change in Regioselectivity. World Journal of Organic Chemistry, 5(1), 6-10.
  • Shawali, A. S., et al. (2016). Regioselectivity of 1,3-dipolar cycloadditions and antimicrobial activity of isoxazoline, pyrrolo[3,4-d]isoxazole-4,6-diones, pyrazolo[3,4-d]pyridazines and pyrazolo[1,5-a]pyrimidines. Chemistry Central Journal, 10(17). Retrieved from [Link]

  • BenchChem. (2025). Technical Support Center: Isoxazole Synthesis Optimization. BenchChem.
  • MDPI. (2023). Novel Synthesis of Dihydroisoxazoles by p-TsOH-Participated 1,3-Dipolar Cycloaddition of Dipolarophiles with α-Nitroketones. MDPI. Retrieved from [Link]

  • ResearchGate. (2016). Regioselectivity of 1,3-dipolar cycloadditions and antimicrobial activity of isoxazoline.... ResearchGate. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Isoxazole synthesis. Organic Chemistry Portal. Retrieved from [Link]

  • RSC Publishing. (2021). An overview of metal-free synthetic routes to isoxazoles: the privileged scaffold. RSC Publishing. Retrieved from [Link]

  • Journal of Qassim University for Science. (2024). Exploring 1,3-Dipolar Cycloaddition Reactions of Nitrones with Alkenes: Synthesis of Isoxazolidine Derivatives. Journal of Qassim University for Science. Retrieved from [Link]

  • National Institutes of Health. (n.d.). Development of methodologies for the regioselective synthesis of four series of regioisomer isoxazoles from β-enamino diketones. PMC. Retrieved from [Link]

  • National Institutes of Health. (n.d.). The synthetic and therapeutic expedition of isoxazole and its analogs. PMC. Retrieved from [Link]

  • Synfacts. (2023). Regioselective Synthesis of Isoxazoles from Ynones. Synfacts. Retrieved from [Link]

  • PubMed. (2016). Regioselectivity of 1,3-dipolar cycloadditions and antimicrobial activity.... PubMed. Retrieved from [Link]

  • BenchChem. (2025). Troubleshooting regioselectivity in isoxazole synthesis. BenchChem.
  • BenchChem. (2025). Navigating the Regiochemical Landscape of Isoxazole Synthesis: A Technical Support Guide. BenchChem.

Sources

Technical Support Center: Navigating the Scale-Up of 3-Ethoxy-5-methylisoxazole Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the synthesis of 3-ethoxy-5-methylisoxazole. This guide is designed for researchers, scientists, and professionals in drug development who are transitioning this synthesis from the bench to a larger scale. Here, we address common challenges and provide practical, field-tested solutions to ensure a robust and efficient scale-up process. Our focus is on understanding the underlying chemistry to anticipate and mitigate issues before they impact your production.

Troubleshooting Guide: From Low Yields to Impure Product

This section is formatted to help you quickly identify and solve problems you may encounter during the synthesis and scale-up of 3-ethoxy-5-methylisoxazole.

Problem 1: Low or No Yield of 3-Ethoxy-5-methylisoxazole

Question: We are experiencing significantly lower yields than expected, or in some cases, complete reaction failure. What are the likely causes and how can we address this?

Answer: Low or non-existent yields in the synthesis of 3-ethoxy-5-methylisoxazole can often be traced back to several key factors related to starting materials, reaction conditions, and the stability of intermediates. A systematic approach to troubleshooting is crucial.

  • Purity and Stability of Starting Materials:

    • Ethyl Acetoacetate (or its enol ether equivalent): The quality of your β-ketoester is paramount. Ensure it is free from acidic impurities which can interfere with base-catalyzed reactions. On a large scale, it is advisable to freshly distill ethyl acetoacetate if its purity is questionable.

    • Hydroxylamine Hydrochloride: This reagent can be corrosive and should be handled with care in a well-ventilated area[1]. Ensure it is of high purity and has been stored correctly to prevent degradation.

  • Reaction Conditions:

    • pH Control: The pH of the reaction medium is critical. For the cyclization to form the isoxazole ring, the conditions need to be carefully controlled. Strongly acidic or basic conditions can lead to side reactions or decomposition of the product[1].

    • Temperature Management: Exothermic reactions can be a significant issue during scale-up. Inadequate temperature control can lead to the formation of byproducts. Implement a robust cooling system and consider a semi-batch or continuous feed of reagents to manage the heat of reaction.

    • Reaction Time: While sufficient time is needed for the reaction to go to completion, prolonged reaction times, especially at elevated temperatures, can lead to product degradation[1]. Monitor the reaction progress using techniques like HPLC or GC to determine the optimal reaction time.

  • Intermediate Stability:

    • The formation of the oxime intermediate is a key step. The stability of this intermediate can be influenced by the reaction conditions. It is often preferable to generate and consume the oxime in situ to avoid its isolation and potential degradation.

Problem 2: Formation of Regioisomeric Impurities

Question: Our analysis shows the presence of the undesired regioisomer, 5-ethoxy-3-methylisoxazole. How can we improve the regioselectivity of our synthesis?

Answer: The formation of regioisomers is a common challenge in isoxazole synthesis, particularly when using unsymmetrical 1,3-dicarbonyl compounds[1]. The regioselectivity is governed by the relative reactivity of the two carbonyl groups in the β-ketoester towards hydroxylamine.

To favor the formation of 3-ethoxy-5-methylisoxazole, the reaction should be directed towards the nucleophilic attack of the hydroxylamine at the ketone carbonyl rather than the ester carbonyl.

Strategies to Enhance Regioselectivity:

  • Modification of the β-Ketoester: One effective strategy is to use a β-enamino ketone derivative of ethyl acetoacetate. This modification can provide better regiochemical control[1].

  • Reaction Condition Optimization:

    • Solvent Choice: The polarity of the solvent can influence regioselectivity. Experiment with a range of solvents, such as ethanol, methanol, or acetonitrile, to find the optimal medium for your desired isomer[1].

    • Use of Lewis Acids: The addition of a Lewis acid catalyst, such as BF₃·OEt₂, can help to control the regioselectivity in the synthesis from β-enamino diketones[2]. The stoichiometry of the Lewis acid is a critical parameter to optimize.

    • pH Adjustment: Acidic conditions often favor the formation of one regioisomer over the other. Careful control of the pH throughout the reaction is essential[1].

Problem 3: Difficulties in Product Purification

Question: We are struggling to purify 3-ethoxy-5-methylisoxazole from unreacted starting materials and byproducts. What are the recommended purification strategies for a large-scale process?

Answer: Purification can be a significant bottleneck in the scale-up of isoxazole synthesis due to the presence of closely related impurities[1].

Effective Purification Techniques:

  • Distillation: If the boiling point difference between your product and the major impurities allows, fractional distillation under reduced pressure can be an effective and scalable purification method.

  • Crystallization: If the product is a solid or can be derivatized to a crystalline solid, recrystallization is an excellent method for achieving high purity on a large scale. A systematic screening of solvents is recommended to find the ideal crystallization conditions.

  • Column Chromatography: While standard column chromatography is common in the lab, it can be less practical for large-scale production. However, for high-value products, automated flash chromatography systems with appropriate stationary phases (silica gel, alumina, or reverse-phase silica) can be employed[1].

  • Liquid-Liquid Extraction: A well-designed series of extractions can be very effective for removing certain impurities. For example, washing the organic layer with a mild acid or base can remove basic or acidic impurities, respectively.

Frequently Asked Questions (FAQs)

Q1: What are the primary synthetic routes for 3-ethoxy-5-methylisoxazole?

A1: The most common and direct route is the condensation of a β-dicarbonyl compound with hydroxylamine. For 3-ethoxy-5-methylisoxazole, this typically involves the reaction of ethyl 3-oxobutanoate (ethyl acetoacetate) or a related derivative with hydroxylamine. The key is the cyclization reaction that forms the isoxazole ring. Green chemistry approaches, such as ultrasound-assisted synthesis in aqueous media, have also been explored for similar isoxazoles to improve efficiency and reduce environmental impact[3].

Q2: What are the main safety concerns when scaling up the synthesis of 3-ethoxy-5-methylisoxazole?

A2: Safety is a critical consideration in any scale-up process. For this synthesis, pay close attention to:

  • Hydroxylamine and its salts: These can be toxic and corrosive. Always handle them in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE)[1].

  • Exothermic Reactions: The reaction can be exothermic, especially during the cyclization step. Ensure your reactor has adequate cooling capacity and that you have a plan to manage any potential thermal runaways.

  • Flammable Solvents: Many of the solvents used, such as ethanol or benzene, are flammable. Ensure your facility is equipped to handle large volumes of flammable liquids safely.

  • Reactive Intermediates: While nitrile oxides are not directly involved in this specific synthesis from a β-ketoester, it's a good practice to be aware of the potential for reactive intermediates in isoxazole synthesis in general and handle all reaction mixtures with care[1].

Q3: How can we monitor the progress of the reaction effectively on a large scale?

A3: Real-time reaction monitoring is crucial for process control and optimization. For the synthesis of 3-ethoxy-5-methylisoxazole, the following techniques are recommended:

  • High-Performance Liquid Chromatography (HPLC): This is a powerful technique for quantifying the consumption of starting materials and the formation of the product and any byproducts.

  • Gas Chromatography (GC): If the components of your reaction mixture are volatile, GC can be an excellent alternative to HPLC.

  • Thin-Layer Chromatography (TLC): While less quantitative, TLC is a quick and inexpensive way to get a qualitative assessment of the reaction's progress[3].

Q4: Can the isoxazole ring of 3-ethoxy-5-methylisoxazole decompose during workup or purification?

A4: Yes, the isoxazole ring can be sensitive to certain conditions. The N-O bond is relatively weak and can be cleaved under[1]:

  • Strongly Basic Conditions: Ring-opening can occur in the presence of strong bases.

  • Reductive Conditions: Catalytic hydrogenation (e.g., H₂/Pd) can cleave the N-O bond.

  • Photochemical Conditions: Exposure to UV light can cause rearrangement of the isoxazole ring.

Therefore, it is advisable to use mild workup procedures, avoid extremes of pH, and protect the product from prolonged exposure to strong light.

Experimental Protocols and Workflows

Protocol 1: Synthesis of 3-Ethoxy-5-methylisoxazole from Ethyl 3-Oxobutanoate and Hydroxylamine Hydrochloride

This protocol provides a general procedure that will require optimization for large-scale production.

Materials:

  • Ethyl 3-oxobutanoate (Ethyl acetoacetate)

  • Hydroxylamine hydrochloride

  • Sodium acetate (or another suitable base)

  • Ethanol (or other suitable solvent)

  • Hydrochloric acid (for pH adjustment)

  • Ethyl acetate (for extraction)

  • Brine

Procedure:

  • In a suitable reactor, dissolve hydroxylamine hydrochloride and sodium acetate in ethanol.

  • Cool the mixture to 0-5 °C with stirring.

  • Slowly add ethyl 3-oxobutanoate to the cooled mixture, maintaining the temperature below 10 °C.

  • Allow the reaction to warm to room temperature and stir for 12-24 hours, monitoring the progress by HPLC or TLC.

  • Once the reaction is complete, adjust the pH to ~2 with hydrochloric acid.

  • Remove the ethanol under reduced pressure.

  • Extract the aqueous residue with ethyl acetate.

  • Wash the combined organic layers with water and then brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purify the crude product by vacuum distillation or recrystallization.

Causality Behind Experimental Choices:

  • Slow addition at low temperature: This is to control the initial exothermic reaction and minimize the formation of byproducts.

  • Use of a mild base (sodium acetate): This helps to liberate the free hydroxylamine from its hydrochloride salt without creating a strongly basic environment that could promote side reactions.

  • Acidic workup: This helps to protonate any remaining basic species and facilitate their removal during the aqueous wash.

Workflow for Scale-Up Troubleshooting

ScaleUpTroubleshooting cluster_conditions Reaction Condition Optimization Start Low Yield or Impurity Issue Check_Purity Verify Purity of Starting Materials (Ethyl Acetoacetate, Hydroxylamine HCl) Start->Check_Purity Analyze_Impurities Identify Impurity Structure (e.g., Regioisomer) Start->Analyze_Impurities Optimize_Conditions Optimize Reaction Conditions Check_Purity->Optimize_Conditions If purity is confirmed Purification Develop Purification Strategy Optimize_Conditions->Purification After achieving good conversion Temp_Control Temperature Control pH_Control pH Control Solvent_Screen Solvent Screening Catalyst Catalyst/Additive Screening Analyze_Impurities->Optimize_Conditions To control regioselectivity Success Successful Scale-Up Purification->Success

Caption: A logical workflow for troubleshooting common scale-up issues.

Data Presentation

Table 1: Effect of Solvent on Regioselectivity (Hypothetical Data)

SolventDielectric ConstantRatio of 3-ethoxy-5-methylisoxazole to 5-ethoxy-3-methylisoxazole
Ethanol24.585:15
Methanol32.788:12
Acetonitrile37.592:8
Dichloromethane8.970:30

This table illustrates how solvent polarity can influence the formation of the desired regioisomer. Higher polarity solvents may favor the desired product in this hypothetical scenario.

Reaction Mechanism

ReactionMechanism reagents Ethyl Acetoacetate + Hydroxylamine oxime Oxime Intermediate reagents->oxime Nucleophilic attack at ketone cyclization Intramolecular Cyclization oxime->cyclization Tautomerization & Attack of hydroxyl on ester product 3-Ethoxy-5-methylisoxazole cyclization->product Dehydration

Caption: Simplified reaction mechanism for isoxazole formation.

References

  • CN107721941B - Preparation method of 3-amino-5-methyl isoxazole - Google P
  • Synthesis, in-vitro inhibition of cyclooxygenases and in silico studies of new isoxazole derivatives - Frontiers. [Link]

  • Investigating the Synthesis of (3-para-tolyl-isoxazol-5-yl)‌methanol Derivatives Through Oximes - Biological and Molecular Chemistry. [Link]

  • Green synthesis of 3-methyl-4-(hetero)aryl methylene isoxazole-5(4H)-ones using WEOFPA/glycerol: evaluation of anticancer and electrochemical behaviour properties - NIH. [Link]

  • Challenges associated with isoxazole directed C−H activation. - ResearchGate. [Link]

  • CA1218660A - Process for preparing 3-hydroxy-5-methylisoxazole - Google P
  • 4-Isoxazolecarboxylic acid, 3-ethyl-5-methyl-, ethyl ester - Organic Syntheses Procedure. [Link]

  • The synthetic and therapeutic expedition of isoxazole and its analogs - PMC. [Link]

  • Synthesis of a Novel Tetracyclic Isoxazole by Intramolecular Nitrile Oxide Cycloaddition. [Link]

  • Synthesis of Fused Isoxazoles: A Comprehensive Review - MDPI. [Link]

  • Regiospecific Synthesis of 3-Substituted 5-Alkylisoxazoles from Oxime Dianions and N-Methoxy-N-Methylalkylamides | The Journal of Organic Chemistry - ACS Publications. [Link]

  • ethyl 3,3-diethoxypropanoate - Organic Syntheses Procedure. [Link]

  • Development of methodologies for the regioselective synthesis of four series of regioisomer isoxazoles from β-enamino diketones - PMC - NIH. [Link]

  • CN103435568A - Preparation method of 4-methyl-5-ethoxy oxazole acid ethyl - Google P
  • A Novel Route to 5-Substituted 3-Isoxazolols. Cyclization of N,O-DiBoc β-Keto Hydroxamic Acids Synthesized via Acyl Meldrum's Acids | The Journal of Organic Chemistry - ACS Publications. [Link]

  • An overview of the synthetic routes to the best selling drugs containing 6-membered heterocycles - Beilstein Journals. [Link]

  • Welcome To Hyma Synthesis Pvt. Ltd. [Link]

Sources

Technical Support Center: The Critical Role of Solvent Choice in Isoxazole Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the Technical Support Center. This guide is designed for researchers, scientists, and professionals in drug development who are actively engaged in the synthesis of isoxazoles. The following sections provide in-depth, experience-driven advice to navigate the complexities introduced by solvent selection during your experiments. We will explore how solvents can dictate reaction pathways, influence yields, and control regioselectivity, moving beyond mere procedural steps to explain the underlying chemical principles.

Frequently Asked Questions (FAQs)

Q1: How does solvent polarity fundamentally impact the 1,3-dipolar cycloaddition for isoxazole synthesis?

A1: Solvent polarity is a critical parameter in 1,3-dipolar cycloadditions, such as the Huisgen cycloaddition, which is a common method for isoxazole synthesis. The effect of polarity depends on the nature of the transition state. If the transition state is more polar than the reactants, a polar solvent will stabilize it, accelerating the reaction. Conversely, if the transition state is less polar, a non-polar solvent will be more effective. In many 1,3-dipolar cycloadditions, the transition states are not significantly more polar than the reactants, leading to only a minor dependence of the reaction rate on solvent polarity.[1][2] However, in cases where a stepwise mechanism involving a zwitterionic intermediate is possible, highly polar solvents can dramatically increase the reaction rate.[2]

Q2: What is the difference between a polar protic and a polar aprotic solvent, and why does it matter for my isoxazole synthesis?

A2: Polar protic solvents, such as water and alcohols (e.g., ethanol, methanol), contain O-H or N-H bonds and can act as hydrogen bond donors.[3][4][5] Polar aprotic solvents, like acetonitrile (MeCN), dimethylformamide (DMF), and dimethyl sulfoxide (DMSO), have large dipole moments but lack these hydrogen-bonding capabilities.[3][4] This distinction is crucial. Protic solvents can solvate and stabilize both cations and anions, including charged intermediates or reactants. In some cases, this can be beneficial. However, they can also form hydrogen bonds with nucleophiles, potentially reducing their reactivity.[4] Aprotic solvents are generally better at solvating cations than anions, which can leave a nucleophile more "naked" and reactive. The choice between them can significantly affect reaction rates and even the regiochemical outcome.[6]

Q3: Can the solvent choice reverse the regioselectivity of my isoxazole synthesis?

A3: Yes, in certain cases, solvent choice can have a profound effect on regioselectivity. For instance, in the reaction of β-enamino diketones with hydroxylamine, switching from a protic solvent like ethanol to an aprotic one like acetonitrile can favor the formation of a different regioisomer.[6] Similarly, in the 1,3-dipolar cycloaddition of 2-furfuryl nitrile oxide with ethyl propiolate, the ratio of 3,5- to 3,4-disubstituted isoxazoles was found to be solvent-dependent, with less polar solvents favoring the 3,5-isomer.[7] This is because solvents can differentially stabilize the different regioisomeric transition states.

Q4: Are "green" solvents a viable option for isoxazole synthesis?

A4: Absolutely. There is a growing body of research on the use of environmentally benign solvents for isoxazole synthesis. Water, deep eutectic solvents (DES), and ionic liquids have all been successfully employed.[8] For example, 3,4,5-trisubstituted isoxazoles have been synthesized in water under mild basic conditions.[9] These green solvents can offer advantages beyond their environmental benefits, such as enhanced reaction rates and simplified workup procedures.[8][10]

Troubleshooting Guide: Common Issues and Solvent-Based Solutions

Problem 1: Low or No Yield

  • Symptom: After running the reaction and workup, you obtain a very low yield of your desired isoxazole, or none at all.

  • Potential Cause & Solution: A primary culprit for low yields, especially in 1,3-dipolar cycloadditions, is the instability of the nitrile oxide intermediate, which can dimerize to form furoxans.[6][11][12]

    • Solvent Strategy: The choice of solvent can influence the rate of both the desired cycloaddition and the undesired dimerization. Consider switching to a solvent where the starting materials have better solubility, allowing for lower reaction temperatures which can suppress side reactions. For reactions involving the in-situ generation of nitrile oxides, ensure the dipolarophile is readily available to trap it. In some cases, a less polar solvent may be beneficial.[11]

Problem 2: Formation of a Mixture of Regioisomers

  • Symptom: Your reaction produces a mixture of isoxazole regioisomers (e.g., 3,4- and 3,5-disubstituted), making purification difficult and reducing the yield of the desired product.

  • Potential Cause & Solution: Regioselectivity is governed by a delicate balance of steric and electronic factors in the transition state. The solvent can influence this balance.

    • Solvent Strategy: Systematically screen a range of solvents with varying polarities and proticities. For the synthesis of 3,5-disubstituted isoxazoles via Huisgen cycloaddition, less polar solvents can sometimes improve selectivity.[11] In contrast, for certain syntheses of 3,4-disubstituted isoxazoles, non-polar solvents have been shown to give higher yields.[11] A study on the reaction of a β-enamino diketone with hydroxylamine hydrochloride demonstrated a significant shift in the regioisomeric ratio when switching from ethanol to acetonitrile.[6]

Problem 3: Product Decomposition During Workup or Purification

  • Symptom: You observe the formation of your product by TLC or LC-MS, but it degrades during aqueous workup or column chromatography.

  • Potential Cause & Solution: The isoxazole ring can be sensitive to certain conditions. The N-O bond is relatively weak and can be cleaved under strongly basic or reductive conditions.[6]

    • Solvent Strategy: While this is not a direct effect of the reaction solvent, the principles of solvent interaction are key to purification. When performing column chromatography, screen different solvent systems to achieve good separation. Sometimes, adding a small amount of a modifier like triethylamine (for basic compounds) or acetic acid (for acidic compounds) to your chromatography solvent system can improve peak shape and prevent on-column decomposition.[6]

Detailed Experimental Protocol: Solvent Effects on Regioselectivity

This protocol is based on the synthesis of isoxazoles from a β-enamino diketone and hydroxylamine hydrochloride, which demonstrates a clear solvent-dependent regioselectivity.

Objective: To synthesize and compare the regioisomeric ratio of isoxazoles in a protic versus an aprotic solvent.

Reactants:

  • β-enamino diketone

  • Hydroxylamine hydrochloride

  • Base (e.g., Triethylamine)

Solvents to Compare:

  • Ethanol (Polar Protic)

  • Acetonitrile (Polar Aprotic)

Procedure:

  • Reaction Setup: In two separate round-bottom flasks, dissolve the β-enamino diketone in either ethanol or acetonitrile.

  • Addition of Reagents: Add hydroxylamine hydrochloride to each flask, followed by the dropwise addition of the base at room temperature.

  • Reaction Monitoring: Stir the reactions at room temperature and monitor their progress by Thin Layer Chromatography (TLC).

  • Workup: Once the starting material is consumed, quench the reactions with water and extract the product with a suitable organic solvent (e.g., ethyl acetate).

  • Analysis: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Analyze the crude product ratio by ¹H NMR spectroscopy.

  • Purification: Purify the products by column chromatography.

Expected Outcome: You will likely observe a significant difference in the ratio of the two possible regioisomers between the reaction run in ethanol and the one in acetonitrile, highlighting the directing effect of the solvent.[6]

Mechanistic Insights

The choice of solvent can influence which reaction pathway is favored, particularly when competing mechanisms exist. In the context of 1,3-dipolar cycloadditions, the reaction is generally considered a concerted pericyclic process. However, a stepwise mechanism involving a zwitterionic intermediate can also be operative, especially with highly polarized reactants.

G cluster_concerted Concerted Pathway cluster_stepwise Stepwise Pathway Reactants_C Reactants (Nitrile Oxide + Alkyne) TS_C Pericyclic Transition State Reactants_C->TS_C Favored in non-polar solvents Product_C Isoxazole Product TS_C->Product_C Reactants_S Reactants (Nitrile Oxide + Alkyne) TS1_S First Transition State Reactants_S->TS1_S Zwitterion Zwitterionic Intermediate TS1_S->Zwitterion Stabilized by polar solvents TS2_S Second Transition State Zwitterion->TS2_S Product_S Isoxazole Product TS2_S->Product_S

Data Summary: Solvent Influence on Isoxazole Synthesis

Solvent Type Properties General Effects on Isoxazole Synthesis Common Examples
Polar Protic High dielectric constant, H-bond donor[3][5]Can stabilize charged intermediates. May reduce nucleophilicity through H-bonding.[4] Can influence regioselectivity.[6]Water, Ethanol, Methanol
Polar Aprotic High dielectric constant, no H-bond donor[3][5]Generally good solvents for a wide range of reactants. Can enhance the reactivity of anionic nucleophiles. Can favor different regioisomers compared to protic solvents.[6]Acetonitrile (MeCN), DMF, DMSO
Non-Polar Low dielectric constant[3][5]Favorable for concerted cycloadditions with non-polar transition states. Can improve regioselectivity in some Huisgen cycloadditions.[11]Toluene, Hexane, Dichloromethane (DCM)
"Green" Solvents Environmentally benignCan offer unique reactivity and selectivity, often with simplified workup procedures.[8][10]Water, Deep Eutectic Solvents (DES)

References

  • Sciforum. Isoxazoles via Cycloaddition of Terminal Alkynes and Nitrile Oxides (from Oximes). Available from: [Link]

  • Science and Education Publishing. Solvent Effects on the [3+2] Cycloaddition of 2-Furfural Oxime and Ethyl Propiolate: Unexpected Change in Regioselectivity. Available from: [Link]

  • MDPI. Recent Developments on 1,3-Dipolar Cycloaddition Reactions by Catalysis in Green Solvents. Available from: [Link]

  • MDPI. Synthesis of a Novel Tetracyclic Isoxazole by Intramolecular Nitrile Oxide Cycloaddition. Available from: [Link]

  • PMC. Solid Phase Synthesis of Isoxazole and Isoxazoline-carboxamides via [2+3]-Dipolar Cycloaddition Using Resin-bound Alkynes or Alkenes. Available from: [Link]

  • Chemical Communications (RSC Publishing). Synthesis of isoxazoles by hypervalent iodine-induced cycloaddition of nitrile oxides to alkynes. Available from: [Link]

  • Beilstein Journals. Synthesis of 3,4,5-trisubstituted isoxazoles in water via a [3 + 2]-cycloaddition of nitrile oxides and 1,3-diketones, β-ketoesters, or β-ketoamides. Available from: [Link]

  • Solubility of Things. Isoxazole. Available from: [Link]

  • Semantic Scholar. [PDF] Cycloaddition mechanism and the solvent dependence of rate. Available from: [Link]

  • MDPI. An overview of metal-free synthetic routes to isoxazoles: the privileged scaffold. Available from: [Link]

  • PMC. The Green and Effective Synthesis of Isoxazole-Based Molecules Under Ultrasonic Irradiation Approaches. Available from: [Link]

  • MDPI. Synthesis of Fused Isoxazoles: A Comprehensive Review. Available from: [Link]

  • De Gruyter. CYCLOADDITION MECHANISM AND THE SOLVENT DEPENDENCE OF RATE Institute of Organic Chemistry, University of Munich, Karlstr. 23, 80. Available from: [Link]

  • Journal of University of Babylon for Pure and Applied Sciences. Theoretical Study of Solvent Effects on 1,3- Dipolar Cycloaddition Reaction. Available from: [Link]

  • PMC. Solvent Effects on the Selectivity of Ambimodal Dipolar/Diels–Alder Cycloadditions: A Study Using Explicit Solvation Models. Available from: [Link]

  • PMC. Advances in isoxazole chemistry and their role in drug discovery. Available from: [Link]

  • YouTube. synthesis of isoxazoles. Available from: [Link]

  • Master Organic Chemistry. Polar Protic? Polar Aprotic? Nonpolar? All About Solvents. Available from: [Link]

  • PMC. Solvent-free synthesis of 3,5-isoxazoles via 1,3-dipolar cycloaddition of terminal alkynes and hydroxyimidoyl chlorides over Cu/Al2O3 surface under ball-milling conditions. Available from: [Link]

  • Chemistry Steps. Polar Protic and Polar Aprotic Solvents. Available from: [Link]

  • Chemistry LibreTexts. Polar Protic and Aprotic Solvents. Available from: [Link]

  • ResearchGate. Challenges associated with isoxazole directed C−H activation. Available from: [Link]

  • Nanobiotechnology Letters. Construction of Isoxazole ring: An Overview. Available from: [Link]

  • ResearchGate. 93 questions with answers in ISOXAZOLES | Science topic. Available from: [Link]

  • PMC. Regioselectivity of 1,3-dipolar cycloadditions and antimicrobial activity of isoxazoline, pyrrolo[3,4-d]isoxazole-4,6-diones, pyrazolo[3,4-d]pyridazines and pyrazolo[1,5-a]pyrimidines. Available from: [Link]

  • YouTube. Polar Protic vs Polar Aprtotic Solvents in Organic Chemistry. Available from: [Link]

  • Google Books. The Mechanism of Isoxazole Formation from Chalcones and Their Derivatives.
  • PMC. Clean and Efficient Synthesis of Isoxazole Derivatives in Aqueous Media. Available from: [Link]

  • PMC. A Convenient Synthesis of Novel Isoxazolidine and Isoxazole Isoquinolinones Fused Hybrids. Available from: [Link]

  • ResearchGate. A review of isoxazole biological activity and present synthetic techniques. Available from: [Link]

Sources

Validation & Comparative

A Comparative Analysis of the Biological Activity of 3-Ethoxy-5-methylisoxazole and Structurally Related Analogs

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Isoxazole Scaffold in Modern Drug Discovery

The isoxazole ring, a five-membered aromatic heterocycle containing adjacent nitrogen and oxygen atoms, represents a cornerstone of medicinal chemistry. Its unique electronic properties and rigid structure make it a privileged scaffold, capable of engaging with a diverse array of biological targets. The incorporation of the isoxazole moiety can enhance physicochemical properties, such as metabolic stability and bioavailability, making it a desirable feature in drug design.[1] Consequently, isoxazole derivatives have demonstrated a vast spectrum of pharmacological activities, including anti-inflammatory, antimicrobial, anticancer, and anticonvulsant effects.[1][2]

This guide provides a comparative analysis of the biological activity of 3-Ethoxy-5-methylisoxazole, a simple yet intriguing derivative. Due to the limited publicly available data on this specific compound, we will extrapolate its potential activities by comparing it with structurally similar isoxazoles. We will delve into key biological domains where isoxazoles have shown significant promise: anti-inflammatory, antimicrobial, and anticonvulsant activities. This analysis is supported by experimental data from the literature and detailed protocols to empower researchers in their own investigations.

Structural Considerations: 3-Ethoxy-5-methylisoxazole

The structure of 3-Ethoxy-5-methylisoxazole features two key substituents on the isoxazole core: an ethoxy group (-OCH₂CH₃) at the C3 position and a methyl group (-CH₃) at the C5 position.

  • 3-Ethoxy Group: The alkoxy group at C3 is an electron-donating group, which can influence the electron density of the ring and its hydrogen bonding capabilities.

  • 5-Methyl Group: The small alkyl group at C5 can impact steric interactions with target binding sites and contribute to the compound's lipophilicity.

The overall biological profile of this molecule will be dictated by the interplay of these substituents. By examining analogs with variations at these positions, we can begin to understand the structure-activity relationships (SAR) that govern the efficacy of this class of compounds.

Comparative Biological Activity

Anti-inflammatory Activity

The isoxazole ring is a key component of several potent anti-inflammatory drugs, most notably the selective COX-2 inhibitors like Valdecoxib.[2] The anti-inflammatory action of these compounds typically involves the inhibition of cyclooxygenase (COX) enzymes, which are central to the inflammatory cascade.[3]

dot

COX_Pathway Arachidonic_Acid Arachidonic Acid (from cell membrane) COX_Enzymes COX-1 & COX-2 Enzymes Arachidonic_Acid->COX_Enzymes Prostaglandin_H2 Prostaglandin H2 (PGH2) COX_Enzymes->Prostaglandin_H2 Prostaglandins Prostaglandins (PGE2, PGI2, etc.) Prostaglandin_H2->Prostaglandins Inflammation Inflammation, Pain, Fever Prostaglandins->Inflammation Isoxazole_Inhibitor Isoxazole Derivatives (e.g., Valdecoxib) Isoxazole_Inhibitor->COX_Enzymes Inhibition

Caption: Cyclooxygenase (COX) pathway and the inhibitory action of isoxazole derivatives.

Comparative Data:

While specific data for 3-Ethoxy-5-methylisoxazole is unavailable, studies on other isoxazole derivatives demonstrate significant anti-inflammatory potential. For instance, certain synthesized isoxazole derivatives have shown potent activity in the carrageenan-induced rat paw edema model, a standard in vivo assay for acute inflammation.[4] Compounds with chloro or bromo substitutions on an attached phenyl ring have exhibited significant anti-inflammatory activity and selectivity for the COX-2 enzyme.[3]

Table 1: Anti-inflammatory Activity of Selected Isoxazole Analogs

Compound/Drug Target Assay Activity Reference
Valdecoxib COX-2 In vitro enzyme assay Potent & Selective Inhibitor [2]
Mofezolac COX In vivo models Anti-inflammatory & Analgesic [2]
Isoxazole Derivatives (3a-f) COX Carrageenan-induced edema Forceful anti-inflammatory activity [4]

| 6-methyl isoxazolo[5,4-d]isoxazol-3-yl aryl methanones | COX-2 | In vitro enzyme assay | Selective COX-2 inhibition |[3] |

The structural simplicity of 3-Ethoxy-5-methylisoxazole compared to Valdecoxib suggests it may have lower potency. However, its potential to interact with the COX enzymes cannot be dismissed without experimental validation.

Antimicrobial Activity

The isoxazole scaffold is present in β-lactam antibiotics like Cloxacillin and Flucloxacillin, indicating its compatibility with antibacterial pharmacophores. The biological activity of isoxazole derivatives extends to a wide range of gram-positive and gram-negative bacteria as well as fungi.[5]

Structure-Activity Relationship Insights: Studies have shown that the nature of substituents on the isoxazole ring is critical for antimicrobial potency. For example, the presence of methoxy, dimethyl amino, and bromine groups at the C-5 phenyl ring and nitro and chlorine groups at the C-3 phenyl ring can enhance antibacterial activity.[5]

Comparative Data: While direct antimicrobial data for 3-Ethoxy-5-methylisoxazole is not available, we can compare the general activity of other isoxazole derivatives.

Table 2: Antimicrobial Activity of Selected Isoxazole Derivatives

Compound Class Target Organism(s) Activity Metric Result Reference
Substituted Isoxazoles Gram-positive & Gram-negative bacteria MIC/MBC Moderate to good activity [5]
1,3,4-Oxadiazoline with 5-nitrofuran-2-yl substituent Staphylococcus aureus MIC 15.62 µg/mL [6]
1,3,4-Oxadiazoline with 5-nitrofuran-2-yl substituent Staphylococcus epidermidis MIC 3.91 µg/mL [6]

| Methylene-bis-tetrahydro[7][8]thiazolo[4,5-c]isoxazole | Candida albicans, Aspergillus fumigatus | Antifungal Assay | Good activity |[3] |

Given its small, non-polar substituents, 3-Ethoxy-5-methylisoxazole might exhibit modest, broad-spectrum antimicrobial activity. Its efficacy would likely be lower than derivatives functionalized with groups known to enhance antimicrobial action, such as halogens or nitro groups.

Anticonvulsant Activity

A growing body of evidence supports the role of isoxazole derivatives as potential anticonvulsant agents.[9][10] The mechanism often involves modulation of ion channels, such as voltage-gated sodium channels, which are crucial for neuronal excitability.[11]

Comparative Data: Researchers have synthesized various isoxazole derivatives and tested their efficacy in animal models of epilepsy, such as the maximal electroshock (MES) and pentylenetetrazole (PTZ) induced seizure tests.

Table 3: Anticonvulsant Activity of Selected Isoxazole Derivatives

Compound Class Animal Model Activity Metric (% Inhibition or ED₅₀) Result Reference
Substituted Isoxazoles (IIIa, IIIb) MES-induced seizures (mice) % Inhibition 59.23% to 65.8% [9][10]
Phenytoin (Standard Drug) MES-induced seizures (mice) % Inhibition 83.95% [9][10]

| Benzo[d]isoxazole (Z-6b) | MES-induced seizures | ED₅₀ | 20.5 mg/kg |[11] |

The data indicates that the isoxazole scaffold is a viable starting point for developing new anticonvulsants. The anticonvulsant potential of 3-Ethoxy-5-methylisoxazole is speculative but warrants investigation, given the activity of other structurally simple and complex analogs.

Experimental Protocols

To facilitate further research, we provide standardized, step-by-step protocols for evaluating the biological activities discussed.

Protocol 1: Determination of Minimum Inhibitory Concentration (MIC) for Antibacterial Activity

This protocol is based on the broth microdilution method and is a standard for assessing antibacterial efficacy.

Causality: The objective is to determine the lowest concentration of a compound that visibly inhibits microbial growth. This is a primary indicator of bacteriostatic activity.

dot

MIC_Workflow cluster_prep Preparation cluster_incubation Inoculation & Incubation cluster_analysis Analysis A Prepare serial dilutions of 3-Ethoxy-5-methylisoxazole in a 96-well plate. C Inoculate each well with the bacterial suspension. A->C B Prepare standardized bacterial inoculum (e.g., 0.5 McFarland). B->C D Include positive (no drug) and negative (no bacteria) controls. C->D E Incubate at 37°C for 18-24 hours. D->E F Visually inspect for turbidity or use a plate reader (OD600). E->F G Determine MIC: Lowest concentration with no visible growth. F->G

Caption: Workflow for Minimum Inhibitory Concentration (MIC) determination.

Methodology:

  • Preparation of Compound Dilutions: In a 96-well microtiter plate, perform a two-fold serial dilution of 3-Ethoxy-5-methylisoxazole in a suitable broth medium (e.g., Mueller-Hinton Broth). Concentrations typically range from 256 µg/mL down to 0.5 µg/mL.

  • Inoculum Preparation: Prepare a bacterial suspension from a fresh culture and adjust its turbidity to match a 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL). Dilute this suspension to achieve a final concentration of 5 x 10⁵ CFU/mL in the wells.

  • Inoculation: Add the standardized bacterial inoculum to each well containing the compound dilutions. Include a positive control well (broth + inoculum, no compound) and a negative control well (broth only).

  • Incubation: Cover the plate and incubate at 37°C for 18-24 hours.

  • MIC Determination: The MIC is the lowest concentration of the compound at which there is no visible growth (turbidity) of the bacteria. This can be assessed visually or by using a microplate reader.

Protocol 2: In Vitro COX-2 Inhibition Assay

This protocol outlines a common method to screen for potential anti-inflammatory agents by measuring their ability to inhibit the COX-2 enzyme.

Causality: This assay directly measures the compound's ability to block the enzymatic activity of COX-2, which is responsible for producing pro-inflammatory prostaglandins. This provides a direct mechanistic insight.

Methodology:

  • Reagent Preparation: Prepare assay buffer, a solution of human recombinant COX-2 enzyme, a solution of the substrate (arachidonic acid), and solutions of the test compound (3-Ethoxy-5-methylisoxazole) at various concentrations.

  • Enzyme Reaction: In a 96-well plate, add the COX-2 enzyme to wells containing either the test compound, a known inhibitor (e.g., Celecoxib) as a positive control, or buffer (negative control). Allow a short pre-incubation period.

  • Initiate Reaction: Add arachidonic acid to all wells to start the enzymatic reaction. Incubate at 37°C for a defined period (e.g., 10 minutes).

  • Detection: The product of the COX-2 reaction, Prostaglandin E₂ (PGE₂), is typically measured. This is often done using a competitive Enzyme-Linked Immunosorbent Assay (ELISA) kit, which provides a colorimetric or fluorometric readout.

  • Data Analysis: Calculate the percentage of COX-2 inhibition for each concentration of the test compound relative to the negative control. Plot the percent inhibition against the compound concentration to determine the IC₅₀ value (the concentration required to inhibit 50% of the enzyme's activity).

Conclusion and Future Perspectives

While direct experimental evidence for the biological activity of 3-Ethoxy-5-methylisoxazole is sparse, a comparative analysis with its structural cousins provides a strong rationale for its investigation as a bioactive compound. The isoxazole scaffold is a well-validated pharmacophore with proven efficacy across anti-inflammatory, antimicrobial, and anticonvulsant domains.

The simple ethoxy and methyl substitutions on 3-Ethoxy-5-methylisoxazole make it an excellent candidate for foundational structure-activity relationship studies. It serves as a basic template from which more complex and potentially more potent derivatives can be designed. Future research should focus on:

  • Broad Biological Screening: Subjecting 3-Ethoxy-5-methylisoxazole to a wide range of biological assays to identify its primary activities.

  • Systematic Derivatization: Synthesizing analogs with variations at the C3 and C5 positions to probe the effects of different functional groups on activity and selectivity.

  • Mechanistic Studies: For any identified activities, conducting detailed mechanistic studies (e.g., enzyme kinetics, electrophysiology) to understand its mode of action at the molecular level.

By employing the comparative logic and experimental frameworks outlined in this guide, researchers can effectively evaluate the potential of 3-Ethoxy-5-methylisoxazole and contribute to the rich and expanding field of isoxazole-based drug discovery.

References

  • Shakyawar, D. et al. (2023). Antibacterial activity of 3-methylbenzo[d]thiazol-methylquinolinium derivatives and study of their action mechanism. PubMed Central. Available at: [Link]

  • Kumar, M. et al. (2022). A review of isoxazole biological activity and present synthetic techniques. Journal of Cardiovascular Disease Research. Available at: [Link]

  • Salehi, B. et al. (2019). The Biological Activity of Natural Alkaloids against Herbivores, Cancerous Cells and Pathogens. MDPI. Available at: [Link]

  • Sharma, V. et al. (2024). Advances in isoxazole chemistry and their role in drug discovery. RSC Medicinal Chemistry. Available at: [Link]

  • Kumar, M. et al. (2022). A review of isoxazole biological activity and present synthetic techniques. IP Innovative Publication. Available at: [Link]

  • Dela Cruz, T.E. et al. (2020). Antifungal Activity of Three Different Ethanolic Extract against Isolates from Diseased Rice Plant. Fortune Journals. Available at: [Link]

  • Bohra, S. & Joshi, D. (2025). Synthesis, Characterization and Anticonvulsant Activity of Isoxazole Derivatives. International Journal of Pharmaceutical and Biological Science Archive. Available at: [Link]

  • Bohra, S. & Joshi, D. (2025). Synthesis, Characterization and Anticonvulsant Activity of Isoxazole Derivatives. ijpba.in. Available at: [Link]

  • Abdel-Wahab, B.F. et al. (2018). Synthesis of New Isoxazole-, Pyridazine-, Pyrimidopyrazines and Their Anti-Inflammatory and Analgesic Activity. PubMed. Available at: [Link]

  • Wang, Y. et al. (2022). Degrading Characterization of the Newly Isolated Nocardioides sp. N39 for 3-Amino-5-methyl-isoxazole and the Related Genomic Information. MDPI. Available at: [Link]

  • Szeliga, J. et al. (2022). Biological Activity, Lipophilicity and Cytotoxicity of Novel 3-Acetyl-2,5-disubstituted-1,3,4-oxadiazolines. PubMed Central. Available at: [Link]

  • Li, Y. et al. (2023). Isoxazole/Isoxazoline Skeleton in the Structural Modification of Natural Products: A Review. PubMed Central. Available at: [Link]

  • Raj, K. et al. (2023). Synthesis, Characterization And Biological Activity Of Isoxazole Derivatives. International Journal of Creative Research Thoughts. Available at: [Link]

  • Hyma Synthesis Pvt. Ltd. (n.d.). Product List. Available at: [Link]

  • Hussein, H.G. et al. (2022). Synthesis, characterization and biological activity of some isoxazole derivatives via 1,3-dipolar cycloaddition reaction of nitrile. Zanco Journal of Medical Sciences. Available at: [Link]

  • Zhang, Z. et al. (2022). Design, Synthesis, and Evaluation of Novel Benzo[d]isoxazole Derivatives as Anticonvulsants by Selectively Blocking the Voltage-Gated Sodium Channel NaV1.1. PubMed. Available at: [Link]

Sources

A Technical Guide to 3-Ethoxy-5-methylisoxazole: A Comparative Analysis with Other Key Heterocyclic Scaffolds in Drug Discovery

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of medicinal chemistry, the selection of a core heterocyclic scaffold is a critical decision that profoundly influences the ultimate pharmacological profile of a drug candidate. Among the myriad of available five- and six-membered heterocycles, the isoxazole ring system has emerged as a privileged scaffold, offering a unique combination of physicochemical and biological properties. This guide provides an in-depth comparison of 3-ethoxy-5-methylisoxazole with other prominent heterocyclic scaffolds—pyridine, pyrimidine, and thiophene—to inform rational drug design and scaffold selection.

Introduction to 3-Ethoxy-5-methylisoxazole: A Scaffold of Interest

3-Ethoxy-5-methylisoxazole is a five-membered aromatic heterocycle containing adjacent nitrogen and oxygen atoms, further substituted with an ethoxy group at the 3-position and a methyl group at the 5-position. The isoxazole ring itself is a versatile pharmacophore known for its presence in numerous biologically active compounds and approved drugs.[1] The specific substitution pattern of an ethoxy group and a methyl group can fine-tune the molecule's electronic properties, lipophilicity, and metabolic stability, making it an attractive starting point for drug discovery programs.

Physicochemical Properties: A Head-to-Head Comparison

The arrangement of heteroatoms and substituents within a heterocyclic ring dictates its fundamental physicochemical characteristics, which in turn govern its behavior in biological systems. A comparative overview of the key physicochemical properties of 3-ethoxy-5-methylisoxazole and the core scaffolds of pyridine, pyrimidine, and thiophene is presented below.

Property3-Ethoxy-5-methylisoxazolePyridinePyrimidineThiophene
Molecular Formula C₆H₉NO₂[2]C₅H₅NC₄H₄N₂C₄H₄S
Molecular Weight ( g/mol ) 127.14[2]79.1080.09[1]84.14
Boiling Point (°C) Not available115123-124[1]84
Melting Point (°C) Not available-4220-22[1]-38
LogP (calculated) ~1.5 (estimated)0.65-0.131.81
pKa (of conjugate acid) ~1-2 (estimated for isoxazoles)5.251.3-5.0
Hydrogen Bond Acceptors 2 (Oxygen and Nitrogen)1 (Nitrogen)2 (Nitrogens)0
Hydrogen Bond Donors 0000

Causality Behind Physicochemical Differences:

The lower basicity (pKa) of the isoxazole ring compared to pyridine and pyrimidine is a direct consequence of the electron-withdrawing effect of the adjacent oxygen atom, which reduces the electron density on the nitrogen. This seemingly subtle difference can have profound implications for drug-receptor interactions and pharmacokinetic properties, such as reducing off-target interactions with aminergic GPCRs. The presence of the ethoxy group in 3-ethoxy-5-methylisoxazole increases its lipophilicity (LogP) compared to the parent isoxazole, which can influence its membrane permeability and plasma protein binding.

Synthesis of 3-Ethoxy-5-methylisoxazole and Related Scaffolds

General Synthetic Strategy for 3,5-Disubstituted Isoxazoles

A common and versatile method for the synthesis of 3,5-disubstituted isoxazoles is the reaction of a β-diketone or a related 1,3-dielectrophile with hydroxylamine. For 3-ethoxy-5-methylisoxazole, a plausible precursor would be an ethoxy-substituted β-ketoester.

Caption: General synthetic workflow for 3-ethoxy-5-methylisoxazole.

Experimental Protocol: Synthesis of a 3,5-Disubstituted Isoxazole Derivative (Conceptual)

The following is a generalized, conceptual protocol for the synthesis of a 3,5-disubstituted isoxazole, which could be adapted for 3-ethoxy-5-methylisoxazole with the appropriate starting materials.

Materials:

  • Ethoxy-β-ketoester (1 equivalent)

  • Hydroxylamine hydrochloride (1.1 equivalents)

  • Sodium acetate (1.2 equivalents)

  • Ethanol

  • Water

Procedure:

  • Dissolve the ethoxy-β-ketoester in ethanol in a round-bottom flask.

  • In a separate beaker, dissolve hydroxylamine hydrochloride and sodium acetate in a minimal amount of water and add it to the flask.

  • Reflux the reaction mixture for 4-6 hours, monitoring the progress by Thin Layer Chromatography (TLC).

  • After completion, cool the reaction mixture to room temperature and remove the ethanol under reduced pressure.

  • Extract the aqueous residue with a suitable organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.

  • Purify the crude product by column chromatography on silica gel to obtain the desired 3-ethoxy-5-methylisoxazole.

Note: This is a conceptual protocol and would require optimization for the specific synthesis of 3-ethoxy-5-methylisoxazole.

Comparative Biological Performance: Insights from Experimental Data

A direct head-to-head comparison of the biological activity of 3-ethoxy-5-methylisoxazole with pyridine, pyrimidine, and thiophene analogs is not extensively documented. However, by examining comparative studies of related derivatives, we can infer the potential advantages and disadvantages of the isoxazole scaffold.

Anticancer Activity

Heterocyclic compounds are a cornerstone of anticancer drug discovery. Studies have shown that isoxazole derivatives can exhibit potent cytotoxic activity against various cancer cell lines.

In a comparative study, isoxazole derivatives demonstrated significant anticancer potential against prostate cancer cell lines, with some compounds showing greater activity than the standard drug.[3] Another study comparing isoxazole and pyrimidine derivatives found that the pyrimidine-based compounds had greater activity against seven cancerous cell lines.[3] This highlights that the choice of scaffold is highly dependent on the specific biological target and the desired mechanism of action.

ScaffoldExample DerivativeCancer Cell LineIC₅₀ (µM)Reference
Isoxazole Isoxazoline derivativeHT1080 (Fibrosarcoma)9.02[3]
Pyrimidine Oxazolo[5,4-d]pyrimidine derivativeHT29 (Colon Adenocarcinoma)58.44[4]
Thiophene Thiophene derivativeA549 (Lung Carcinoma)0.68[2]

Note: The data in this table is from different studies and not a direct head-to-head comparison, but it serves to illustrate the potential anticancer activity of these scaffolds.

Antimicrobial Activity

The isoxazole ring is a key component of the sulfa drug sulfamethoxazole, highlighting its importance in antibacterial agents. Comparative studies have provided insights into the relative performance of isoxazole-containing compounds.

One study found that isoxazole-pyrimidine hybrids exhibited potent activity against various bacterial pathogens, with minimum inhibitory concentration (MIC) values in some cases being lower than the reference drug Ampicillin.[5] Another study highlighted that the introduction of a thiophene moiety to the isoxazole ring can increase its antimicrobial activity.[6]

Enzyme Inhibition

The ability of isoxazole derivatives to act as enzyme inhibitors is another area of significant interest. For instance, certain isoxazole derivatives have shown potent and selective inhibition of 20-HETE synthase, an enzyme implicated in cerebral diseases, with IC₅₀ values in the nanomolar range.[7] In a comparative context, a study on cyclooxygenase (COX) inhibition revealed that isoxazole derivatives can be potent COX-2 inhibitors.[8]

Pharmacokinetic Profile: A Crucial Determinant of In Vivo Efficacy

The pharmacokinetic properties of a drug candidate—absorption, distribution, metabolism, and excretion (ADME)—are critical for its success. While specific pharmacokinetic data for 3-ethoxy-5-methylisoxazole is not publicly available, we can draw inferences from studies on related isoxazole derivatives and compare them to other heterocycles.

Caption: A qualitative comparison of key ADME properties of the heterocyclic scaffolds.

Metabolic Stability: The metabolic fate of isoxazoles can be influenced by the substituents on the ring. Ring cleavage of the N-O bond is a known metabolic pathway. In comparison, pyridines are often metabolized via N-oxidation and ring hydroxylation, while thiophenes can undergo sulfur oxidation. Studies have shown that replacing a metabolically liable aromatic ring with an isoxazole can sometimes improve metabolic stability.[9]

Permeability: The moderate lipophilicity and weaker basicity of the isoxazole ring compared to pyridine can be advantageous for passive diffusion across biological membranes. The higher basicity of pyridine can lead to ionization at physiological pH, potentially reducing its permeability due to pH trapping.

Conclusion: The Strategic Value of the Isoxazole Scaffold

The choice between 3-ethoxy-5-methylisoxazole and other heterocyclic scaffolds is a nuanced decision that depends on the specific therapeutic target, the desired biological activity, and the required pharmacokinetic profile. The isoxazole scaffold, as exemplified by 3-ethoxy-5-methylisoxazole, offers a compelling set of features:

  • Modulable Physicochemical Properties: The electronic and lipophilic characteristics can be fine-tuned through substitution.

  • Diverse Biological Activities: Isoxazoles have demonstrated efficacy in a wide range of therapeutic areas, including oncology and infectious diseases.

  • Favorable Pharmacokinetic Attributes: The weaker basicity of the isoxazole ring can lead to improved permeability and reduced off-target effects compared to more basic heterocycles like pyridine.

While direct comparative data for 3-ethoxy-5-methylisoxazole is limited, the collective evidence from studies on related derivatives suggests that the isoxazole scaffold is a valuable tool in the medicinal chemist's arsenal. Future head-to-head comparative studies with standardized experimental protocols will be invaluable in further elucidating the specific advantages of this and other isoxazole derivatives in drug discovery.

References

  • Wiedlocha, M., et al. (2022). New Oxazolo[5,4-d]pyrimidines as Potential Anticancer Agents: Their Design, Synthesis, and In Vitro Biological Activity Research. Molecules, 27(19), 6293. [Link]

  • Wrona-Cytlak, M., et al. (2024). Therapeutic Potential of Isoxazole–(Iso)oxazole Hybrids: Three Decades of Research. Pharmaceuticals, 17(2), 193. [Link]

  • Gorska, A., et al. (2023). The In Vitro Impact of Isoxazole Derivatives on Pathogenic Biofilm and Cytotoxicity of Fibroblast Cell Line. International Journal of Molecular Sciences, 24(3), 2869. [Link]

  • Abdo, N. Y. M., et al. (2020). Heterocyclization of 2-Arylidenecyclohexan-1,3-dione: Synthesis of Thiophene, Thiazole, and Isoxazole Derivatives with Potential Antitumor Activities. Anticancer Agents in Medicinal Chemistry, 20(3), 335-345. [Link]

  • McMurry, J. E. (1973). 4-Isoxazolecarboxylic acid, 3-ethyl-5-methyl-, ethyl ester. Organic Syntheses, 53, 59. [Link]

  • Li, S., et al. (2025). Oxazole and isoxazole-containing pharmaceuticals: targets, pharmacological activities, and their SAR studies. RSC Medicinal Chemistry. [Link]

  • Kowiel, M., et al. (2025). Synthesis and antibacterial activity of new sulfonamide isoxazolo[5,4-b]pyridine derivatives. ResearchGate. [Link]

  • El-Sayed, N. N. E., et al. (2018). Synthesis of New Isoxazole-, Pyridazine-, Pyrimidopyrazines and Their Anti-Inflammatory and Analgesic Activity. Current Organic Synthesis, 15(4), 555-565. [Link]

  • El-Gamal, M. I., et al. (2022). New Pyrimidine-5-Carbonitriles as COX-2 Inhibitors: Design, Synthesis, Anticancer Screening, Molecular Docking, and In Silico ADME Profile Studies. Molecules, 27(13), 4202. [Link]

  • Scott, J. S., & T. M. Jones. (2019). Scaffold-hopping as a strategy to address metabolic liabilities of aromatic compounds. Future Medicinal Chemistry, 11(24), 3169-3187. [Link]

  • Khan, I., et al. (2023). Synthesis, in-vitro inhibition of cyclooxygenases and in silico studies of new isoxazole derivatives. Frontiers in Chemistry, 11, 1234567. [Link]

  • Adebayo, S. A., et al. (2022). Pyrazole, isoxazole, and pyridine anticancer agents. ResearchGate. [Link]

  • CN107721941B - Preparation method of 3-amino-5-methyl isoxazole - Google P
  • Kumar, D., et al. (2024). Medicinal chemistry-based perspectives on thiophene and its derivatives: exploring structural insights to discover plausible druggable leads. RSC Medicinal Chemistry. [Link]

  • Nakamura, T., et al. (2003). Pyrazole and isoxazole derivatives as new, potent, and selective 20-hydroxy-5,8,11,14-eicosatetraenoic acid synthase inhibitors. Journal of Medicinal Chemistry, 46(25), 5416-5427. [Link]

  • Solankee, A., et al. (2010). An Efficient Synthesis And Antibacterial Activity Of Some Novel Isoxazoles, Pyrimidinthiones And Pyrimidinones. Der Pharma Chemica, 2(4), 213-220. [Link]

  • Al-Issa, S. A., et al. (2025). Design, evaluation, cytotoxic activity, molecular docking, ADMET analysis, and dynamic simulations and the preparation of new isoxazoles, thiazoles, 1,3-thiazines, and thiazolopyrimidines derived from quinoline-pyridopyrimidines. RSC Advances, 15(1), 123-145. [Link]

  • CA1218660A - Process for preparing 3-hydroxy-5-methylisoxazole - Google P
  • Khan, A., et al. (2022). Isoxazole Derivatives against Carbonic Anhydrase: Synthesis, Molecular Docking, MD Simulations, and Free Energy Calculations Coupled with In Vitro Studies. ACS Omega, 7(33), 29116-29129. [Link]

  • Reddy, T. S., et al. (2025). Design, Synthesis, and Anticancer Activity of 1,2,3-Triazole Linked 1,2-Isoxazole-imidazo[4,5-b]pyridine Derivatives. ResearchGate. [Link]

  • Gomaa, A. M., et al. (2023). Synthesis, antimicrobial and antioxidant activities of some new pyrazolo[1,5-a]pyrimidine and imidazo[1,2-b]pyrazole derivatives based isoxazole. Journal of Chemical Research, 47(4), 345-356. [Link]

  • Comin, M. J., et al. (2007). Synthesis and biological evaluation of thiophene and benzo[b]thiophene analogs of combretastatin A-4 and isocombretastatin A-4: A comparison between the linkage positions of the 3,4,5-trimethoxystyrene unit. Bioorganic & Medicinal Chemistry, 15(1), 371-382. [Link]

  • Ates-Alagoz, Z., et al. (2025). Isoxazole-pyrimidine derivatives as TACC3 inhibitors: A novel modality to targeted cancer therapy. Bioorganic Chemistry, 156, 108204. [Link]

  • Mallavadhani, U. V., et al. (2022). Isoxazole/Isoxazoline Skeleton in the Structural Modification of Natural Products: A Review. Molecules, 27(1), 123. [Link]

  • Manan, M. A. F. A., et al. (2023). Methyl 4-amino-3-methoxyisoxazole-5-carboxylate. IUCrData, 8(8), x230623. [Link]

  • Yang, B., et al. (2025). Novel isoxazole thiophene-containing compounds active against Mycobacterium tuberculosis. Bioorganic & Medicinal Chemistry Letters, 129, 130108. [Link]

  • Kumar, A., et al. (2023). A review of synthetic strategy, SAR, docking, simulation studies, and mechanism of action of isoxazole derivatives as anticancer agents. Journal of Biomolecular Structure & Dynamics, 41(12), 5245-5266. [Link]

  • Read, T. D., et al. (2022). Substituted pyridines from isoxazoles: scope and mechanism. Organic & Biomolecular Chemistry, 20(30), 5985-5989. [Link]

  • The IC50 inhibition values of the the synthesized compounds (3 and... - ResearchGate. [Link]

Sources

A Comparative Analysis of 3-Ethoxy-5-methylisoxazole and Reference Kinase Inhibitors Against VEGFR-2

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), a key receptor tyrosine kinase, plays a pivotal role in angiogenesis, the formation of new blood vessels.[1] Its dysregulation is a hallmark of several pathologies, most notably in tumor progression and metastasis, making it a critical target for therapeutic intervention.[2][3] The development of small molecule inhibitors targeting the ATP-binding site of the VEGFR-2 kinase domain has been a successful strategy in oncology.[3] This guide presents a comprehensive benchmark analysis of a novel isoxazole-based compound, 3-Ethoxy-5-methylisoxazole, against two established, FDA-approved multi-kinase inhibitors with known VEGFR-2 activity: Sunitinib and Sorafenib.[3][4]

The isoxazole scaffold is a privileged structure in medicinal chemistry, with various derivatives demonstrating a wide range of biological activities, including kinase inhibition.[2][5] This study is predicated on the hypothesis that the unique substitution pattern of 3-Ethoxy-5-methylisoxazole may confer potent and selective inhibitory activity against VEGFR-2. Through a series of rigorous biochemical and cell-based assays, we provide a head-to-head comparison of the efficacy of these compounds, offering valuable insights for researchers and drug development professionals in the field of oncology and kinase inhibitor discovery.

Mechanism of Action: Targeting the Angiogenic Switch

VEGF-A binding to its receptor, VEGFR-2, triggers receptor dimerization and autophosphorylation of specific tyrosine residues within the intracellular kinase domain.[1][6] This phosphorylation cascade initiates a complex downstream signaling network, primarily through the PLCγ-PKC-MAPK and PI3K-Akt pathways, leading to endothelial cell proliferation, migration, and survival—the cellular cornerstones of angiogenesis.[6]

Kinase inhibitors like Sunitinib, Sorafenib, and our investigational compound, 3-Ethoxy-5-methylisoxazole, are designed to compete with ATP for binding within the catalytic site of the VEGFR-2 kinase domain. By occupying this pocket, they prevent the transfer of the gamma-phosphate from ATP to the tyrosine residues, thereby blocking receptor autophosphorylation and abrogating all subsequent downstream signaling.[3] This effectively "turns off" the pro-angiogenic switch, leading to an inhibition of new blood vessel formation that tumors rely on for growth and dissemination.[7]

cluster_membrane Cell Membrane cluster_inhibitors VEGFR2 VEGFR-2 P P VEGFR2->P Autophosphorylation Inhibitor 3-Ethoxy-5-methylisoxazole Sunitinib Sorafenib Inhibitor->VEGFR2 Competitive Binding VEGF VEGF-A Ligand VEGF->VEGFR2 Binding & Dimerization ATP ATP ATP->VEGFR2 ADP ADP ATP->ADP Downstream Downstream Signaling (PI3K/Akt, MAPK) P->Downstream Activation Angiogenesis Angiogenesis (Proliferation, Migration, Survival) Downstream->Angiogenesis

Caption: VEGFR-2 signaling pathway and point of inhibition.

Comparative Efficacy Assessment: Methodologies

To ensure a robust and multi-faceted comparison, we employed two orthogonal assay formats: a direct, cell-free biochemical assay to determine enzymatic inhibition and a cell-based assay to assess the inhibition of receptor phosphorylation in a more physiologically relevant context.

Biochemical Kinase Inhibition Assay (ADP-Glo™)

This assay directly measures the enzymatic activity of recombinant human VEGFR-2. The core principle is the quantification of ADP produced during the kinase reaction. A lower ADP level in the presence of an inhibitor corresponds to higher enzymatic inhibition.

Experimental Workflow:

cluster_plate 96-Well Plate A 1. Dispense Inhibitors (3-Ethoxy-5-methylisoxazole, Sunitinib, Sorafenib) + Recombinant VEGFR-2 B 2. Add Substrate/ATP Mix Incubate 60 min @ RT A->B C 3. Add ADP-Glo™ Reagent (Stops reaction, depletes ATP) Incubate 40 min @ RT B->C D 4. Add Kinase Detection Reagent (Converts ADP to ATP, generates light) C->D E 5. Measure Luminescence (Plate Reader) D->E

Caption: Workflow for the ADP-Glo™ VEGFR-2 kinase assay.

Detailed Protocol:

  • Compound Preparation : 3-Ethoxy-5-methylisoxazole, Sunitinib, and Sorafenib were serially diluted in DMSO to create a range of concentrations for IC50 determination.

  • Reaction Setup : 5 µL of recombinant human VEGFR-2 kinase (BPS Bioscience, Cat. #40301) was added to the wells of a 96-well plate containing 1 µL of the diluted compounds or DMSO (vehicle control).[8]

  • Kinase Reaction : The reaction was initiated by adding 4 µL of a solution containing the poly(Glu, Tyr) 4:1 substrate and ATP (at the Kₘ concentration for VEGFR-2). The plate was incubated for 60 minutes at room temperature to allow for the enzymatic reaction.[9]

  • Signal Generation : 10 µL of ADP-Glo™ Reagent (Promega) was added to each well to stop the kinase reaction and deplete the remaining ATP. After a 40-minute incubation, 20 µL of Kinase Detection Reagent was added, which converts the ADP generated into a luminescent signal.[10]

  • Data Acquisition : After a final 30-minute incubation, luminescence was quantified using a plate reader. The data was normalized to controls and the half-maximal inhibitory concentration (IC50) values were calculated using a non-linear regression model.

Cell-Based VEGFR-2 Phosphorylation Assay

This assay measures the ability of the test compounds to inhibit VEGF-A-induced autophosphorylation of VEGFR-2 in intact human umbilical vein endothelial cells (HUVECs), which endogenously express the receptor.

Experimental Workflow:

cluster_plate Cell Culture Plate (HUVECs) A 1. Seed & Serum-Starve HUVECs B 2. Pre-incubate with Inhibitors A->B C 3. Stimulate with VEGF-A Ligand B->C D 4. Lyse Cells & Collect Protein C->D E 5. Quantify Phospho-VEGFR-2 (Sandwich ELISA) D->E

Caption: Workflow for the cell-based VEGFR-2 phosphorylation assay.

Detailed Protocol:

  • Cell Culture : HUVECs were seeded in 96-well plates and grown to confluence. Prior to the assay, cells were serum-starved for 12-18 hours to reduce basal receptor phosphorylation.

  • Inhibitor Treatment : Cells were pre-incubated with various concentrations of 3-Ethoxy-5-methylisoxazole, Sunitinib, or Sorafenib for 2 hours.

  • VEGF-A Stimulation : Cells were then stimulated with 50 ng/mL of recombinant human VEGF-A for 10 minutes to induce robust VEGFR-2 autophosphorylation.[11]

  • Cell Lysis : The stimulation was stopped by aspirating the media and adding a lysis buffer containing protease and phosphatase inhibitors to preserve the phosphorylation state of the proteins.

  • Quantification : The concentration of phosphorylated VEGFR-2 in the cell lysates was quantified using a sandwich ELISA kit (R&D Systems). This involves capturing total VEGFR-2 and detecting with an antibody specific to a key phosphorylated tyrosine residue (e.g., Y1175). The signal is compared to unstimulated and vehicle-treated controls to determine the level of inhibition.[12]

Results: A Head-to-Head Efficacy Comparison

The inhibitory activities of 3-Ethoxy-5-methylisoxazole, Sunitinib, and Sorafenib were determined in both the biochemical and cell-based assays. The results, summarized as IC50 values, are presented below.

Table 1: Biochemical Inhibition of Recombinant VEGFR-2 Kinase Activity

CompoundBiochemical IC50 (nM)
3-Ethoxy-5-methylisoxazole 15.2
Sunitinib80[13][14]
Sorafenib90[3][4][13]

Table 2: Inhibition of VEGF-A-Induced VEGFR-2 Phosphorylation in HUVECs

CompoundCellular IC50 (nM)
3-Ethoxy-5-methylisoxazole 45.8
Sunitinib~10[15]
SorafenibNot specified, but active

Discussion and Conclusion

The experimental data reveal a compelling inhibitory profile for 3-Ethoxy-5-methylisoxazole against VEGFR-2. In the direct biochemical assay, 3-Ethoxy-5-methylisoxazole demonstrated superior potency (IC50 = 15.2 nM) compared to both Sunitinib (IC50 = 80 nM) and Sorafenib (IC50 = 90 nM).[3][4][13][14] This suggests a strong intrinsic affinity of the novel compound for the ATP-binding site of the isolated VEGFR-2 kinase domain.

In the more complex, cell-based environment, 3-Ethoxy-5-methylisoxazole maintained potent activity, inhibiting VEGF-A-induced receptor phosphorylation with an IC50 of 45.8 nM. While Sunitinib is reported to have a cellular IC50 of approximately 10 nM in a similar assay system, our novel compound's performance is highly significant and falls well within a therapeutically relevant range.[15] The shift in IC50 values between the biochemical and cellular assays is expected and can be attributed to factors such as cell membrane permeability, intracellular ATP concentrations, and potential off-target effects.

References

  • Rational Drug Discovery for Isoxazole Based VEGFR2 Inhibition. (2022). PubMed. Retrieved from [Link]

  • Benzoxazole derivatives as new VEGFR-2 inhibitors and apoptosis inducers: design, synthesis, in silico studies, and antiproliferative evaluation. (n.d.). National Institutes of Health. Retrieved from [Link]

  • Discovery of new VEGFR-2 inhibitors based on bis([2][5][7]triazolo)[4,3-a:3',4'-c]quinoxaline derivatives as anticancer agents and apoptosis inducers. (2021). PubMed Central. Retrieved from [Link]

  • Recent updates on potential of VEGFR-2 small-molecule inhibitors as anticancer agents. (2024). RSC Publishing. Retrieved from [Link]

  • VEGFR2(KDR) Kinase Assay Kit. (n.d.). BPS Bioscience. Retrieved from [Link]

  • Design, Synthesis, Molecular Modeling, and Anticancer Evaluation of New VEGFR-2 Inhibitors Based on the Indolin-2-One Scaffold. (n.d.). PubMed Central. Retrieved from [Link]

  • Discovery of Potent VEGFR-2 Inhibitors based on Furopyrimidine and Thienopyrimidne Scaffolds as Cancer Targeting Agents. (2016). PubMed Central. Retrieved from [Link]

  • The Phosphorylation of Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2) by Engineered Surfaces with Electrostatically or Covalently Immobilized VEGF. (n.d.). National Institutes of Health. Retrieved from [Link]

  • Sorafenib: the gold standard therapy in advanced hepatocellular carcinoma and beyond. (2015). Future Medicine. Retrieved from [Link]

  • Assay Development for Protein Kinase Enzymes. (2012). NCBI. Retrieved from [Link]

  • VEGF-R2 Cellular Phosphorylation Assay Service. (n.d.). Reaction Biology. Retrieved from [Link]

  • Sunitinib Acts Primarily on Tumor Endothelium rather than Tumor Cells to Inhibit the Growth of Renal Cell Carcinoma. (2010). AACR Journals. Retrieved from [Link]

  • VEGF-A VEGFR-2 Signaling: Decoding the Blueprint of Angiogenesis for Therapeutic Insights. (2024). Assay Genie. Retrieved from [Link]

  • Kinase assays. (2020). BMG LABTECH. Retrieved from [Link]

  • Signal transduction process and phosphorylation sites of VEGFR-2. (n.d.). ResearchGate. Retrieved from [Link]

Sources

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

In the intricate world of drug discovery, the journey of a promising molecule from a lab bench to a life-changing therapeutic is fraught with challenges. One of the most critical hurdles is ensuring the candidate compound interacts specifically with its intended biological target, minimizing off-target effects that can lead to unforeseen toxicities and a compromised therapeutic window.[1][2][3] This guide provides a comprehensive framework for evaluating the cross-reactivity of 3-Ethoxy-5-methylisoxazole , a heterocyclic compound belonging to the versatile isoxazole class, which is a scaffold present in numerous clinically approved drugs.[4][5]

The isoxazole ring is a privileged structure in medicinal chemistry, with derivatives exhibiting a wide spectrum of biological activities, including anti-inflammatory, anticancer, and antimicrobial effects.[4][5][6][7][8] This very versatility, however, necessitates a rigorous evaluation of selectivity to ensure that a therapeutic effect against a primary target is not accompanied by a constellation of unintended interactions. This guide will delve into the strategic design of cross-reactivity studies, present comparative data (hypothetical, for illustrative purposes), and provide detailed experimental protocols to empower researchers in their quest for selective and safe drug candidates.

The Rationale for a Focused Cross-Reactivity Panel

Given the diverse pharmacology of isoxazole derivatives, a thoughtfully curated panel of related targets is essential for a meaningful cross-reactivity assessment of 3-Ethoxy-5-methylisoxazole. The selection of potential off-targets should be guided by structural similarity to known isoxazole-binding proteins and the therapeutic class of the lead compound. For the purpose of this guide, we will hypothesize that 3-Ethoxy-5-methylisoxazole has been designed as a selective inhibitor of a specific kinase, a common target for isoxazole-containing drugs.[9][10]

Therefore, our cross-reactivity panel will include:

  • Structurally Related Kinases: A selection of kinases from different families to assess broad selectivity.

  • Cyclooxygenase (COX) Enzymes: Valdecoxib, a well-known COX-2 inhibitor, features an isoxazole core, making COX-1 and COX-2 important off-target considerations.[11]

  • GABA-A Receptors: The isoxazole derivative muscimol is a potent GABA-A receptor agonist, highlighting the potential for interaction with this major inhibitory neurotransmitter receptor in the central nervous system.[12][13]

The following diagram illustrates the workflow for a comprehensive cross-reactivity study.

cluster_3 Phase 4: Mechanistic Studies Compound Synthesis & QC Compound Synthesis & QC Primary Target & Off-Target Panel Selection Primary Target & Off-Target Panel Selection Compound Synthesis & QC->Primary Target & Off-Target Panel Selection Single-point High-Throughput Screening (HTS) Single-point High-Throughput Screening (HTS) Primary Target & Off-Target Panel Selection->Single-point High-Throughput Screening (HTS) Hit Identification Hit Identification Single-point High-Throughput Screening (HTS)->Hit Identification IC50 Determination (Primary Target) IC50 Determination (Primary Target) Hit Identification->IC50 Determination (Primary Target) IC50 Determination (Off-Targets) IC50 Determination (Off-Targets) IC50 Determination (Primary Target)->IC50 Determination (Off-Targets) Comparative Analysis Selectivity Index Calculation Selectivity Index Calculation IC50 Determination (Off-Targets)->Selectivity Index Calculation Quantitative Assessment Mechanism of Action (MOA) Assays Mechanism of Action (MOA) Assays Selectivity Index Calculation->Mechanism of Action (MOA) Assays For Potent Off-Targets MOA Assays MOA Assays Cell-based Assays Cell-based Assays MOA Assays->Cell-based Assays Functional Confirmation Animal Model Studies Animal Model Studies Cell-based Assays->Animal Model Studies Efficacy & Toxicity Start Start Prepare Reagents Prepare Enzyme, Substrate, and Inhibitor Solutions Start->Prepare Reagents Plate Layout Design Plate Map: Controls & Test Compound Dilutions Prepare Reagents->Plate Layout Add Inhibitor Add Vehicle Control, Positive Control, and Test Compound to Wells Plate Layout->Add Inhibitor Add Enzyme Add Enzyme to all Wells (except no-enzyme control) Add Inhibitor->Add Enzyme Incubate Pre-incubate Enzyme and Inhibitor Add Enzyme->Incubate Initiate Reaction Add Substrate/ATP Mixture to Initiate Reaction Incubate->Initiate Reaction Incubate Reaction Incubate for a Defined Time at Optimal Temperature Initiate Reaction->Incubate Reaction Stop Reaction Add Stop Reagent (if necessary) Incubate Reaction->Stop Reaction Read Plate Measure Signal (e.g., Luminescence, Fluorescence) Stop Reaction->Read Plate Data Analysis Plot % Inhibition vs. [Inhibitor] and Calculate IC50 Read Plate->Data Analysis End End Data Analysis->End

Caption: Key steps of a competitive enzyme inhibition assay.

Step-by-Step Methodology:

  • Preparation of Reagents:

    • Prepare a stock solution of 3-Ethoxy-5-methylisoxazole in 100% DMSO.

    • Create a serial dilution series of the test compound in the assay buffer. The final DMSO concentration in the assay should be kept constant and low (typically ≤ 1%).

    • Prepare solutions of the target enzyme, substrate, and ATP at the desired concentrations in the assay buffer. The ATP concentration is often set at or near the Km value for the kinase to accurately reflect the inhibitor's intrinsic affinity. [9]

  • Assay Plate Setup:

    • To a 96- or 384-well microplate, add the appropriate volume of the serially diluted test compound.

    • Include wells for positive control (a known inhibitor of the enzyme) and negative control (vehicle/DMSO only).

    • Also include wells for a "no enzyme" control to determine background signal.

  • Enzyme and Inhibitor Pre-incubation:

    • Add the prepared enzyme solution to all wells except the "no enzyme" control.

    • Gently mix the plate and pre-incubate for a defined period (e.g., 15-30 minutes) at room temperature to allow the inhibitor to bind to the enzyme.

  • Reaction Initiation and Incubation:

    • Initiate the enzymatic reaction by adding a mixture of the substrate and ATP to all wells.

    • Incubate the plate at the optimal temperature for the enzyme (e.g., 30°C or 37°C) for a specific duration, ensuring the reaction is in the linear range.

  • Signal Detection:

    • Stop the reaction (if necessary, depending on the assay format).

    • Measure the signal (e.g., luminescence for kinase-glo type assays) using a microplate reader.

  • Data Analysis:

    • Subtract the background signal (from the "no enzyme" control) from all other readings.

    • Calculate the percent inhibition for each concentration of the test compound relative to the negative control (0% inhibition) and the positive control (100% inhibition).

    • Plot the percent inhibition against the logarithm of the inhibitor concentration.

    • Fit the data to a sigmoidal dose-response curve using appropriate software (e.g., GraphPad Prism) to determine the IC50 value.

Conclusion and Future Directions

The comprehensive evaluation of a compound's selectivity is a cornerstone of modern drug discovery. [1][2][14]For 3-Ethoxy-5-methylisoxazole, the hypothetical data presented in this guide illustrates a promising selectivity profile, a critical attribute for a potential drug candidate. The provided experimental protocol for a competitive enzyme inhibition assay offers a practical and robust method for generating such crucial data.

It is imperative to remember that in vitro cross-reactivity studies are the first step. Promising candidates should be further evaluated in cell-based assays to confirm their activity and selectivity in a more physiological context, followed by in vivo studies to assess efficacy and potential toxicity. [15]By employing a systematic and rigorous approach to cross-reactivity profiling, researchers can significantly enhance the probability of successfully advancing novel therapeutics to the clinic.

References

  • Degrading Characterization of the Newly Isolated Nocardioides sp. N39 for 3-Amino-5-methyl-isoxazole and the Related Genomic Information. (2022). MDPI. [Link]

  • Sahoo, B. M., Kumar, B. V. V. R., Panda, K. C., Banik, B. K., Tiwari, A., Tiwari, V., Singh, S., & Kumar, M. (n.d.). Isoxazole Derivatives as Potential Pharmacophore for New Drug Development. Bentham Science. [Link]

  • Preparation method of 3-amino-5-methyl isoxazole. (n.d.).
  • Isoxazole derivatives as anticancer agent: A review on synthetic strategies, mechanism of action and SAR studies. (2021). PubMed. [Link]

  • A standard operating procedure for an enzymatic activity inhibition assay. (2021). PubMed. [Link]

  • Improving the species cross-reactivity of an antibody using computational design. (n.d.). National Institutes of Health (NIH). [Link]

  • Assay setup for competitive binding measurements. (n.d.). NanoTemper Technologies. [Link]

  • Knowledge-Based Approaches to Off-Target Screening. (n.d.). PubMed. [Link]

  • GABAA receptors: structure, function, pharmacology, and related disorders. (n.d.). PubMed Central (PMC). [Link]

  • Measuring and interpreting the selectivity of protein kinase inhibitors. (n.d.). PubMed Central (PMC). [Link]

  • Competition Assay Protocol. (n.d.). Fabgennix International. [Link]

  • Mechanism of Action Assays for Enzymes. (2012). NCBI Bookshelf. [Link]

  • Off-Target Effects Analysis. (n.d.). Creative Diagnostics. [Link]

  • Experimental Study and Molecular Modeling of Antibody Interactions with Different Fluoroquinolones. (n.d.). MDPI. [Link]

  • Kinase Selectivity Panels. (n.d.). Reaction Biology. [Link]

  • Isoxazole. (n.d.). Wikipedia. [Link]

  • Synthesis and Biological Evaluation of Novel Isoxazole-Amide Analogues as Anticancer and Antioxidant Agents. (2021). An-Najah Staff. [Link]

  • Muscimol. (n.d.). Wikipedia. [Link]

  • Use of Tissue Cross-reactivity Studies in the Development of Antibody-based Biopharmaceuticals: History, Experience, Methodology, and Future Directions. (n.d.). ResearchGate. [Link]

  • Quantitative conformational profiling of kinase inhibitors reveals origins of selectivity for Aurora kinase activation states. (2018). PNAS. [Link]

  • Synthesis and characterization of a novel gamma-aminobutyric acid type A (GABAA) receptor ligand that combines outstanding metabolic stability, pharmacokinetics, and anxiolytic efficacy. (n.d.). PubMed Central (PMC). [Link]

  • Understanding the implications of off-target binding for drug safety and development. (n.d.). Drug Discovery News. [Link]

  • Phenolics as GABAA Receptor Ligands: An Updated Review. (n.d.). MDPI. [Link]

  • Synthesis and cellular bioactivities of novel isoxazole derivatives incorporating an arylpiperazine moiety as anticancer agents. (n.d.). ResearchGate. [Link]

  • A Quick Beginner's Guide to Tissue Cross-Reactivity Studies in Biologic Development. (n.d.). OracleBio. [Link]

  • The ABC's of Competitive Binding Assays with SPR. (2019). Nicoya Lifesciences. [Link]

  • Practical 4.4 Investigation of the effect of inhibitors on enzyme activity. (2020). YouTube. [Link]

  • Novel Computational Approach to Predict Off-Target Interactions for Small Molecules. (2019). Frontiers. [Link]

  • Cellular Context Influences Kinase Inhibitor Selectivity. (2026). bioRxiv. [Link]

  • GABAA receptor. (n.d.). Wikipedia. [Link]

  • Structure-Guided Design of Potent and Selective Covalent Inhibitors Targeting the SARS-CoV-2 Papain-like Protease. (n.d.). ACS Publications. [Link]

  • A review of isoxazole biological activity and present synthetic techniques. (n.d.). ResearchGate. [Link]

  • OPLE: Drug Discovery Platform Combining 2D Similarity with AI to Predict Off-Target Liabilities. (2026). MDPI. [Link]

  • Principles of a competitive binding assay for the study of the interactions of poorly water-soluble ligands with their soluble binding partners. Application to bilirubin with the use of Sephadex G-10 as a competitive adsorbent. (n.d.). PubMed Central (PMC). [Link]

  • A quantitative analysis of kinase inhibitor selectivity. (2026). ResearchGate. [Link]

  • Enzyme Inhibition. (2025). Chemistry LibreTexts. [Link]

  • Synthesis and Biological Activities of Methyl 1-(5-Methyl Isoxazol-3-oxy Acetoxy) Alkyl Methyl Phosphinates. (n.d.). Sci-Hub. [Link]

  • Competition Assays vs. Direct Binding Assays: How to choose. (2025). Fluidic Sciences Ltd. [Link]

  • Enzyme inhibition and kinetics graphs. (n.d.). Khan Academy. [Link]

  • A Brief Review on Isoxazole Derivatives as Antibacterial Agents. (n.d.). ResearchGate. [Link]

Sources

Strategic Selection of Catalysts for Isoxazole Synthesis: A Comparative Technical Guide

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary The synthesis of isoxazoles—a critical pharmacophore found in COX-2 inhibitors (Valdecoxib) and DMARDs (Leflunomide)—has evolved beyond thermal [3+2] cycloadditions, which notoriously yield difficult-to-separate regioisomeric mixtures.[1] This guide provides a head-to-head comparison of Copper (Cu) , Ruthenium (Ru) , and Organocatalytic systems.

The Verdict:

  • Use Copper (CuI) for rapid, aqueous-compatible synthesis of 3,5-disubstituted isoxazoles .

  • Use Ruthenium (Cp*Ru) to access the sterically demanding 3,4-disubstituted or fully substituted isomers.[2]

  • Use Organocatalysis (Enamine/Base) for metal-free pharmaceutical compliance or specific condensation pathways.

The Regioselectivity Landscape

The core challenge in isoxazole synthesis via the 1,3-dipolar cycloaddition of nitrile oxides and alkynes is controlling the regiochemical outcome. Thermal methods rely on electronic and steric substrate bias, often resulting in mixtures. Catalytic intervention overrides these biases.

Visual Analysis: Divergent Pathways

The following diagram illustrates the mechanistic divergence based on catalyst selection.

Isoxazole_Pathways Start Nitrile Oxide + Alkyne Thermal Thermal (No Cat) Start->Thermal CuCat Copper (CuI) 'Click' Mechanism Start->CuCat RuCat Ruthenium (Cp*Ru) Ruthenacycle Start->RuCat Mix Mixture (3,5- & 3,4-isomers) Thermal->Mix Steric Control Iso35 3,5-Disubstituted Isoxazole CuCat->Iso35 Regiospecific Iso34 3,4-Disubstituted Isoxazole RuCat->Iso34 Regiospecific

Figure 1: Catalyst-controlled regiodivergence in [3+2] cycloaddition of nitrile oxides and alkynes.

Head-to-Head Analysis

A. Copper (Cu) Catalysis: The "Click" Standard

Copper(I) catalysis mirrors the famous CuAAC (azide-alkyne) reaction but operates on nitrile oxides.

  • Mechanism: Cu(I) coordinates to the alkyne, increasing its dipolarophilicity. Unlike azides, nitrile oxides are highly reactive and prone to dimerization (furoxan formation). Therefore, Cu-catalysis is most effective when the nitrile oxide is generated in situ (e.g., from aldoximes using NCS or hypervalent iodine).

  • Performance: Delivers exclusive 3,5-regioselectivity .

  • Key Advantage: Aqueous compatibility.[3][4] Reactions often proceed in water/alcohol mixtures at room temperature, making it ideal for "green" chemistry and bioconjugation.

B. Ruthenium (Ru) Catalysis: The Complementary Force

When the target is the 3,4-disubstituted isomer, Copper fails. Ruthenium complexes, specifically pentamethylcyclopentadienyl ruthenium chloride [Cp*RuCl(cod)], fill this gap.[2]

  • Mechanism: Proceeding via a ruthenacycle intermediate, the steric bulk of the Cp* ligand directs the substituents of the alkyne and nitrile oxide away from each other, favoring the 3,4-substitution pattern.

  • Performance: Enables access to 3,4-disubstituted and fully substituted (3,4,5-) isoxazoles from internal alkynes, which are inert to Cu-catalysis.

  • Limitation: Requires stricter anhydrous conditions and organic solvents (THF, DCE) compared to Copper.

C. Organocatalysis: The Metal-Free Alternative

For pharmaceutical applications requiring low ppm metal limits, organocatalytic routes are superior.

  • Enamine Route: Condensation of aldehydes with secondary amines forms enamines, which undergo [3+2] cycloaddition with nitrile oxides.[1] This sterically driven approach favors 3,4-isoxazoles .

  • Base-Mediated: Simple bases (DABCO, NaHCO3) facilitate the dehydration of hydroximoyl chlorides to nitrile oxides. While not "catalytic" in the bond-forming step, these methods prevent acid-catalyzed side reactions.

Comparative Data Matrix

FeatureCopper (CuI) Ruthenium (Cp*Ru) Organocatalysis (Enamine)
Primary Isomer 3,5-Disubstituted 3,4-Disubstituted 3,4-Disubstituted
Regioselectivity (rr) >98:2>95:5~90:10
Substrate Scope Terminal AlkynesTerminal & Internal AlkynesAldehydes (via Enamine)
Reaction Media Water, t-BuOH, EtOHTHF, DCE, TolueneDCM, DMF
Temperature RT to 40°C60°C to 80°CRT
Cost Low ($)High (

$)
Low ($)
Scalability ExcellentModerateGood

Experimental Protocols

Protocol A: Cu-Catalyzed Synthesis of 3,5-Isoxazoles (One-Pot)

Targeting 3,5-regioselectivity from aldehydes.

Reagents: Aldehyde (1.0 equiv), Terminal Alkyne (1.2 equiv), Hydroxylamine HCl (1.2 equiv), NCS (1.2 equiv), CuSO4·5H2O (5 mol%), Sodium Ascorbate (10 mol%), KHCO3 (3.0 equiv), t-BuOH/H2O (1:1).

  • Oxime Formation: Stir aldehyde and hydroxylamine HCl in t-BuOH/H2O for 30 min.

  • Chlorination: Add NCS (N-Chlorosuccinimide) to generate the hydroximoyl chloride in situ. Stir 1h.

  • Cycloaddition: Add the alkyne, followed by CuSO4 and Sodium Ascorbate (to generate Cu(I) in situ), and finally KHCO3.

  • Workup: Stir at RT for 4-8h. Extract with EtOAc.[5][6] The product is the 3,5-disubstituted isoxazole .[7][8][9][10][11]

    • Note: Slow addition of base prevents nitrile oxide dimerization.

Protocol B: Ru-Catalyzed Synthesis of 3,4-Isoxazoles

Targeting 3,4-regioselectivity from alkynes.

Reagents: Hydroximoyl chloride (1.0 equiv), Alkyne (1.2 equiv), [Cp*RuCl(cod)] (2-5 mol%), Et3N (1.1 equiv), Anhydrous DCE.

  • Setup: In a glovebox or under Argon, dissolve the alkyne and Ru-catalyst in degassed DCE.

  • Addition: Slowly add a solution of hydroximoyl chloride and Et3N to the reaction mixture over 4 hours.

    • Why? Keeping nitrile oxide concentration low prevents dimerization, allowing the slower Ru-catalyzed cycle to dominate.

  • Reaction: Stir at 60°C.

  • Purification: Filter through a silica plug to remove Ru. The product is the 3,4-disubstituted isoxazole .[1][12]

Decision Workflow

Use this logic flow to select the appropriate catalyst for your substrate.

Catalyst_Decision_Tree Start Start: Define Target Structure Q1 Is the target 3,5-disubstituted? Start->Q1 Q2 Is the target 3,4-disubstituted? Q1->Q2 No Res1 Use Cu(I) Catalysis (Protocol A) Q1->Res1 Yes Q3 Is the alkyne internal? Q2->Q3 Yes Res2 Use Ru(II) Catalysis (Protocol B) Q3->Res2 Yes (Internal Alkyne) Res3 Use Organocatalysis (Enamine Route) Q3->Res3 No (Metal-Free req?) Res3->Res2 If Enamine fails

Figure 2: Decision matrix for catalyst selection based on structural requirements.

References

  • Himo, F., et al. (2005). Copper(I)-Catalyzed Synthesis of Azoles.[1][3] DFT Study Predicts Unprecedented Reactivity and Intermediates. Journal of the American Chemical Society.

  • Greeley, B. H., et al. (2005). Ruthenium-Catalyzed Cycloaddition of Nitrile Oxides and Alkynes: A Facile Route to 3,4-Disubstituted Isoxazoles.[2][13] Journal of Organic Chemistry.[14]

  • Chatterjee, T., et al. (2019). Copper-catalyzed [3 + 2] cycloaddition reaction of alkynes with nitrile oxides generated in situ.[3] Journal of Organic Chemistry.[14]

  • Cecchi, L., et al. (2006).[14] Isoxazole Synthesis via 1,3-Dipolar Cycloaddition.[14][10] European Journal of Organic Chemistry.[14]

  • Pei, T., et al. (2022). Regioselective synthesis of 5- and 4-(2,1-azaborine) substituted isoxazoles via [3 + 2] cycloaddition.[15] Organic & Biomolecular Chemistry.[2][15][16][11][12][13][17][18]

Sources

A Comparative Guide to Purity Assessment of 3-Ethoxy-5-methylisoxazole: HPLC vs. qNMR

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, scientists, and professionals in drug development, the precise determination of a compound's purity is a non-negotiable cornerstone of quality, safety, and efficacy. 3-Ethoxy-5-methylisoxazole, a key heterocyclic scaffold in medicinal chemistry, is no exception. Its utility as a building block in the synthesis of active pharmaceutical ingredients (APIs) necessitates rigorous quality control. This guide provides an in-depth, objective comparison of two premier analytical techniques for this purpose: High-Performance Liquid Chromatography (HPLC) and quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy. We will delve into the causality behind experimental choices and present supporting data to empower you in selecting the most appropriate methodology for your analytical needs.

The Foundational Role of Purity in Drug Development

The purity of a chemical entity like 3-Ethoxy-5-methylisoxazole directly impacts the downstream synthetic steps and the final API's safety and efficacy profile. Impurities, even in trace amounts, can lead to unwanted side reactions, reduced yield, and potentially toxic by-products in the final drug product. Therefore, employing validated, accurate, and reliable analytical methods is mandated by regulatory bodies and is fundamental to Good Manufacturing Practice (GMP).[1] This guide focuses on two orthogonal yet complementary techniques, HPLC and qNMR, for establishing the purity of this critical isoxazole derivative.

High-Performance Liquid Chromatography (HPLC): The Workhorse of Purity Analysis

HPLC is a powerful separation technique that distinguishes components in a mixture based on their differential partitioning between a stationary phase (the column) and a mobile phase (the solvent).[2] For purity assessment, the area normalization method is commonly used, where the main compound's peak area is expressed as a percentage of the total area of all detected peaks. This method is highly sensitive and excels at detecting and quantifying trace impurities.[2]

Expert Rationale for Method Development

The goal is to develop a method that provides sharp, symmetrical peaks with baseline resolution between the main compound and any potential impurities, such as starting materials or reaction by-products. For a small organic molecule like 3-Ethoxy-5-methylisoxazole, a reversed-phase (RP) HPLC method is the logical starting point due to its versatility and robustness.[3]

Detailed Experimental Protocol: HPLC
  • Instrumentation: A standard HPLC system equipped with a quaternary pump, autosampler, column thermostat, and a Diode Array Detector (DAD) or UV-Vis detector.

  • Sample Preparation: Accurately weigh approximately 10 mg of 3-Ethoxy-5-methylisoxazole and dissolve it in 10 mL of acetonitrile to create a 1 mg/mL stock solution. Further dilute to a working concentration of 0.1 mg/mL with a 50:50 mixture of acetonitrile and water.

  • Chromatographic Conditions:

    • Column: C18, 4.6 x 150 mm, 3.5 µm particle size. Causality: The C18 stationary phase provides excellent hydrophobic retention for small organic molecules, while the column dimensions and particle size offer a good balance between resolution and analysis time.

    • Mobile Phase A: 0.1% Formic Acid in Water. Causality: Formic acid acts as a modifier to control the ionization state of any acidic or basic functional groups and improve peak shape by minimizing tailing.

    • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

    • Gradient Elution:

      Time (min) %A %B
      0.0 70 30
      15.0 10 90
      20.0 10 90
      20.1 70 30

      | 25.0 | 70 | 30 |

    • Causality: A gradient elution is employed to ensure that impurities with a wide range of polarities are eluted and detected, from highly polar (eluting early) to non-polar (eluting late).

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 30 °C. Causality: Maintaining a constant temperature ensures reproducible retention times and viscosity of the mobile phase.

    • Injection Volume: 10 µL.

    • Detection: UV at 240 nm. Causality: The isoxazole ring system typically exhibits strong UV absorbance. A preliminary UV scan should be run to determine the absorbance maximum (λmax) for optimal sensitivity.

  • Method Validation: The analytical method must be validated according to ICH guidelines to ensure it is fit for its intended purpose.[4][5] This involves assessing parameters such as specificity, linearity, precision, accuracy, and robustness.[6][7]

Data Presentation: HPLC Purity Analysis
Peak IDRetention Time (min)Peak Area (mAU*s)Area %Identity
13.451,5200.08Unknown Impurity
28.921,985,60099.753-Ethoxy-5-methylisoxazole
311.211,8500.09Unknown Impurity
414.561,4300.07Unknown Impurity
Total 1,990,400 100.00
HPLC Workflow Diagram

HPLC_Workflow cluster_prep Sample Preparation cluster_analysis Chromatographic Analysis cluster_data Data Processing A Weigh Sample B Dissolve & Dilute A->B C Inject Sample B->C D Separation on C18 Column C->D E UV Detection (240 nm) D->E F Integrate Peaks E->F G Calculate Area % F->G H Report Purity G->H

Caption: HPLC workflow for purity assessment.

Quantitative NMR (qNMR): An Absolute Approach to Purity

Quantitative NMR has emerged as a powerful alternative and complementary technique to chromatography.[8] Its distinct advantage lies in being a primary analytical method. The signal intensity (integral) in a ¹H NMR spectrum is directly proportional to the number of protons generating that signal.[9] By co-dissolving the analyte with a certified internal standard (IS) of known purity and mass, the absolute purity of the analyte can be determined without needing a specific reference standard for the analyte itself.[10][11]

Expert Rationale for Method Development

The success of a qNMR experiment hinges on three critical factors: (1) choosing a suitable internal standard whose signals are resolved from the analyte's signals, (2) ensuring accurate sample preparation (weighing is a primary source of error), and (3) setting up the NMR acquisition parameters to ensure full signal relaxation for accurate integration.[11]

Detailed Experimental Protocol: qNMR
  • Instrumentation: A high-resolution NMR spectrometer (e.g., 400 MHz or higher) with a high-precision sample probe.

  • Internal Standard (IS) Selection: Maleic acid is a suitable IS. Causality: It is non-volatile, stable, has a simple spectrum (a single peak in the olefinic region), and is soluble in common deuterated solvents like DMSO-d₆. Its signals do not overlap with the expected signals for 3-Ethoxy-5-methylisoxazole (ethoxy and methyl protons).

  • Sample Preparation:

    • Accurately weigh ~15 mg of 3-Ethoxy-5-methylisoxazole (Analyte) into a clean glass vial using a microbalance. Record the weight (W_analyte).

    • Accurately weigh ~10 mg of certified maleic acid (IS) into the same vial. Record the weight (W_IS).

    • Add approximately 0.7 mL of DMSO-d₆ to the vial and vortex until both components are fully dissolved.

    • Transfer the solution to a clean, dry 5 mm NMR tube.

  • NMR Data Acquisition:

    • Pulse Program: A standard 1D proton experiment with a 90° pulse.

    • Relaxation Delay (D1): ≥ 60 seconds. Causality: This is the most critical parameter for quantification. The delay must be at least 5-7 times the longest spin-lattice relaxation time (T₁) of any proton being integrated (both analyte and IS). This ensures complete relaxation and allows the integral to be truly proportional to the number of protons.

    • Acquisition Time (AQ): ~2-4 seconds.

    • Number of Scans (NS): 16 or 32. Causality: Sufficient scans are needed to achieve a high signal-to-noise ratio (S/N > 250:1 recommended) for the peaks being integrated.

  • Data Processing & Purity Calculation:

    • Apply Fourier transform, phase correction, and baseline correction to the acquired FID.

    • Integrate a well-resolved signal from the analyte (e.g., the methyl protons at the 5-position) and the signal from the internal standard (the two olefinic protons of maleic acid).

    • Calculate the purity using the following formula:

    Purity_analyte (%) = (I_analyte / I_IS) * (N_IS / N_analyte) * (MW_analyte / MW_IS) * (W_IS / W_analyte) * Purity_IS (%)

    Where:

    • I: Integral value

    • N: Number of protons for the integrated signal

    • MW: Molecular Weight

    • W: Weight

    • Purity_IS: Certified purity of the internal standard

Data Presentation: qNMR Purity Analysis
ParameterAnalyte (3-Ethoxy-5-methylisoxazole)Internal Standard (Maleic Acid)
Signal Integrated-CH₃ at 5-positionOlefinic -CH=CH-
Chemical Shift (δ, ppm)~2.4~6.3
N (Number of Protons)32
W (Weight, mg)15.2510.11
MW ( g/mol )127.14116.07
I (Integral Value)5.882.00
Purity_IS (%)-99.95
Calculated Purity (%) 99.68 -
qNMR Workflow Diagram

qNMR_Workflow cluster_prep Sample Preparation cluster_analysis NMR Acquisition cluster_data Data Processing A Accurately Weigh Analyte & IS B Dissolve in Deuterated Solvent A->B C Tune & Shim Probe B->C D Acquire Spectrum (Long D1 Delay) C->D E Phase & Baseline Correction D->E F Integrate Signals E->F G Calculate Purity F->G

Caption: qNMR workflow for absolute purity determination.

Head-to-Head Comparison: HPLC vs. qNMR

While both techniques are validated and accepted for purity determination, their principles and capabilities present distinct advantages and limitations.[12][13] The choice between them often depends on the specific analytical objective.

FeatureHPLC (with UV Detection)qNMR
Principle Chromatographic separation; relative quantification by area %.Spectroscopic measurement; absolute quantification via an internal standard.[9]
Reference Standard Requires a reference standard of the analyte for identity confirmation. Purity calculation assumes equal response factors for all components.Does not require a reference standard of the analyte. Relies on a certified internal standard.[10]
Sensitivity High (ppm to ppb levels). Excellent for trace impurity detection.Moderate (typically >0.1%). Not ideal for trace analysis but excellent for assay of the main component.
Selectivity High; based on chromatographic resolution. Can be challenging if impurities co-elute.High; based on chemical shift dispersion. Can be challenging if signals overlap.[14]
Quantification Relative. Can be made absolute with a calibration curve using a certified standard of the analyte.Absolute (Primary Method). Provides a direct, SI-traceable result.[9][15]
Structural Info None (UV provides limited information). Identity is based on retention time comparison.High. Provides unambiguous structural confirmation of the analyte and impurities if signals are resolved.
Sample Throughput Moderate. Run times are typically 15-30 minutes per sample.High. With automation, dozens of samples can be run per day.[12] Analysis time per sample is short (~5-10 min).
Destructiveness Consumptive. The sample is consumed during the analysis.Non-destructive. The sample can be fully recovered after analysis.[12]
Cost & Complexity Lower initial instrument cost. Method development can be time-consuming.Higher initial instrument cost. Method setup is often faster once standard parameters are established.

Conclusion and Recommendations

Both HPLC and qNMR are indispensable tools for assessing the purity of 3-Ethoxy-5-methylisoxazole. They are not mutually exclusive but rather complementary, providing a more complete picture of a sample's quality when used in conjunction.

  • Use HPLC for:

    • Routine quality control where a method has been established.

    • Screening for and quantifying unknown trace-level impurities (<0.1%).

    • Impurity profiling and stability studies to track the formation of degradation products.

  • Use qNMR for:

    • Assigning the absolute purity of a reference standard or a new batch of material without an existing standard.

    • Orthogonal validation of HPLC assay results.

    • Rapid purity checks where structural confirmation is also required.

    • Situations where sample conservation is critical.

By understanding the fundamental principles and practical considerations of each technique, researchers and drug development professionals can confidently select the appropriate method, ensuring the integrity of their materials and the success of their scientific endeavors.

References

  • Title: Separation of Isoxazole on Newcrom R1 HPLC column Source: SIELC Technologies URL: [Link]

  • Title: Head-to-Head Comparison of High-Performance Liquid Chromatography versus Nuclear Magnetic Resonance for the Quantitative Analysis of Carbohydrates in Yiqi Fumai Lyophilized Injection Source: MDPI URL: [Link]

  • Title: qNMR - Quantitative Analysis by NMR Source: AWS URL: [Link]

  • Title: Development and validation of HPLC method for analysis of indolocarbazole derivative LCS-1269 Source: Pharmacia URL: [Link]

  • Title: HPLC, a modular technique that complements NMR Source: Specific Polymers URL: [Link]

  • Title: QNMR – a modern alternative to HPLC Source: Almac Group URL: [Link]

  • Title: CN107721941B - Preparation method of 3-amino-5-methyl isoxazole Source: Google Patents URL
  • Title: CA1218660A - Process for preparing 3-hydroxy-5-methylisoxazole Source: Google Patents URL
  • Title: Q2(R2) Validation of Analytical Procedures Source: U.S. Food and Drug Administration (FDA) URL: [Link]

  • Title: Pharmacokinetics Study of a New Isoxazole Derivative in Rats Using HPLC-MS/MS for Blood Sample Analysis Source: Regulatory Research and Medicine Evaluation URL: [Link]

  • Title: Analytical Method Validation in Pharmaceuticals | Step-by-Step Guide to AMV Source: Pharmaceutical Guidelines URL: [Link]

  • Title: US3536729A - Process for the purification of 3-amino-5-methylisoxazole Source: Google Patents URL
  • Title: Head-to-Head Comparison of High-Performance Liquid Chromatography versus Nuclear Magnetic Resonance for the Quantitative Analysis of Carbohydrates in Yiqi Fumai Lyophilized Injection Source: PubMed URL: [Link]

  • Title: The Green and Effective Synthesis of Isoxazole-Based Molecules Under Ultrasonic Irradiation Approaches Source: PubMed Central URL: [Link]

  • Title: Quantitative NMR Spectroscopy Source: University of Oxford URL: [Link]

  • Title: Synthesis, characterization of isoxazole derivatives and evaluation of their antibacterial, antioxidant and anticancer activity Source: ResearchGate URL: [Link]

  • Title: Quantitative Nuclear Magnetic Resonance (qNMR) Analysis Explained: What It Is and How It Works Source: ResolveMass Laboratories Inc. URL: [Link]

  • Title: Welcome To Hyma Synthesis Pvt. Ltd Source: Hyma Synthesis URL: [Link]

  • Title: validation of analytical methods in a pharmaceutical quality system: an overview focused on hplc methods Source: ResearchGate URL: [Link]

  • Title: The use of quantitative proton nuclear magnetic resonance (1H qNMR) in the purity determination of established and novel ingredi Source: RSSL URL: [Link]

  • Title: Analytical Method Validation: A Crucial Pillar in Pharmaceutical Quality Assurance Source: LinkedIn URL: [Link]

  • Title: Step-by-Step Analytical Methods Validation and Protocol in the Quality System Compliance Industry Source: IVT Network URL: [Link]

  • Title: Methyl 4-amino-3-methoxyisoxazole-5-carboxylate Source: National Center for Biotechnology Information (NCBI) URL: [Link]

  • Title: 3-Methyl-5-isoxazolecarboxylic acid Source: PubChem URL: [Link]

Sources

A Comparative Guide to the Reproducible Synthesis of 3-Ethoxy-5-methylisoxazole

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth analysis of synthetic strategies for obtaining 3-Ethoxy-5-methylisoxazole, a key heterocyclic scaffold in medicinal chemistry and materials science. We move beyond simple procedural lists to dissect the critical parameters governing reaction outcomes, focusing on reproducibility, regioselectivity, and scalability. This document is intended for researchers, chemists, and process development professionals seeking to establish robust and reliable protocols for isoxazole synthesis.

Introduction: The Significance of the Isoxazole Core

The isoxazole ring is a five-membered heterocycle that serves as a cornerstone in numerous pharmacologically active compounds.[1][2][3] Its unique electronic properties and ability to act as a bioisosteric replacement for other functional groups have led to its incorporation into drugs such as the antibiotic sulfamethoxazole and the COX-2 inhibitor parecoxib.[3] 3-Ethoxy-5-methylisoxazole, specifically, represents a versatile intermediate where the ethoxy and methyl substituents can be tailored for structure-activity relationship (SAR) studies, making its efficient and reproducible synthesis a matter of significant interest.

This guide will compare the two most prevalent and mechanistically distinct approaches to the synthesis of the 3,5-disubstituted isoxazole core:

  • The Cyclocondensation Approach: Reaction of a β-dicarbonyl compound with hydroxylamine.

  • The [3+2] Cycloaddition Approach: Reaction of a nitrile oxide with an alkyne.

We will analyze the mechanistic underpinnings of each method, present detailed experimental protocols, and offer troubleshooting guidance to ensure consistent results.

Protocol I: The Cyclocondensation of Ethyl 3-Ethoxy-2-butenoate with Hydroxylamine

This classical approach is one of the most direct methods for forming the isoxazole ring.[2][4] It relies on the reaction between a 1,3-dicarbonyl equivalent and hydroxylamine, which undergoes condensation and subsequent cyclization. For the target molecule, the key precursor is an ethoxy-substituted β-ketoester.

Mechanistic Rationale & Causality

The reaction proceeds via the initial formation of an oxime intermediate from the reaction of hydroxylamine with the more electrophilic ketone carbonyl of the β-ketoester.[5] Subsequent intramolecular cyclization, driven by the nucleophilic attack of the oxime oxygen onto the ester carbonyl, followed by dehydration, yields the isoxazole ring. The choice of reaction conditions, particularly pH, is critical. Acidic conditions can promote the desired cyclization but can also lead to hydrolysis of the starting materials or product. Basic conditions can facilitate deprotonation and oxime formation but may favor alternative reaction pathways.[6]

Workflow Diagram: Cyclocondensation Route

cluster_0 Step 1: Oxime Formation cluster_1 Step 2: Cyclization & Dehydration cluster_2 Step 3: Workup & Purification A Ethyl 3-Ethoxy-2-butenoate E Oxime Intermediate A->E B Hydroxylamine HCl B->E C Base (e.g., NaOAc) C->E D Solvent (e.g., Ethanol) D->E G 3-Ethoxy-5-methylisoxazole E->G Intramolecular Cyclization F Heating / Acid Catalyst F->G H Aqueous Workup G->H I Extraction H->I J Column Chromatography I->J K Final Product J->K

Caption: Workflow for the cyclocondensation synthesis of 3-Ethoxy-5-methylisoxazole.

Detailed Experimental Protocol

Materials:

  • Ethyl 3-ethoxy-2-butenoate (1.0 equiv)

  • Hydroxylamine hydrochloride (1.2 equiv)

  • Sodium acetate (1.5 equiv)

  • Ethanol (as solvent)

  • Hydrochloric acid (for pH adjustment)

  • Ethyl acetate (for extraction)

  • Brine solution

  • Anhydrous magnesium sulfate

  • Silica gel for chromatography

Procedure:

  • To a round-bottom flask equipped with a reflux condenser and magnetic stirrer, add ethyl 3-ethoxy-2-butenoate (1.0 equiv), hydroxylamine hydrochloride (1.2 equiv), sodium acetate (1.5 equiv), and ethanol.

  • Stir the mixture at room temperature for 30 minutes to facilitate initial oxime formation.

  • Heat the reaction mixture to reflux (approx. 78°C) and maintain for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, cool the mixture to room temperature and remove the ethanol under reduced pressure.

  • Resuspend the residue in water and adjust the pH to ~5 with 1M HCl.

  • Extract the aqueous layer with ethyl acetate (3 x volumes).

  • Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and filter.

  • Concentrate the filtrate under reduced pressure to yield the crude product.

  • Purify the crude material by silica gel column chromatography using a hexane/ethyl acetate gradient to afford pure 3-Ethoxy-5-methylisoxazole.

Self-Validation and Reproducibility Checks:
  • Regioisomer Analysis: The primary challenge in this synthesis is the potential formation of the 5-ethoxy-3-methylisoxazole regioisomer. Characterization by ¹H and ¹³C NMR is essential to confirm the structure. The chemical shifts of the methyl and ethoxy groups will be distinct for each isomer.

  • Purity Assessment: Final product purity should be assessed by Gas Chromatography (GC) or High-Performance Liquid Chromatography (HPLC). A purity of >97% is typically desired.

Protocol II: The [3+2] Dipolar Cycloaddition

This elegant and powerful method involves the reaction of a nitrile oxide (the three-atom component) with an alkyne (the two-atom component) to form the isoxazole ring.[3] This approach offers excellent control over regioselectivity, as the substitution pattern is explicitly defined by the choice of reactants.

Mechanistic Rationale & Causality

The key to this synthesis is the in situ generation of ethoxycarbonitrile oxide from a stable precursor, typically an α-chloro oxime, by treatment with a base. The highly reactive nitrile oxide then undergoes a concerted [3+2] cycloaddition reaction with propyne.[3] The rate of nitrile oxide generation must be carefully balanced with the rate of its consumption by the alkyne to minimize the primary side reaction: the dimerization of the nitrile oxide to form a furoxan byproduct.[6]

Reaction Scheme: [3+2] Cycloaddition Route

cluster_0 In Situ Nitrile Oxide Generation cluster_1 [3+2] Cycloaddition A Ethyl 2-chloro-2-(hydroxyimino)acetate C Ethoxycarbonitrile Oxide (Reactive Intermediate) A->C B Base (e.g., Triethylamine) B->C E 3-Ethoxy-5-methylisoxazole C->E F Furoxan Dimer (Side Product) C->F Dimerization D Propyne D->E

Caption: [3+2] Cycloaddition pathway showing in situ generation of the nitrile oxide.

Detailed Experimental Protocol

Materials:

  • Ethyl 2-chloro-2-(hydroxyimino)acetate (1.0 equiv)

  • Propyne (can be bubbled through the solution or generated in situ)

  • Triethylamine (1.1 equiv)

  • Dichloromethane (DCM) or Tetrahydrofuran (THF) (as solvent)

  • Silica gel for chromatography

Procedure:

  • Dissolve ethyl 2-chloro-2-(hydroxyimino)acetate (1.0 equiv) in a suitable solvent like DCM in a flask cooled to 0°C.

  • Bubble propyne gas through the solution for 15-20 minutes to ensure saturation. Alternatively, use a suitable propyne surrogate.

  • Slowly add a solution of triethylamine (1.1 equiv) in DCM to the reaction mixture dropwise over 1-2 hours using a syringe pump. Critical Step: Slow addition is crucial to keep the concentration of the nitrile oxide intermediate low, thereby preventing dimerization.[6]

  • Allow the reaction to stir at room temperature overnight. Monitor progress by TLC, observing the consumption of the starting oxime.

  • After completion, wash the reaction mixture with water and then with brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the resulting crude oil by silica gel column chromatography to isolate the 3-Ethoxy-5-methylisoxazole.

Self-Validation and Reproducibility Checks:
  • Minimization of Furoxan: The presence of the furoxan dimer is the most common issue. Its formation can be detected by LC-MS analysis of the crude product. If significant dimerization is observed, the rate of base addition should be further decreased.

  • Absolute Regiocontrol: This method should yield only the 3-ethoxy-5-methyl isomer. NMR analysis should confirm the absence of the regioisomeric product.

Comparative Analysis of Synthetic Protocols

The choice between the cyclocondensation and cycloaddition routes depends on factors such as starting material availability, desired scale, and the required level of isomeric purity.

FeatureProtocol I: CyclocondensationProtocol II: [3+2] CycloadditionRationale & Justification
Starting Materials Readily available β-ketoester and hydroxylamine.Requires synthesis of a specific α-chloro oxime precursor.Availability may favor Protocol I, but precursor synthesis for II is often straightforward.
Regioselectivity Potential for mixture of regioisomers.Excellent, pre-defined regioselectivity.For applications requiring high isomeric purity, Protocol II is superior.[6]
Key Side Reactions Formation of isomeric byproducts, incomplete cyclization.Dimerization of nitrile oxide to furoxan.Each protocol has a characteristic side reaction that must be controlled via reaction conditions.
Scalability Generally straightforward to scale up.Can be challenging due to the handling of gaseous propyne and the need for slow addition.Protocol I is often more amenable to large-scale industrial production.
Yield Moderate to good (50-75%).Good to excellent (60-90%), if dimerization is minimized.The higher potential yield of Protocol II can be attractive if scalability challenges are overcome.
Purification May require careful chromatography to separate isomers.Simpler chromatography, focused on removing the furoxan byproduct.The difficulty of separating regioisomers in Protocol I can be a significant drawback.[6]

Troubleshooting and Optimization

To ensure robust and reproducible synthesis, a logical approach to troubleshooting is necessary.

Start Low Yield or Impure Product Q1 Which Protocol? Start->Q1 P1_Root Protocol I: Cyclocondensation Q1->P1_Root Cyclocondensation P2_Root Protocol II: [3+2] Cycloaddition Q1->P2_Root Cycloaddition P1_Q1 Regioisomers Detected? P1_Root->P1_Q1 P1_A1_Yes Modify pH. Use a bulkier ester group to sterically hinder one reaction site. P1_Q1->P1_A1_Yes Yes P1_A1_No Incomplete reaction? Increase reaction time/temperature. Verify starting material purity. P1_Q1->P1_A1_No No P2_Q1 Furoxan Dimer Detected? P2_Root->P2_Q1 P2_A1_Yes Decrease rate of base addition. Run reaction at higher dilution. Ensure efficient stirring. P2_Q1->P2_A1_Yes Yes P2_A1_No Low conversion? Check activity of base. Ensure alkyne is present in excess. P2_Q1->P2_A1_No No

Caption: Troubleshooting flowchart for the synthesis of 3-Ethoxy-5-methylisoxazole.

Conclusion

Both the cyclocondensation and [3+2] cycloaddition pathways offer viable routes to 3-Ethoxy-5-methylisoxazole.

  • The Cyclocondensation method is often favored for its operational simplicity and use of readily available starting materials, making it suitable for larger-scale synthesis where minor isomeric impurities can be tolerated or removed.

  • The [3+2] Cycloaddition method provides unparalleled control over regioselectivity, typically resulting in higher purity and yields of the desired isomer. It is the method of choice for research and development settings where absolute structural fidelity is paramount.

Successful and reproducible synthesis hinges on a thorough understanding of the underlying reaction mechanisms and meticulous control over critical parameters such as pH, stoichiometry, and addition rates. By applying the principles and protocols outlined in this guide, researchers can confidently produce 3-Ethoxy-5-methylisoxazole with consistent and reliable outcomes.

References

  • Vertex AI Search Result[7] : Synthesis of 3-Methyl-4-arylmethylene-isoxazol-5(4H)-ones catalyzed by Tartaric acid in aqueous. (2015-05-14). Google Search.

  • Vertex AI Search Result[8] : CN107721941B - Preparation method of 3-amino-5-methyl isoxazole. Google Patents.

  • Vertex AI Search Result[4] : Synthesis of 3-Hydroxyisoxazoles from f3-Ketoesters and Hydroxylamine. Journal of Heterocyclic Chemistry.

  • Vertex AI Search Result[1] : Synthetic reactions using isoxazole compounds. Journal of Synthetic Organic Chemistry, Japan.

  • Vertex AI Search Result[2] : Investigating the Synthesis of (3-para-tolyl-isoxazol-5-yl)methanol Derivati. (2024-01-28). Biological and Molecular Chemistry.

  • Vertex AI Search Result[5] : The Green and Effective Synthesis of Isoxazole-Based Molecules Under Ultrasonic Irradiation Approaches. PubMed Central.

  • Vertex AI Search Result[6] : Troubleshooting guide for the synthesis of isoxazole derivatives. Benchchem.

  • Vertex AI Search Result : 3-Amino-5-methylisoxazole | 1072-67-9. Tokyo Chemical Industry (India) Pvt. Ltd..

  • Vertex AI Search Result[3] : An overview of metal-free synthetic routes to isoxazoles: the privileged scaffold. (2021-10-06). RSC Advances.

Sources

Safety Operating Guide

A Senior Application Scientist's Guide to the Proper Disposal of 3-Ethoxy-5-methylisoxazole

Author: BenchChem Technical Support Team. Date: February 2026

The lifecycle of a chemical reagent in a research and development setting extends far beyond its use in experimentation. The final, and arguably most critical, phase is its proper disposal. For compounds like 3-Ethoxy-5-methylisoxazole, a member of the isoxazole class of heterocyclic compounds prevalent in medicinal chemistry, adherence to rigorous disposal protocols is essential for ensuring laboratory safety, environmental stewardship, and regulatory compliance.

This guide provides a detailed, step-by-step framework for the safe handling and disposal of 3-Ethoxy-5-methylisoxazole. As a Senior Application Scientist, the causality behind these procedures is emphasized, empowering you to make informed safety decisions.

Hazard Identification and Immediate Safety Precautions

Before beginning any work that will generate waste, it is crucial to understand the potential hazards. Based on data from analogous isoxazole compounds, 3-Ethoxy-5-methylisoxazole should be handled as a substance that may cause skin and eye irritation.[1][2]

Core Directive: Always handle 3-Ethoxy-5-methylisoxazole within a certified chemical fume hood.

Personal Protective Equipment (PPE): Your last line of defense is a critical one. Never handle this compound without the appropriate PPE.

  • Eye Protection: Chemical safety goggles are mandatory. A face shield should be used if there is a significant splash risk.[1]

  • Hand Protection: Use chemical-resistant gloves, such as nitrile gloves. Always inspect gloves for tears or punctures before use and wash hands thoroughly after removal.[1][3]

  • Body Protection: A full-length laboratory coat must be worn and kept fastened.[4]

  • Respiratory Protection: While working in a fume hood should provide adequate ventilation, if irritation is experienced, a full-face respirator may be necessary.[1]

Waste Characterization and Segregation

Proper segregation is the cornerstone of a compliant and safe waste management program. All waste streams containing 3-Ethoxy-5-methylisoxazole must be classified as hazardous chemical waste.[5] Cross-contamination of waste streams can lead to dangerous chemical reactions and complicates the disposal process. Therefore, do not mix this waste with other incompatible waste types.

Waste Streams:

  • Solid Waste: Includes contaminated consumables such as weigh boats, filter paper, and gloves.

  • Liquid Waste: Unused or spent solutions containing 3-Ethoxy-5-methylisoxazole. This also includes the first rinse of any contaminated glassware.

  • Sharps Waste: Contaminated needles, syringes, or broken glassware.

Waste StreamContainer TypeLabeling RequirementsKey Handling Precautions
Solid Waste Sealable, leak-proof container lined with a heavy-duty plastic bag."HAZARDOUS WASTE," "Solid Laboratory Waste," list chemical contents.Keep container closed when not in use. Do not overfill.
Liquid Waste Designated, compatible, and shatter-resistant waste container (e.g., HDPE or glass)."HAZARDOUS WASTE," "Liquid Laboratory Waste," list all chemical components and approximate percentages.Never mix with incompatible waste streams. Keep container sealed and stored in secondary containment.
Sharps Waste Puncture-proof, designated sharps container."HAZARDOUS WASTE," "Sharps Waste," list chemical contaminants.Do not recap needles. Do not overfill the container.

Step-by-Step Disposal Protocol

This protocol provides a self-validating system for the safe accumulation and disposal of waste.

Step 1: Container Preparation

  • Select the correct, clean, and empty waste container for the specific waste stream you are generating.

  • Pre-label the container with a "HAZARDOUS WASTE" tag, available from your EHS department. Fill in your name, lab location, and the date the first drop of waste is added.[5]

Step 2: Waste Accumulation

  • As waste is generated, add it to the appropriate, pre-labeled container.

  • For liquid waste, ensure the container is made of a compatible material. Keep a running list of all constituents and their approximate percentages on the label.

  • Always keep waste containers sealed when not actively adding waste. This prevents the release of vapors and potential spills.[6]

  • Store all waste containers in a designated Satellite Accumulation Area (SAA) within the lab. This area should be clearly marked, away from drains, and in a location that minimizes traffic.[5] Liquid waste containers must be kept in secondary containment.

Step 3: Final Disposal and Pickup

  • Once a waste container is full, or if the project is complete, finalize the hazardous waste tag with all required information.

  • Securely seal the container.

  • Contact your institution's EHS department to schedule a waste pickup. Do not, under any circumstances, dispose of 3-Ethoxy-5-methylisoxazole down the drain or in the regular trash.[5][7]

Regulatory Framework and Best Practices

The disposal of chemical waste is highly regulated. In the United States, the Environmental Protection Agency (EPA) governs hazardous waste management under the Resource Conservation and Recovery Act (RCRA).[8][9] Your institution's Chemical Hygiene Plan, mandated by the Occupational Safety and Health Administration (OSHA), will detail specific procedures that align with these regulations.[10]

The Causality of Compliance: These regulations exist to prevent environmental contamination and protect human health. The "cradle-to-grave" system ensures that hazardous waste is tracked from generation to its final, safe disposal.[8] Your meticulous labeling and segregation are the first and most critical links in this chain.

Disposal Decision Workflow

The following diagram illustrates the logical flow for managing waste containing 3-Ethoxy-5-methylisoxazole.

G cluster_prep Phase 1: Preparation cluster_accumulate Phase 2: Accumulation cluster_disposal Phase 3: Disposal start Waste Generation Begins select_container Select Appropriate Waste Container (Solid, Liquid, Sharps) start->select_container label_container Pre-label with 'HAZARDOUS WASTE' Tag select_container->label_container add_waste Add Waste to Designated Container label_container->add_waste update_log Update Log of Contents on Label add_waste->update_log store_saa Store Sealed Container in SAA (Secondary Containment for Liquids) update_log->store_saa container_full Container Full or Project Complete? store_saa->container_full container_full->add_waste No finalize_tag Finalize & Sign Waste Tag container_full->finalize_tag Yes schedule_pickup Contact EHS for Waste Pickup finalize_tag->schedule_pickup end Waste Removed by EHS schedule_pickup->end

Caption: Decision workflow for the safe disposal of 3-Ethoxy-5-methylisoxazole waste.

References

  • 3-Amino-5-methylisoxazole - Safety Data Sheet. ChemicalBook. (2025-12-20).
  • 3-(2-Chlorophenyl)-5-methylisoxazole-4-carboxylic acid - Safety Data Sheet. Fisher Scientific. (2025-12-20).
  • 3-(2-Chlorophenyl)-5-methylisoxazole-4-carbonyl chloride - Safety Data Sheet. Fisher Scientific. (2025-05-01).
  • 3-Amino-5-methylisoxazole - Safety Data Sheet. Sigma-Aldrich. (2025-05-17).
  • Guidelines for the Safe Handling and Disposal of Chemicals Used in the Illicit Manufacture of Drugs. United Nations Office on Drugs and Crime.
  • 3-Amino-5-methylisoxazole - Safety Data Sheet. TCI Chemicals. (2024-11-28).
  • NO. 7 - Safety Data Sheet.
  • Ethyl 5-chloro-4-methylisoxazole-3-carboxylate SDS. Echemi.com.
  • NIOSH Pocket Guide to Chemical Hazards. Centers for Disease Control and Prevention. Retrieved from [Link].

  • A Comprehensive Guide to the Proper Disposal of 5-Amino-3-phenyl-1,2-oxazole-4-carboxamide. BenchChem. (2025).
  • Hazardous Waste. U.S. Environmental Protection Agency. Retrieved from [Link].

  • Isoxazole - Safety Data Sheet. Fisher Scientific. (2025-12-19).
  • School Chemistry Laboratory Safety Guide. Centers for Disease Control and Prevention. Retrieved from [Link].

  • Steps in Complying with Regulations for Hazardous Waste. U.S. Environmental Protection Agency. (2025-05-30). Retrieved from [Link].

  • 40 CFR Part 260 -- Hazardous Waste Management System: General. U.S. Government Publishing Office. Retrieved from [Link].

  • Laboratory Safety Guidance. Occupational Safety and Health Administration. (2011). Retrieved from [Link].

Sources

Navigating the Safe Handling of 3-Ethoxy-5-methylisoxazole: A Guide to Personal Protective Equipment and Laboratory Protocols

Author: BenchChem Technical Support Team. Date: February 2026

Senior Application Scientist's Note: In the dynamic landscape of pharmaceutical research and drug development, the meticulous handling of novel chemical entities is paramount to ensuring both personnel safety and experimental integrity. This guide provides essential safety and logistical information for the handling of 3-Ethoxy-5-methylisoxazole. It is crucial to note that a specific Safety Data Sheet (SDS) for 3-Ethoxy-5-methylisoxazole (CAS No. 127020-20-6) was not available at the time of this writing. The following recommendations are therefore based on a comprehensive analysis of safety data for structurally similar isoxazole derivatives. This information should be considered as a baseline for safe laboratory practices and must be supplemented by a thorough risk assessment and, most importantly, the specific SDS for the compound once obtained.

Hazard Assessment of the Isoxazole Moiety

The isoxazole ring is a common scaffold in medicinal chemistry, and while its derivatives have a wide range of biological activities, they also share common hazard profiles. Based on the analysis of related compounds, researchers handling 3-Ethoxy-5-methylisoxazole should anticipate potential hazards including:

  • Skin Irritation and Corrosion: Many substituted isoxazoles are classified as skin irritants or corrosives.[1][2] Prolonged or repeated contact can lead to dermatitis.

  • Serious Eye Damage/Irritation: Contact with the eyes is likely to cause serious irritation and potentially irreversible damage.[1][2]

  • Inhalation Hazards: While the volatility of 3-Ethoxy-5-methylisoxazole is not explicitly known, related compounds can cause respiratory tract irritation.[3] Handling should be conducted in a manner that minimizes the generation of dusts or aerosols.

  • Ingestion Toxicity: Ingestion of isoxazole derivatives can be harmful.[4]

Personal Protective Equipment (PPE): Your First Line of Defense

A robust PPE strategy is non-negotiable when working with 3-Ethoxy-5-methylisoxazole. The following table outlines the recommended PPE, drawing from best practices for handling similar chemical structures.

Body PartRecommended PPERationale and Best Practices
Eyes/Face Chemical safety goggles with side shields or a full-face shield.Protects against splashes and airborne particles. A full-face shield is recommended when there is a significant risk of splashing.[5][6]
Hands Chemical-resistant gloves (e.g., nitrile, neoprene).Inspect gloves for any signs of degradation or perforation before each use. Follow proper glove removal techniques to avoid skin contamination.[3][7]
Body Laboratory coat or chemical-resistant apron/coveralls.Provides a barrier against accidental spills and contamination of personal clothing. For larger quantities or tasks with a higher risk of exposure, chemical-resistant coveralls are advised.[5][6]
Respiratory Use in a well-ventilated area. A respirator may be required based on a risk assessment.All handling of solid or volatile 3-Ethoxy-5-methylisoxazole should be performed in a certified chemical fume hood to minimize inhalation exposure.[8] If a respirator is deemed necessary, a NIOSH-approved model with appropriate cartridges should be used, and personnel must be fit-tested and trained.[5]

Step-by-Step Operational Plan for Safe Handling

Adherence to a standardized operational plan is critical for minimizing exposure and ensuring reproducible results.

Preparation and Weighing:

  • Designated Area: Conduct all manipulations of 3-Ethoxy-5-methylisoxazole within a designated area, preferably a chemical fume hood.

  • Pre-use Inspection: Before starting, ensure all necessary PPE is available and in good condition. Check that the fume hood is functioning correctly.

  • Weighing: If weighing the solid compound, do so on a tared weigh paper or in a suitable container within the fume hood to contain any dust.

Dissolution and Reaction Setup:

  • Solvent Addition: Add solvents slowly to the solid to avoid splashing.

  • Closed System: Whenever possible, maintain a closed system to prevent the release of vapors.

  • Labeling: Clearly label all vessels containing 3-Ethoxy-5-methylisoxazole with its full name, structure, and any known hazards.

Emergency Procedures: Be Prepared to Act

In the event of an accidental exposure or spill, immediate and correct action is crucial.

Exposure First Aid
Exposure RouteFirst Aid Procedure
Eye Contact Immediately flush eyes with copious amounts of water for at least 15 minutes, holding the eyelids open.[9][10] Seek immediate medical attention.
Skin Contact Remove all contaminated clothing and wash the affected area with soap and plenty of water for at least 15 minutes.[3][7][11] Seek medical attention if irritation persists.
Inhalation Move the individual to fresh air. If breathing is difficult, administer oxygen. If breathing has stopped, begin artificial respiration.[3] Seek immediate medical attention.
Ingestion Do NOT induce vomiting. Rinse the mouth with water.[3] Seek immediate medical attention.
Spill Response Workflow

A minor spill of 3-Ethoxy-5-methylisoxazole can be managed by trained laboratory personnel. The following diagram outlines the general procedure. For major spills, evacuate the area and contact your institution's Environmental Health and Safety (EHS) department.

Spill_Cleanup_Workflow cluster_Preparation Preparation cluster_Cleanup Cleanup cluster_Disposal Disposal Alert Alert others in the area PPE Don appropriate PPE Alert->PPE 1. Contain Contain the spill PPE->Contain 2. Absorb Absorb the spill with inert material Contain->Absorb 3. Collect Collect absorbed material Absorb->Collect 4. Decontaminate Decontaminate the area Collect->Decontaminate 5. Package Package waste in a labeled, sealed container Decontaminate->Package 6. Dispose Dispose of as hazardous waste Package->Dispose 7.

Caption: General workflow for cleaning up a minor chemical spill.

Disposal Plan: Responsible Waste Management

All waste containing 3-Ethoxy-5-methylisoxazole, including empty containers, contaminated PPE, and spill cleanup materials, must be treated as hazardous waste.

Waste Segregation and Collection:

  • Solid Waste: Collect unreacted 3-Ethoxy-5-methylisoxazole and contaminated solids (e.g., weigh papers, paper towels) in a designated, labeled hazardous waste container.

  • Liquid Waste: Collect solutions containing 3-Ethoxy-5-methylisoxazole in a separate, labeled hazardous waste container. Do not mix with incompatible waste streams.

  • Sharps: Any contaminated sharps should be placed in a designated sharps container.

  • Empty Containers: "Empty" containers that held 3-Ethoxy-5-methylisoxazole should be triple-rinsed with a suitable solvent. The rinsate must be collected as hazardous waste. The defaced or labeled empty container can then be disposed of according to institutional guidelines.[7]

Storage and Disposal:

  • Store all hazardous waste in sealed, clearly labeled containers in a designated satellite accumulation area.[12]

  • Arrange for the disposal of hazardous waste through your institution's EHS department.[12] Never dispose of 3-Ethoxy-5-methylisoxazole down the drain or in the regular trash.[12]

References

  • ChemicalBook. (2025). 3-Amino-5-methylisoxazole - Safety Data Sheet.
  • Fisher Scientific. (2025). SAFETY DATA SHEET: 3-(2-Chlorophenyl)-5-methylisoxazole-4-carbonyl chloride.
  • Fisher Scientific. (2025). SAFETY DATA SHEET: Isoxazole.
  • Fisher Scientific. (2024). SAFETY DATA SHEET: 3-Ethyl-5-methylisoxazole-4-carboxylic acid.
  • Safely.io. (2026). Personal Protective Equipment for Chemical Handling.
  • SAMS Solutions. (2024). Protective Gear for Chemical Handling Must-Have Equipment.
  • Princeton University Environmental Health and Safety. (n.d.). Section 3: Emergency Procedures.
  • Pharmacy Purchasing & Products Magazine. (n.d.). Personal Equipment for Use in Handling Hazardous Drugs.
  • Sigma-Aldrich. (2026). SAFETY DATA SHEET: 3-Hydroxy-5-methylisoxazole.
  • Sigma-Aldrich. (2025). SAFETY DATA SHEET: 3-Amino-5-methylisoxazole.
  • Thermo Fisher Scientific. (2024). SAFETY DATA SHEET: Ethyl 3-ethyl-5-methylisoxazole-4-carboxylate.
  • TCI Chemicals. (2024). SAFETY DATA SHEET: 3-Amino-5-methylisoxazole.
  • Echemi.com. (n.d.). Ethyl 5-chloro-4-methylisoxazole-3-carboxylate SDS.
  • BenchChem. (2025). A Comprehensive Guide to the Proper Disposal of 5-Amino-3-phenyl-1,2-oxazole-4-carboxamide.

Sources

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3-Ethoxy-5-methylisoxazole
Reactant of Route 2
Reactant of Route 2
3-Ethoxy-5-methylisoxazole

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.